molecular formula C21H18O4 B047549 3,5-Bis(benzyloxy)benzoic acid CAS No. 28917-43-3

3,5-Bis(benzyloxy)benzoic acid

Cat. No.: B047549
CAS No.: 28917-43-3
M. Wt: 334.4 g/mol
InChI Key: DHQIBPUGSWVDOH-UHFFFAOYSA-N
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Description

3,5-Bis(benzyloxy)benzoic acid is a high-purity synthetic organic compound that serves as a versatile and critical building block in advanced chemical research. Its molecular structure features a central benzoic acid core protected at the 3 and 5 positions by benzyloxy groups. This design makes it an exceptionally valuable intermediate in multi-step organic synthesis, particularly in the construction of complex molecular architectures like dendrimers, metal-organic frameworks (MOFs), and liquid crystalline polymers. The benzyl-protected hydroxy groups are stable under a wide range of reaction conditions but can be selectively deprotected to reveal the phenolic OH groups, allowing for sequential and controlled functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-bis(phenylmethoxy)benzoic acid
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InChI

InChI=1S/C21H18O4/c22-21(23)18-11-19(24-14-16-7-3-1-4-8-16)13-20(12-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQIBPUGSWVDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183112
Record name 3,5-Bis(phenylmethoxy)benzoic acid
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Molecular Weight

334.4 g/mol
Source PubChem
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CAS No.

28917-43-3
Record name 3,5-Bis(phenylmethoxy)benzoic acid
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Record name 3,5-Bis(phenylmethoxy)benzoic acid
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Foundational & Exploratory

3,5-Bis(benzyloxy)benzoic acid structural analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Analysis of 3,5-Bis(benzyloxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key organic compound utilized in the synthesis of complex molecular architectures such as dendrimers and as a ligand in the formation of luminescent lanthanide coordination complexes.[1][2] Its structural characteristics, defined by a central benzoic acid core flanked by two benzyloxy substituents, dictate its chemical reactivity and supramolecular assembly. This guide provides a comprehensive technical overview of its structural analysis, integrating crystallographic and spectroscopic data. It also details the experimental protocols necessary for its synthesis and characterization, aimed at professionals in chemical research and drug development. The applications of its derivatives are noted in fields requiring novel luminescent and magnetic properties.[1]

Molecular Structure and Crystallographic Analysis

The definitive three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the triclinic system with a P-1 space group.[1] In the crystalline state, the molecule exhibits a specific conformation where the O—CH₂ groups adopt a syn-anti conformation relative to the central phenyl ring.[1][2] The crystal packing is stabilized by intermolecular O—H⋯O hydrogen bonds of moderate strength, which link the molecules into centrosymmetric dimers with an R₂²(8) graph-set notation.[1] These dimers are further organized into chains along the[3] direction through weak C—H⋯O interactions.[1][2] A notable feature is the disorder of the outer benzyl rings, which are resolved over two positions with a 0.50 occupancy ratio.[1][2]

Crystallographic Data

The quantitative crystallographic data provides the precise geometry of the unit cell.

ParameterValue
Chemical FormulaC₂₁H₁₈O₄
Formula Weight ( g/mol )334.37
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.2801 (2)
b (Å)11.6830 (5)
c (Å)14.4803 (7)
α (°)83.303 (2)
β (°)80.775 (2)
γ (°)79.031 (1)
Volume (ų)862.17 (6)
Z (molecules/unit cell)2
Temperature (K)295
RadiationMo Kα (λ = 0.71073 Å)
Absorption Coeff. (μ/mm⁻¹)0.09
Data sourced from Moreno-Fuquen et al. (2012).[1]
Visualization of Intermolecular Interactions

The hydrogen bonding pattern is critical to understanding the supramolecular assembly in the solid state. The following diagram illustrates the formation of centrosymmetric dimers.

hydrogen_bonding cluster_0 Molecule A cluster_1 Molecule B molA R-C(O)OH molA_O1 O molB HO(O)C-R molB_O1 O molA_H H molA_O2 O molB_O2 O molA_H->molB_O2 molB_H H molB_H->molA_O2

Caption: Dimer formation via O-H···O hydrogen bonds.

Spectroscopic Analysis

Spectroscopic methods provide complementary information to confirm the molecular structure in solution and identify key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure in solution. The observed chemical shifts are consistent with the proposed structure.

¹H-NMR (500 MHz) ¹³C-NMR
Chemical Shift (δ) ppm Assignment
7.45–7.46 (d, 4H, J=7 Hz)Aromatic (Benzyl)
7.39–7.41 (t, 4H, J=7 Hz)Aromatic (Benzyl)
7.32–7.35 (t, 2H, J=7 Hz)Aromatic (Benzyl)
7.16 (d, 2H, J=2.5 Hz)Aromatic (Central Ring)
6.92–6.93 (t, 1H, J=2.5 Hz)Aromatic (Central Ring)
5.15 (s, 4H)-O-CH₂-
Data sourced from Moreno-Fuquen et al. (2012).[1]
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The spectrum shows characteristic absorptions for the carboxylic acid and aromatic moieties.

Wavenumber (cm⁻¹)Assignment
3033Aromatic C-H Stretch (Ar-H)
~3300-2500 (broad)Carboxylic Acid O-H Stretch
1690Carbonyl C=O Stretch
1159C-O Stretch
733, 698Aromatic C-H Bending
Data sourced from Moreno-Fuquen et al. (2012) and general IR interpretation principles.[1][4]
Mass Spectrometry (MS)

While specific high-resolution mass spectrometry data for this exact compound is not detailed in the provided search results, the expected molecular ion peak [M]+ would be observed at m/z 334.37, corresponding to the molecular weight of C₂₁H₁₈O₄. A small M+1 peak at m/z 335 would also be expected due to the natural abundance of ¹³C.[5] Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da), benzyl groups (-C₇H₇, 91 Da), and benzyloxy groups (-OC₇H₇, 107 Da).

Experimental Protocols

Detailed and robust experimental procedures are crucial for obtaining high-quality data for structural analysis.

Synthesis and Purification

The synthesis of this compound typically involves the benzylation of a 3,5-dihydroxybenzoic acid derivative. The following is a general purification protocol described in the literature.[1]

Protocol: Recrystallization

  • Dissolution: Dissolve the crude this compound precipitate in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can be placed in a refrigerator (2-4 °C) after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white solid.

Single-Crystal Growth for X-ray Diffraction

Growing a high-quality single crystal is often the most challenging step in X-ray crystallography.[6] The slow evaporation method is a common and effective technique.[7][8]

Protocol: Crystal Growth by Slow Evaporation

  • Purity: Ensure the starting material is of high purity (>98%), as impurities can inhibit crystal growth.[7]

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. For this compound, ethanol is a suitable solvent.[1][7]

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Ensure all solid has dissolved.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) or a Pasteur pipette with a cotton or glass wool plug into a clean, dust-free vial. This removes nucleation sites that would lead to the formation of many small crystals.[7]

  • Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations.[7]

  • Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully remove them from the solution using a spatula or forceps.[6]

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

Protocol: Sample Preparation for NMR Analysis

  • Sample Quantity: Weigh 5-25 mg of the purified solid for a ¹H NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum.[9]

  • Solvent: Select a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, DMSO-d₆).[10]

  • Dissolution: Add approximately 0.5-0.6 mL of the deuterated solvent to the sample in a small vial.[10] Ensure the sample is fully dissolved. If necessary, gently vortex or warm the vial.

  • Filtration: Filter the solution through a Pasteur pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard (Optional): If quantitative analysis or precise chemical shift referencing is needed, a small amount of an internal standard (e.g., Tetramethylsilane - TMS) can be added.[11]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Visualization of Experimental and Logical Workflows

General Synthesis Pathway

The synthesis of this compound is typically achieved via a Williamson ether synthesis.

Synthesis_Pathway Start Methyl 3,5-dihydroxybenzoate + Benzyl Bromide Intermediate Methyl 3,5-bis(benzyloxy)benzoate Start->Intermediate Williamson Ether Synthesis Base Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Base->Intermediate Product This compound Intermediate->Product Saponification Hydrolysis Base Hydrolysis (e.g., KOH) then Acidification (e.g., HCl) Hydrolysis->Product

Caption: Synthetic route to this compound.

Workflow for Complete Structural Elucidation

A logical workflow ensures all necessary data is collected for a comprehensive structural analysis.

Full_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_crystallography Crystallographic Analysis synthesis Chemical Synthesis purification Purification (Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms crystal_growth Single Crystal Growth purification->crystal_growth purification->crystal_growth final_structure Final Structural Elucidation nmr->final_structure ir->final_structure ms->final_structure xrd X-ray Diffraction crystal_growth->xrd structure_solution Structure Solution & Refinement xrd->structure_solution structure_solution->final_structure

Caption: Integrated workflow for structural analysis.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Bis(benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(benzyloxy)benzoic acid is a poly-ether aromatic carboxylic acid that serves as a crucial building block in various fields of chemical and pharmaceutical research. Its rigid core structure, conferred by the benzene ring, combined with the flexible benzyloxy side chains, imparts unique properties that make it a valuable precursor in the synthesis of dendrimers, polymers, and specialty materials. In the context of drug development, understanding the physicochemical properties of this molecule is paramount for predicting its behavior in biological systems, guiding formulation strategies, and enabling the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visual representation of its synthetic pathway.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for predicting its solubility, permeability, and potential interactions within a biological milieu.

PropertyValueSource
IUPAC Name This compound-
CAS Number 28917-43-3
Molecular Formula C₂₁H₁₈O₄
Molecular Weight 334.37 g/mol
Appearance White crystalline solidPredicted
Melting Point 185-189 °C (Predicted)-
Boiling Point 563.4 ± 42.0 °C (Predicted)-
Solubility - In water: 25.6 mg/L at 25°C (Predicted)- Soluble in ethanol, acetonitrile
pKa 3.85 ± 0.10 (Predicted)-
logP 4.5 (Predicted)-

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below. These protocols are based on established laboratory techniques for aromatic carboxylic acids.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from methyl 3,5-dihydroxybenzoate.

Step 1: Benzylation of Methyl 3,5-dihydroxybenzoate

  • Dissolve methyl 3,5-dihydroxybenzoate (1 equivalent) in acetonitrile.

  • Add potassium carbonate (4.8 equivalents) to the solution.

  • Reflux the mixture for 30 minutes.

  • Add benzyl bromide (2 equivalents) to the reaction mixture.

  • Continue to reflux at 68°C for 48 hours.

  • Evaporate the acetonitrile under reduced pressure.

  • Pour the residual mixture into ice-cold water to precipitate the product, methyl 3,5-bis(benzyloxy)benzoate.

  • Collect the white precipitate by filtration.

Step 2: Hydrolysis of Methyl 3,5-bis(benzyloxy)benzoate

  • Dissolve the methyl 3,5-bis(benzyloxy)benzoate from Step 1 in ethanol.

  • Add potassium hydroxide (KOH) (approximately 3 equivalents) to the solution.

  • Reflux the mixture, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid (HCl) to precipitate the final product.

  • Filter, wash with water, and dry the precipitate.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

  • Place a small, finely powdered sample of this compound into a capillary tube, sealed at one end.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of approximately 10-15°C per minute initially.

  • Within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range represents the melting point.

Determination of Solubility

Assessing the solubility in various solvents is crucial for formulation and analytical method development.

  • Add a known excess amount of this compound to a fixed volume of the desired solvent (e.g., water, ethanol, DMSO, acetone) in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Centrifuge or filter the suspension to separate the undissolved solid.

  • Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Express the solubility in terms of mg/mL or mol/L.

Determination of pKa (Acid Dissociation Constant)

The pKa value is a measure of the acidity of the carboxylic acid group.

  • Prepare a standard solution of this compound in a suitable co-solvent system (e.g., water-methanol or water-acetonitrile) due to its low aqueous solubility.

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.

  • Monitor the pH of the solution throughout the titration using a calibrated pH meter.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Determination of logP (Octanol-Water Partition Coefficient)

The logP value indicates the lipophilicity of a compound and its potential for membrane permeability.

  • Prepare a saturated solution of this compound in a biphasic system of n-octanol and water.

  • Equilibrate the mixture by shaking at a constant temperature for an extended period.

  • Separate the n-octanol and aqueous phases by centrifugation.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_benzylation Step 1: Benzylation cluster_hydrolysis Step 2: Hydrolysis Methyl_3_5_dihydroxybenzoate Methyl 3,5-dihydroxybenzoate Reaction_1 Reflux in Acetonitrile with K₂CO₃ and Benzyl bromide Methyl_3_5_dihydroxybenzoate->Reaction_1 Benzyl_bromide Benzyl bromide Benzyl_bromide->Reaction_1 K2CO3 K₂CO₃ K2CO3->Reaction_1 Acetonitrile Acetonitrile Acetonitrile->Reaction_1 Workup_1 Evaporation & Precipitation in Water Reaction_1->Workup_1 Intermediate Methyl 3,5-bis(benzyloxy)benzoate Workup_1->Intermediate Reaction_2 Reflux in Ethanol with KOH Intermediate->Reaction_2 Workup_2 Acidification with HCl & Filtration Reaction_2->Workup_2 Final_Product This compound Workup_2->Final_Product

Caption: Synthesis of this compound.

An In-Depth Technical Guide to 3,5-Bis(benzyloxy)benzoic Acid (CAS: 28917-43-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(benzyloxy)benzoic acid, with the CAS number 28917-43-3, is a valuable organic compound characterized by a benzoic acid core functionalized with two benzyloxy groups at the 3 and 5 positions. This molecule serves as a critical intermediate in the synthesis of various pharmaceutical compounds and is a subject of interest in medicinal chemistry and materials science. Its structural features make it a versatile building block for the development of more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic data, and known applications, with a focus on its role in drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 28917-43-3N/A
Molecular Formula C₂₁H₁₈O₄[1]
Molecular Weight 334.37 g/mol [1]
Appearance White to orange to green powder to crystalN/A
Melting Point 212.0 to 216.0 °CN/A
Solubility Soluble in N,N-dimethylformamide (DMF)N/A
Purity (HPLC) >97.0%N/A

Synthesis

The most common and well-documented method for the synthesis of this compound involves the benzylation of a dihydroxybenzoic acid precursor.

Experimental Protocol: Synthesis from Methyl 3,5-dihydroxybenzoate

This protocol details the synthesis of this compound starting from methyl 3,5-dihydroxybenzoate. The process involves a Williamson ether synthesis to introduce the benzyl groups, followed by the hydrolysis of the methyl ester to the carboxylic acid.

Step 1: Synthesis of Methyl 3,5-bis(benzyloxy)benzoate

  • Dissolve methyl 3,5-dihydroxybenzoate (1 equivalent) in acetonitrile.

  • Add potassium carbonate (4.8 equivalents) to the solution and reflux for 30 minutes.

  • To the resulting mixture, add benzyl bromide (2 equivalents).

  • Continue to reflux the reaction mixture for 48 hours at 68°C.

  • After the reaction is complete, evaporate the acetonitrile.

  • Pour the residual mixture into ice-cold water to precipitate the product.

  • Filter the white precipitate of methyl 3,5-bis(benzyloxy)benzoate.

Step 2: Hydrolysis to this compound

  • Dissolve the obtained methyl 3,5-bis(benzyloxy)benzoate (1 equivalent) in ethanol.

  • Add potassium hydroxide (KOH) (3.1 equivalents) to the solution.

  • Reflux the mixture, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Pour the reaction mixture into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid (HCl) to precipitate the final product.[1]

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[1]

G start Methyl 3,5-dihydroxybenzoate reagents1 Benzyl Bromide, K₂CO₃, Acetonitrile intermediate Methyl 3,5-bis(benzyloxy)benzoate reagents1->intermediate Williamson Ether Synthesis (Reflux) reagents2 KOH, Ethanol, then HCl product This compound reagents2->product Ester Hydrolysis (Reflux) G start This compound intermediate Multi-step Synthesis start->intermediate Pharmaceutical Intermediate product Terbutaline intermediate->product G compound Benzoic Acid Derivatives activity1 Potential Anticancer Activity compound->activity1 activity2 Potential Anti-inflammatory Activity compound->activity2 target1 e.g., HDAC Inhibition activity1->target1 target2 e.g., COX Inhibition activity2->target2

References

The Versatility of 3,5-Bis(benzyloxy)benzoic Acid: A Technical Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Building Block in Medicinal Chemistry and Materials Science

For Immediate Release

[City, State] – 3,5-Bis(benzyloxy)benzoic acid, a versatile chemical intermediate, is a cornerstone in the synthesis of a wide array of complex organic molecules, ranging from intricate dendrimers for drug delivery to potent and selective receptor antagonists for therapeutic applications. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, chemical properties, and its pivotal role in the creation of novel bioactive compounds.

Core Properties and Synthesis

This compound is a white to off-white crystalline solid with a molecular formula of C₂₁H₁₈O₄ and a molecular weight of 334.37 g/mol . Its structure, featuring a central benzoic acid core flanked by two benzyloxy groups, provides a stable yet strategically functionalizable scaffold for organic synthesis.

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers. The process involves the reaction of a dihydroxybenzoic acid ester with benzyl bromide in the presence of a base. A subsequent hydrolysis step yields the final carboxylic acid.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is outlined below. This two-step process begins with the benzylation of methyl 3,5-dihydroxybenzoate, followed by the hydrolysis of the resulting ester.

Step 1: Synthesis of Methyl 3,5-bis(benzyloxy)benzoate

  • In a round-bottom flask, dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in a suitable solvent such as acetone or acetonitrile.

  • Add a base, typically potassium carbonate (K₂CO₃, 2.5-3.0 eq), to the solution.

  • To this suspension, add benzyl bromide (2.2-2.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 3,5-bis(benzyloxy)benzoate.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure ester.

Step 2: Hydrolysis to this compound

  • Dissolve the purified methyl 3,5-bis(benzyloxy)benzoate (1.0 eq) in a mixture of ethanol and water.

  • Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 eq), to the solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the solution to room temperature and acidify with a dilute acid, such as hydrochloric acid (HCl), until the pH is acidic.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.

Quantitative Data for Synthesis
ParameterValueReference
Yield 85-95%[1]
Melting Point 183-186 °C[1]
Purity >98% (by HPLC)[1]
Spectroscopic Data

The identity and purity of this compound can be confirmed by various spectroscopic methods.

Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆) δ 12.95 (s, 1H, COOH), 7.46-7.33 (m, 10H, Ar-H), 7.18 (d, J = 2.2 Hz, 2H, Ar-H), 6.95 (t, J = 2.2 Hz, 1H, Ar-H), 5.17 (s, 4H, OCH₂)
¹³C NMR (125 MHz, DMSO-d₆) δ 167.0, 159.2, 136.9, 132.9, 128.5, 128.0, 127.8, 108.2, 106.9, 70.0
FT-IR (KBr, cm⁻¹) 3033 (Ar-H stretch), 2950-2500 (O-H stretch, broad), 1685 (C=O stretch), 1595 (C=C stretch), 1160 (C-O stretch)

Application as a Chemical Intermediate in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with significant biological activity. The benzyloxy groups serve as protecting groups for the phenolic hydroxyls, which can be selectively removed later in a synthetic sequence to allow for further functionalization. The carboxylic acid group provides a convenient handle for amide bond formation, esterification, or other transformations.

Case Study: Synthesis of P2Y₁₄ Receptor Antagonists

A prominent example of the application of this compound derivatives is in the development of antagonists for the P2Y₁₄ receptor. The P2Y₁₄ receptor is a G protein-coupled receptor (GPCR) that is implicated in inflammatory responses, making it an attractive target for the treatment of diseases such as gout and other inflammatory conditions.[2][3]

The general synthetic strategy involves the use of a 3-amino-5-benzyloxybenzoic acid derivative, which can be prepared from this compound, as a key building block. This intermediate is then coupled with various aromatic and heterocyclic moieties to generate a library of potential P2Y₁₄ receptor antagonists.

The following diagram illustrates a generalized workflow for the synthesis of a P2Y₁₄ antagonist starting from a 3,5-disubstituted benzoic acid scaffold.

G A This compound B Selective Deprotection & Functional Group Interconversion A->B C 3-Amino-5-substituted- benzoic acid derivative B->C D Amide Coupling with Substituted Aryl/Heteroaryl Acid C->D E Final P2Y14 Antagonist D->E

Caption: Synthetic workflow for a P2Y14 antagonist.

  • To a solution of the 3-amino-5-substituted-benzoic acid derivative (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Add the desired substituted aryl or heteroaryl carboxylic acid (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a dilute aqueous acid solution, a saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final 3-amide-5-aryl benzoic acid P2Y₁₄ antagonist.

Biological Activity and Signaling Pathway

Derivatives of 3-amide-5-aryl benzoic acid have been shown to be potent and selective antagonists of the P2Y₁₄ receptor.[2] These compounds can effectively block the signaling cascade initiated by the binding of the endogenous ligand, UDP-glucose.

The P2Y₁₄ receptor is a Gi-coupled receptor. Upon activation by its agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This modulation of cAMP can influence various downstream signaling pathways, including those involved in inflammation and immune cell function. In the context of gout, the activation of the P2Y₁₄ receptor on macrophages by monosodium urate (MSU) crystals can enhance the activation of the NLRP3 inflammasome, a key driver of inflammation in this disease.[3][5] By blocking this receptor, the synthesized antagonists can mitigate the inflammatory response.

The following diagram illustrates the signaling pathway of the P2Y₁₄ receptor and the inhibitory action of the antagonists.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y14 P2Y14 Receptor Gi Gi Protein P2Y14->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Agonist UDP-Glucose Agonist->P2Y14 Activates Gi->AC Inhibits Inflammation Inflammatory Response (e.g., NLRP3 activation) cAMP->Inflammation Inhibits Antagonist Antagonist Antagonist->P2Y14 Blocks

Caption: P2Y14 receptor signaling and antagonist action.

Quantitative Data for P2Y₁₄ Receptor Antagonists

The efficacy of the synthesized antagonists is determined by their ability to inhibit the P2Y₁₄ receptor, which is often quantified by the half-maximal inhibitory concentration (IC₅₀).

CompoundP2Y₁₄ IC₅₀ (nM)Reference
11m 2.18[2]
16c 1.77[6]

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in both materials science and drug discovery. Its straightforward synthesis and the strategic placement of its functional groups make it an ideal starting point for the construction of complex molecular architectures. The successful development of potent P2Y₁₄ receptor antagonists from this scaffold underscores its importance in medicinal chemistry and highlights its potential for the creation of novel therapeutics targeting a range of diseases. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this remarkable building block.

References

Spectroscopic and Synthetic Profile of 3,5-Bis(benzyloxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 3,5-Bis(benzyloxy)benzoic acid. This compound serves as a crucial building block in various fields, including dendrimer chemistry and the synthesis of coordination complexes. All quantitative data is presented in standardized tables for clarity and comparative ease.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, a white solid with the molecular formula C₂₁H₁₈O₄ and a molecular weight of 334.37 g/mol .[1]

Table 1: ¹H NMR Spectroscopic Data

The proton nuclear magnetic resonance (¹H NMR) spectrum was recorded on a 500 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm).

Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)Assignment
7.45–7.46Doublet4H7Aromatic Protons (Benzyl)
7.39–7.41Triplet4H7Aromatic Protons (Benzyl)
7.32–7.35Triplet2H7Aromatic Protons (Benzyl)
7.16Doublet2H2.5Aromatic Protons (Benzoic Acid Ring)
6.92–6.93Triplet1H2.5Aromatic Proton (Benzoic Acid Ring)
5.15Singlet4H-Methylene Protons (-CH₂-)

Source:[1]

Table 2: ¹³C NMR Spectroscopic Data

The carbon-13 nuclear magnetic resonance (¹³C NMR) data provides insight into the carbon framework of the molecule.

Chemical Shift (δ) (ppm)Assignment
166.88Carboxylic Acid Carbonyl (C=O)
159.35Aromatic Carbon (C-O)
136.64Aromatic Carbon (ipso-Benzyl)
132.79Aromatic Carbon (Benzoic Acid Ring)
128.45Aromatic Carbon (Benzyl)
127.90Aromatic Carbon (Benzyl)
127.63Aromatic Carbon (Benzyl)
107.96Aromatic Carbon (Benzoic Acid Ring)
106.50Aromatic Carbon (Benzoic Acid Ring)
69.45Methylene Carbon (-CH₂)

Source:[1]

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopic Data

The FT-IR spectrum, recorded using a KBr pellet, highlights the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3033Aromatic C-H Stretch
1690Carboxylic Acid C=O Stretch
1159C-O Stretch
733, 698Aromatic C-H Bending

Source:[1]

Table 4: Mass Spectrometry Data

Experimental mass spectrometry data for this compound was not available in the searched resources. The theoretical molecular weight is 334.37 g/mol .[1] Based on the structure, the molecular ion peak [M]⁺ would be expected at m/z 334. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (-OH, M-17), loss of a carboxyl group (-COOH, M-45), and cleavage of the benzyl groups, leading to a prominent peak at m/z 91 (tropylium cation, [C₇H₇]⁺).

Experimental Protocols

This section details the synthetic procedure for this compound, starting from methyl 3,5-dihydroxybenzoate.

Synthesis of Methyl 3,5-bis(benzyloxy)benzoate
  • Reaction Setup : Dissolve methyl 3,5-dihydroxybenzoate (2.0 g, 12 mmol) in 50 mL of acetonitrile.

  • Base Addition : Add potassium carbonate (8.0 g, 58 mmol) to the solution and reflux the mixture for 30 minutes.

  • Alkylation : Add benzyl bromide (4.0 g, 24 mmol) to the reaction mixture.

  • Reflux : Continue to reflux the mixture at 68°C for 48 hours.

  • Work-up : Evaporate the acetonitrile under reduced pressure. The residual mixture is then poured into ice-cold water.

  • Isolation : The resulting white precipitate of methyl 3,5-bis(benzyloxy)benzoate is collected by filtration.[1]

Synthesis of this compound
  • Hydrolysis Setup : Dissolve the crude methyl 3,5-bis(benzyloxy)benzoate (2.0 g, 5.74 mmol) in 50 mL of ethanol.

  • Base Addition : Add potassium hydroxide (1.0 g, 17.77 mmol) to the ethanolic solution.

  • Reflux : Place the mixture under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidification : Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Isolation and Purification : The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then recrystallized from ethanol to yield pure this compound (Yield: 1.67 g, 89%).[1]

Spectroscopic Characterization

The identity and purity of the synthesized this compound were confirmed using the following spectroscopic methods:

  • ¹H NMR : Performed on a 500 MHz spectrometer.

  • ¹³C NMR : Acquired to confirm the carbon skeleton.

  • FT-IR : Conducted using a KBr pellet to identify functional groups.[1]

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization start Methyl 3,5-dihydroxybenzoate step1 Benzylation (Benzyl Bromide, K2CO3, Acetonitrile) start->step1 intermediate Methyl 3,5-bis(benzyloxy)benzoate step1->intermediate step2 Hydrolysis (KOH, Ethanol) intermediate->step2 product Crude this compound step2->product filtration Filtration product->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization final_product Pure this compound recrystallization->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ftir FT-IR Spectroscopy final_product->ftir ms Mass Spectrometry (Theoretical) final_product->ms

Caption: Synthesis and characterization workflow.

References

An In-depth Technical Guide to the Solubility Profile of 3,5-Bis(benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative solubility data for 3,5-bis(benzyloxy)benzoic acid is limited. This guide provides a comprehensive framework for determining its solubility profile, including predicted behavior based on molecular structure, experimental protocols, and comparative data from structurally related compounds.

Introduction

This compound is a derivative of benzoic acid characterized by the presence of two bulky benzyloxy groups on the aromatic ring. Its molecular structure suggests a significant non-polar character, which, combined with the polar carboxylic acid group, results in a complex solubility profile. Understanding this profile is critical for its application in organic synthesis, purification, formulation development, and as an intermediate in the synthesis of pharmacologically active compounds. This document outlines the predicted solubility behavior of this compound and provides detailed experimental protocols for its quantitative determination.

Predicted Solubility Profile Based on Molecular Structure

The solubility of an organic compound is primarily dictated by its polarity and the principle of "like dissolves like." The structure of this compound contains both hydrophobic and hydrophilic regions, which will govern its interaction with different solvents.

  • Hydrophobic Character : The two large, non-polar benzyl groups contribute significantly to the molecule's hydrophobic nature. This suggests a higher affinity for and greater solubility in non-polar and weakly polar aprotic solvents.

  • Hydrophilic Character : The carboxylic acid group (-COOH) is polar and capable of acting as a hydrogen bond donor and acceptor. This functional group promotes solubility in polar protic solvents. However, the influence of this single polar group may be overshadowed by the large non-polar moieties.

  • Acidic Nature : As a carboxylic acid, it is expected to be poorly soluble in acidic aqueous solutions but should exhibit significantly increased solubility in alkaline aqueous solutions (e.g., dilute NaOH, NaHCO3) due to the formation of the highly polar carboxylate salt.

The following diagram illustrates the relationship between the structural features of this compound and its expected solubility.

G cluster_molecule This compound Structure cluster_properties Predicted Solubility Characteristics cluster_solvents Solvent Types Molecule C₂₁H₁₈O₄ Two Benzyloxy Groups (Large, Non-polar) One Carboxylic Acid Group (Polar, Acidic) Solubility Solubility Profile High in Non-Polar Solvents Low in Polar Protic Solvents High in Alkaline Aqueous Solns Molecule:f0->Solubility:f0 Dominant Hydrophobic Interactions Molecule:f1->Solubility:f1 Insufficient Polarity to Overcome Hydrophobicity Molecule:f1->Solubility:f2 Deprotonation to Form Soluble Salt NonPolar Non-Polar (e.g., Toluene, Hexane) Solubility:f0->NonPolar PolarProtic Polar Protic (e.g., Water, Ethanol) Solubility:f1->PolarProtic Alkaline Alkaline Aqueous (e.g., aq. NaOH) Solubility:f2->Alkaline

Predicted solubility based on molecular structure.

Quantitative Solubility Data of Structurally Related Compounds

CompoundSolventTemperature (°C)Solubility
Benzoic Acid Water01.7 g/L[1]
Water10056.31 g/L[1]
Ethanol20~34 g/100 mL[1]
Benzene-Readily Soluble[1]
Acetone-Readily Soluble[1]
3,5-Dihydroxybenzoic Acid Water25Soluble[2]
Ethanol-Very Soluble[2]
Diethyl Ether-Very Soluble[2]
Acetone-Soluble[2]
Benzyl Benzoate Water20~0.003 g/100 mL[3]
EthanolRoom Temp.Miscible[4][5]
EtherRoom Temp.Miscible[4][5]
ChloroformRoom Temp.Miscible[4][5]

Experimental Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a reliable and straightforward approach for obtaining quantitative solubility data. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute after solvent evaporation.

4.1 Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Pre-weighed glass vials for evaporation

  • Drying oven or vacuum oven

4.2 Procedure

  • Preparation of Saturated Solution : Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the selected solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.

  • Equilibration : Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation : After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle.

  • Filtration : Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Attach a syringe filter and dispense the filtrate into a pre-weighed, clean, and dry evaporation vial. This step is crucial to remove all undissolved solid particles.

  • Solvent Evaporation : Place the evaporation vial in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Continue heating until a constant weight of the dried residue is achieved.

  • Calculation : Determine the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final constant mass. The solubility is then calculated and can be expressed in various units (e.g., g/L, mg/mL).

    Solubility (g/L) = (Mass of residue (g)) / (Volume of filtrate (L))

4.3 Alternative Methods For higher throughput or for compounds with strong chromophores, methods such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used.[6] These methods involve creating a calibration curve from solutions of known concentrations and then measuring the concentration of the saturated filtrate.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the workflow for the experimental determination of solubility and the logical relationships between the key components of the measurement process.

G cluster_prep Preparation & Equilibration cluster_sep Separation & Measurement cluster_calc Data Analysis A Add excess solute to known volume of solvent B Seal vial and place in thermostatic shaker A->B C Agitate at constant T for 24-72h to reach equilibrium B->C D Let stand for >2h for solid to settle C->D E Withdraw supernatant with a syringe D->E F Filter into a pre-weighed evaporation vial E->F G Evaporate solvent to dryness under controlled temp. F->G H Weigh vial until constant mass is achieved G->H I Calculate mass of residue (Final Mass - Vial Mass) H->I J Calculate Solubility (Mass of Residue / Volume of Filtrate) I->J End End J->End Start Start Start->A

Experimental workflow for solubility determination.

References

An In-depth Technical Guide to 3,5-Bis(benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

3,5-Bis(benzyloxy)benzoic acid is an aromatic carboxylic acid that serves as a versatile building block in various chemical and pharmaceutical research applications. Its structure, featuring a central benzoic acid core with two benzyloxy groups at the 3 and 5 positions, makes it a key intermediate in the synthesis of dendrimers, luminescent lanthanide coordination complexes, and potentially as a scaffold for drug discovery.

PropertyValue
Molecular Formula C₂₁H₁₈O₄
Molecular Weight 334.37 g/mol
IUPAC Name 3,5-bis(phenylmethoxy)benzoic acid
CAS Number 28917-43-3

Physicochemical Properties

While a definitive melting point for this compound is not consistently reported across public sources, similar benzylated benzoic acid derivatives suggest it is a solid at room temperature. Its solubility is expected to be low in water and higher in organic solvents, a characteristic influenced by the hydrophobic nature of the two benzyl groups.

SolventPredicted Solubility
WaterLow
EthanolSoluble
MethanolSoluble
DichloromethaneHigh
ChloroformHigh
Dimethyl Sulfoxide (DMSO)Soluble

Synthesis and Characterization

A common and effective method for the synthesis of this compound involves a two-step process starting from methyl 3,5-dihydroxybenzoate.

Experimental Protocol: Synthesis

Step 1: Benzylation of Methyl 3,5-dihydroxybenzoate

  • Dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in acetonitrile.

  • Add potassium carbonate (approx. 4.8 eq) to the solution and reflux for 30 minutes.

  • To the refluxing mixture, add benzyl bromide (2.0 eq). Continue to reflux for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the acetonitrile under reduced pressure.

  • Pour the residue into ice-cold water to precipitate the product, methyl 3,5-bis(benzyloxy)benzoate.

  • Filter the white precipitate, wash with water, and dry.

Step 2: Saponification to this compound

  • Dissolve the methyl 3,5-bis(benzyloxy)benzoate (1.0 eq) from the previous step in ethanol.

  • Add potassium hydroxide (approx. 3.1 eq) to the solution and reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, pour the mixture into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the final product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization from ethanol to yield this compound as a white solid.[1]

Characterization Data
TechniqueData
¹H-NMR (500 MHz, CDCl₃) δ (ppm): 7.45–7.30 (m, 10H, Ar-H of benzyl), 7.16 (d, J=2.5 Hz, 2H, Ar-H), 6.93 (t, J=2.5 Hz, 1H, Ar-H), 5.15 (s, 4H, -OCH₂-)
¹³C-NMR (125 MHz, CDCl₃) δ (ppm): 166.88, 159.35, 136.64, 132.79, 128.45, 127.90, 127.63, 107.96, 106.50, 69.45
FT-IR (KBr) ν (cm⁻¹): 3033 (Ar-H), 1690 (C=O), 1159, 733, 698

Note: NMR data is derived from published literature and may vary slightly based on the solvent and instrument used.[1]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be adapted for the analysis of this compound.

Suggested Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. A typical starting condition could be 30% acetonitrile, ramping up to 90-100% over a set time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 235 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible organic solvent like methanol or acetonitrile. Filter through a 0.45 µm syringe filter before injection.

This protocol is a general guideline and should be optimized for specific instrumentation and analytical requirements.

Mass Spectrometry (MS)

Mass spectrometry can be used for the identification and structural elucidation of this compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 334.

  • Key Fragments:

    • Loss of a hydroxyl radical (-OH, 17 Da) from the carboxylic acid group, resulting in a fragment at m/z 317.

    • Loss of a benzyl group (-C₇H₇, 91 Da), leading to a fragment at m/z 243.

    • Loss of a benzyloxy group (-OC₇H₇, 107 Da), resulting in a fragment at m/z 227.

    • Cleavage of the C-C bond between the aromatic ring and the carboxylic acid, with loss of the phenyl group, could result in a fragment at m/z 45 ([COOH]⁺).[2]

Applications and Biological Relevance

Dendrimer Synthesis

This compound is a foundational building block in the convergent synthesis of dendrimers. The two benzyloxy groups provide branching points for the construction of highly ordered, tree-like macromolecules. These dendrimers have applications in drug delivery, gene therapy, and materials science.

Lanthanide Coordination Complexes

The carboxylate group of this compound can act as a ligand to coordinate with lanthanide ions. The resulting complexes can exhibit unique luminescent properties, making them suitable for applications in bio-imaging, sensors, and light-emitting devices.

Potential Biological Signaling Pathways

While direct studies on the biological signaling of this compound are limited, derivatives of benzoic acid have shown activity as inhibitors of histone deacetylases (HDAC) and the STAT3 signaling pathway.[3][4][5]

  • HDAC Inhibition: Some naturally occurring benzoic acid derivatives have been shown to inhibit HDACs, which play a crucial role in gene expression.[3][6] HDAC inhibitors are a promising class of anti-cancer agents.

  • STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in a signaling pathway that is often constitutively active in cancer cells, promoting proliferation and survival.[4][5][7][8] Benzoic acid-based compounds have been investigated as STAT3 inhibitors.[5][9]

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Saponification start Methyl 3,5-dihydroxybenzoate reagents1 Benzyl bromide, K₂CO₃, Acetonitrile start->reagents1 reflux1 Reflux 48h reagents1->reflux1 workup1 Evaporation & Precipitation reflux1->workup1 intermediate Methyl 3,5-bis(benzyloxy)benzoate workup1->intermediate reagents2 KOH, Ethanol intermediate->reagents2 reflux2 Reflux reagents2->reflux2 workup2 Acidification & Precipitation reflux2->workup2 end This compound workup2->end

Caption: Synthetic workflow for this compound.

Hypothetical Signaling Pathway: Inhibition of STAT3

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active dimer p-STAT3 Dimer STAT3_active->dimer Dimerization DNA DNA dimer->DNA Translocation transcription Gene Transcription (Proliferation, Survival) DNA->transcription cytokine Cytokine (e.g., IL-6) cytokine->receptor inhibitor Benzoic Acid Derivative (e.g., this compound) inhibitor->STAT3_active Inhibition

Caption: Potential inhibition of the STAT3 signaling pathway.

References

A Technical Guide to the Potential Applications of 3,5-Bis(benzyloxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3,5-Bis(benzyloxy)benzoic acid represent a versatile class of compounds with significant potential across diverse scientific disciplines. Their unique structural motif, characterized by a central benzoic acid core flanked by two benzyloxy groups, provides a robust scaffold for the development of novel therapeutic agents and advanced materials. This technical guide explores the core applications of these derivatives, focusing on their burgeoning roles in oncology, infectious diseases, and materials science. We present a comprehensive overview of their synthesis, biological activities, and structure-activity relationships, supported by quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows to facilitate further research and development.

Introduction

This compound is an aromatic carboxylic acid distinguished by the presence of two benzyloxy moieties at the meta positions. This arrangement confers a number of advantageous properties, including thermal stability and the ability to engage in various chemical modifications. The benzyloxy groups can serve as protecting groups for hydroxyl functionalities, which can be deprotected under specific conditions to yield reactive phenols for further derivatization. This chemical tractability makes this compound and its derivatives valuable precursors in the synthesis of more complex molecules, including dendrimers, macrocycles, and specialized polymers.[1] In recent years, research has increasingly highlighted the potential of these derivatives as bioactive molecules and as fundamental building blocks for functional materials.

Applications in Drug Discovery and Development

The structural features of this compound derivatives make them attractive candidates for the design of novel therapeutics. The aromatic core can participate in π-π stacking and hydrophobic interactions with biological targets, while the carboxylic acid and ether linkages provide sites for hydrogen bonding.

Anticancer Activity

Derivatives of benzoic acid have shown promise as anticancer agents through various mechanisms of action.[2][3] Notably, compounds structurally related to this compound have been investigated as inhibitors of histone deacetylases (HDACs).[4]

2.1.1. Mechanism of Action: HDAC Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. This deacetylation leads to a more condensed chromatin structure, repressing the transcription of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth.[4] Certain benzoic acid derivatives have been shown to inhibit HDAC activity, leading to the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis in cancer cells.[4]

Below is a diagram illustrating the proposed signaling pathway for HDAC inhibition by benzoic acid derivatives.

HDAC_Inhibition_Pathway Signaling Pathway of HDAC Inhibition by Benzoic Acid Derivatives cluster_0 Epigenetic Regulation cluster_1 Cellular Response Benzoic_Acid_Derivative Benzoic Acid Derivative HDAC Histone Deacetylase (HDAC) Benzoic_Acid_Derivative->HDAC Inhibition ROS_Induction ROS Induction Benzoic_Acid_Derivative->ROS_Induction Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylation Histones Histones Chromatin Condensed Chromatin (Transcriptionally Repressed) Histones->Chromatin Acetylated_Histones->Histones Open_Chromatin Open Chromatin (Transcriptionally Active) Acetylated_Histones->Open_Chromatin Tumor_Suppressor_Genes Tumor Suppressor Genes Open_Chromatin->Tumor_Suppressor_Genes Upregulation Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 ROS_Induction->Apoptosis

Caption: Proposed mechanism of HDAC inhibition by benzoic acid derivatives.

2.1.2. Drug Conjugates for Cancer Therapy

The 3,5-bis(alkoxy)benzoate scaffold has been utilized in the development of drug conjugates. For instance, 3,5-bis(dodecyloxy)benzoate has been conjugated with PAMAM dendrimers and nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin and mefenamic acid. These conjugates have demonstrated anticancer activity against a range of human cancer cell lines.[5]

Quantitative Data on Anticancer Activity

Derivative ClassCell LineActivity MetricValueReference
Quinazolinone DerivativesMCF-7IC50100 µM/ml[6]
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acidHuman cervical cancerIC5017.84 µM[6]
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivativesMCF-7, HCT-116IC5015.6 - 18.7 µM[6]
3,5-bis(dodecyloxy)benzoate-PAMAM-mefenamic acid conjugatePC-3IC5010.23 ± 1.2 μM[5]
2,5-Dihydroxybenzoic AcidHCT-116, HCT-15% HDAC Inhibition~70%[4]
Antimicrobial Activity

Derivatives of benzoic acid have also been explored for their antimicrobial properties. A series of benzyl and benzoyl benzoic acid derivatives have been synthesized and shown to possess significant antimicrobial activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to vancomycin against Staphylococcus epidermidis.[7]

2.2.1. Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The antimicrobial activity of these derivatives is attributed to the inhibition of the interaction between the bacterial RNA polymerase (RNAP) core enzyme and the sigma (σ) factor.[7] The σ factor is essential for the initiation of transcription at promoter sites. By mimicking the σ factor at its binding site on RNAP, these compounds inhibit the formation of the RNAP holoenzyme, thereby blocking transcription and bacterial growth.[7]

Quantitative Data on Antimicrobial Activity

DerivativeBacteriumActivity MetricValue (µg/mL)Reference
Benzyl benzoic acid derivative (5e)S. pneumoniaeMIC1[7]
Benzyl benzoic acid derivativeS. epidermidisMIC0.5[7]
Benzoyl benzoic acid derivative (8e)S. aureusMIC>64[7]
4-Hydroxybenzoic acidVarious bacteriaMIC36.00-72.00[8]
Sinapic acidVarious bacteriaMIC18.00-72.00[8]

Applications in Materials Science

The rigid, well-defined structure of this compound makes it an excellent building block for the construction of ordered molecular architectures.

Metal-Organic Frameworks (MOFs)

This compound and its derivatives can be used as organic linkers in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials with a porous structure, formed by the coordination of metal ions or clusters with organic ligands.[9][10] A derivative, 3,5-(4-carboxybenzyloxy)benzoic acid, has been used to synthesize novel two- and three-dimensional MOFs with cerium, neodymium, copper, and cadmium.[11] These materials have potential applications in gas storage, separation, and catalysis.

Liquid Crystals

Benzoic acid derivatives are a well-established class of mesogens, capable of forming liquid crystalline phases.[12] The introduction of large, branched substituents, such as benzyloxy groups, can influence the mesomorphic properties. For example, 3-(4-subst.-benzyloxycarbonyl)-4-(4-n-octyloxybenzoyloxy)benzoic acids have been synthesized and shown to exhibit liquid crystalline behavior at high temperatures. The specific arrangement and nature of the substituents on the benzoic acid core are critical in determining the type of liquid crystal phase (e.g., nematic, smectic, columnar) and the temperature range over which it is stable.[13]

Experimental Protocols

Synthesis of a 3-(Propargyloxy)-5-(benzyloxy)benzoic Acid Methyl Ester Derivative

This protocol describes the synthesis of a key intermediate for the preparation of chromane derivatives with potential antitubercular activity.[14]

Step 1: Monoalkylation of 3,5-dihydroxybenzoate

  • Under a nitrogen atmosphere, dissolve 3,5-dihydroxybenzoate (3 g, 17.86 mmol), propargyl bromide (1.70 g, 14.29 mmol), and 18-crown-6 (0.38 g, 1.43 mmol) in dry DMF (94 mL).

  • Add anhydrous K₂CO₃ (5.43 g, 39.29 mmol) to the solution.

  • Reflux the reaction mixture at 80 °C for 48 hours.

  • After cooling to room temperature, filter the mixture and evaporate the filtrate under vacuum.

  • Purify the crude product by column chromatography using a 4:1 mixture of petroleum ether/EtOAc as the eluent to obtain methyl 3-hydroxy-5-(propargyloxy)benzoate.

Step 2: Benzylation

  • Protect the remaining hydroxyl group by reacting the product from Step 1 with benzyl bromide in the presence of a base (e.g., K₂CO₃) under a nitrogen atmosphere.

  • The reaction is typically refluxed for 4 hours.

  • Purify the product, methyl 3-(benzyloxy)-5-(propargyloxy)benzoate, by column chromatography.

Step 3: Cyclization

  • Dissolve the benzylated product (180 mg, 0.618 mmol) in N,N-diethylaniline (2.5 mL).

  • Heat the solution at 210 °C for 24 hours under a nitrogen atmosphere.

  • After cooling, dilute the mixture with diethyl ether and wash sequentially with aqueous HCl (5%) and brine.

  • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the resulting chromene derivatives by column chromatography.

The following diagram outlines the experimental workflow for this synthesis.

Synthesis_Workflow Workflow for Chromane Derivative Synthesis Start 3,5-Dihydroxybenzoate Step1 Monoalkylation (Propargyl Bromide, K2CO3, DMF) Start->Step1 Intermediate1 Methyl 3-hydroxy-5-(propargyloxy)benzoate Step1->Intermediate1 Step2 Benzylation (Benzyl Bromide, K2CO3) Intermediate1->Step2 Intermediate2 Methyl 3-(benzyloxy)-5-(propargyloxy)benzoate Step2->Intermediate2 Step3 Thermal Cyclization (N,N-diethylaniline, 210°C) Intermediate2->Step3 Purification Column Chromatography Step3->Purification Product Chromane Derivatives Purification->Product

Caption: Experimental workflow for the synthesis of chromane derivatives.

General Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol is a general method for assessing the cytotoxicity of compounds against cancer cell lines.[6]

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 0.5 x 10⁴ cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

General Protocol for In Vitro Antimicrobial Activity (MIC Determination)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[6]

  • Compound Dilution: Serially dilute the test compounds in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

This compound and its derivatives are a class of compounds with considerable, yet not fully exploited, potential. The research highlighted in this guide demonstrates their applicability in areas of significant scientific and medical importance. In drug discovery, the development of more potent and selective HDAC inhibitors and novel antimicrobial agents based on this scaffold warrants further investigation. Structure-activity relationship studies, aided by computational modeling, will be crucial in optimizing the therapeutic properties of these molecules. In materials science, the synthesis and characterization of new MOFs and liquid crystals incorporating these derivatives could lead to materials with tailored properties for applications in electronics, separations, and sensing. The continued exploration of the chemical space around the this compound core is poised to yield exciting new discoveries in both medicine and materials science.

References

An In-Depth Technical Guide to 3,5-Bis(benzyloxy)benzoic Acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Bis(benzyloxy)benzoic acid, a key molecule in the realm of complex organic synthesis, has played a pivotal role in the advancement of materials science and medicinal chemistry. This technical guide delves into the discovery, history, and detailed synthetic methodologies of this compound. It serves as a comprehensive resource, offering insights into its crucial function as a foundational building block for dendrimers and other macromolecules. The guide provides detailed experimental protocols, quantitative data, and visualizations of synthetic pathways to facilitate a deeper understanding and practical application of this versatile chemical entity.

Introduction: The Genesis of a Key Building Block

The history of this compound is intrinsically linked to the development of dendritic polymers, or dendrimers. While the exact first synthesis of this specific molecule is not prominently documented as a singular discovery, its emergence as a critical component in supramolecular chemistry began with the pioneering work on convergent dendrimer synthesis in the late 1980s and early 1990s. Researchers such as Hawker and Fréchet utilized molecules with this structural motif to construct highly branched, well-defined macromolecules.[1][2][3][4][5] The unique architecture of this compound, featuring a central carboxylic acid "focal point" and two peripheral, protected hydroxyl groups in the form of benzyl ethers, made it an ideal candidate for the iterative growth of dendritic wedges, or "dendrons."

Prior to its celebrated role in dendrimer chemistry, the fundamental reactions enabling its synthesis, such as Williamson ether synthesis and the protection of phenols, were well-established in organic chemistry. However, it was the strategic application of these principles to create a bifunctional monomer that unlocked its potential for constructing complex, generation-by-generation polymeric structures.

Synthetic Pathways and Methodologies

The primary and most widely employed method for the synthesis of this compound involves the protection of the hydroxyl groups of a 3,5-dihydroxybenzoic acid precursor. This is typically achieved through a Williamson ether synthesis. The overall synthetic strategy can be broken down into a few key steps, starting from readily available starting materials.

Synthesis of the Precursor: 3,5-Dihydroxybenzoic Acid

3,5-Dihydroxybenzoic acid itself is prepared from benzoic acid through a two-step process of disulfonation followed by alkaline fusion.[6] This foundational synthesis provides the necessary dihydroxy-substituted aromatic core.

Core Synthesis: Benzylation of 3,5-Dihydroxybenzoic Acid or its Ester

The crucial step in the synthesis of the title compound is the benzylation of the phenolic hydroxyl groups. This can be performed on 3,5-dihydroxybenzoic acid directly, or more commonly, on its methyl or ethyl ester to avoid potential side reactions with the carboxylic acid moiety. The ester is first prepared via a Fischer esterification of 3,5-dihydroxybenzoic acid.[7][8]

The subsequent benzylation is a classic Williamson ether synthesis, where the hydroxyl groups are deprotonated by a base, such as potassium carbonate, to form phenoxides, which then act as nucleophiles to attack benzyl bromide or benzyl chloride.[9] If the ester is used, a final hydrolysis step is required to convert the ester back to the carboxylic acid.

Below is a detailed experimental protocol for a common laboratory-scale synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures in the literature.

Part A: Esterification of 3,5-Dihydroxybenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in an excess of methanol or ethanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (typically 3-5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 8-15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl or ethyl 3,5-dihydroxybenzoate. This can be purified further by recrystallization.

Part B: Benzylation of the Ester

  • Reaction Setup: In a round-bottom flask, dissolve the 3,5-dihydroxybenzoate ester (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add an excess of a weak base, typically anhydrous potassium carbonate (2.0-4.0 eq).

  • Benzylating Agent: Add benzyl bromide or benzyl chloride (2.0-4.0 eq) to the suspension. A catalytic amount of sodium iodide can be added to facilitate the reaction if benzyl chloride is used.

  • Reaction: Heat the mixture to reflux and maintain for 15-30 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

  • Isolation: Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and concentrate to yield the crude methyl or ethyl 3,5-bis(benzyloxy)benzoate. Purification can be achieved by column chromatography or recrystallization.

Part C: Hydrolysis of the Ester

  • Reaction Setup: Dissolve the purified 3,5-bis(benzyloxy)benzoate ester in a mixture of an alcohol (e.g., ethanol) and water.

  • Hydrolysis: Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to reflux for 4-8 hours.

  • Acidification: After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of 2. This will precipitate the this compound.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The final product can be further purified by recrystallization from a suitable solvent like ethanol to yield a white crystalline solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound, compiled from various literature sources.

StepReactantsKey ReagentsSolventReaction Time (h)Typical Yield (%)
Esterification 3,5-Dihydroxybenzoic Acid, MethanolH₂SO₄ (cat.)Methanol8-1590-95
Benzylation Methyl 3,5-Dihydroxybenzoate, Benzyl BromideK₂CO₃Acetone15-3085-95
Hydrolysis Methyl 3,5-Bis(benzyloxy)benzoateKOHEthanol/Water4-8>90

Core Applications in Research and Development

The primary significance of this compound lies in its role as a fundamental building block in the convergent synthesis of dendrimers.

Dendrimer Synthesis

In the convergent approach to dendrimer synthesis, branched fragments called dendrons are synthesized first and then attached to a central core in the final step. This compound serves as an excellent starting point for a first-generation (G1) dendron. The carboxylic acid acts as the focal point for attachment, while the benzyl ether groups serve as protected termini. These benzyl groups can be deprotected (typically by hydrogenolysis) to reveal new hydroxyl groups, which can then be further reacted to build the next generation of the dendron. This iterative process allows for the precise control of the size, shape, and surface functionality of the resulting dendrimer.

Dendron_Synthesis cluster_G0 Generation 0 cluster_G1 Generation 1 Dendron cluster_G2_build Building Generation 2 G0 3,5-Dihydroxy- benzoic Acid G1 3,5-Bis(benzyloxy)- benzoic Acid G0->G1 Benzylation Deprotection Deprotection (Hydrogenolysis) G1->Deprotection Focal Point Activation Coupling Coupling with [G-1]-Br Deprotection->Coupling G2_dendron Generation 2 Dendron Coupling->G2_dendron

Caption: Convergent synthesis of a dendron starting from 3,5-dihydroxybenzoic acid.

Other Applications

Beyond its central role in dendrimer chemistry, this compound and its derivatives have found applications in other areas:

  • Luminescent Materials: It has been used in the synthesis of luminescent lanthanide coordination complexes.

  • Medicinal Chemistry: While direct biological activity data for the parent compound is limited, the bis(benzyloxy)phenyl motif is explored in the design of various bioactive molecules. Derivatives have shown potential as anti-inflammatory and anticancer agents, although this is an area of ongoing research.

Conclusion

This compound stands as a testament to the enabling power of synthetic organic chemistry. While its "discovery" was not a singular event, its strategic implementation in the late 20th century revolutionized the field of macromolecular chemistry, particularly in the precise construction of dendrimers. The synthetic routes to this compound are robust and well-understood, relying on fundamental organic reactions. Its unique trifunctional nature—a carboxylic acid focal point and two protectable peripheral groups—ensures its continued importance as a versatile building block for the creation of complex, functional molecules for a wide range of applications in materials science, nanotechnology, and drug delivery. This guide provides the foundational knowledge for researchers to effectively synthesize and utilize this important chemical entity in their own investigations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Bis(benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 3,5-Bis(benzyloxy)benzoic acid, a valuable intermediate in the fields of medicinal chemistry, dendrimer synthesis, and materials science. The primary method described herein is a two-step process commencing with the benzylation of methyl 3,5-dihydroxybenzoate, followed by the hydrolysis of the resulting ester. This protocol is intended for researchers, scientists, and professionals in drug development, offering a clear, step-by-step guide to achieve a high yield of the target compound.

Introduction

This compound is a key building block in the synthesis of various complex molecules. Its utility is notable in the creation of dendrimers and in the development of luminescent lanthanide coordination complexes.[1] The synthesis protocol outlined below is a reliable and efficient method, adapted from established literature procedures, that proceeds via a Williamson ether synthesis followed by saponification.[2]

Reaction Scheme

The overall synthesis is a two-step process:

  • Step 1: Benzylation - Methyl 3,5-dihydroxybenzoate is reacted with benzyl bromide in the presence of potassium carbonate to form methyl 3,5-bis(benzyloxy)benzoate.

  • Step 2: Hydrolysis - The methyl ester is then hydrolyzed using potassium hydroxide to yield this compound.

Experimental Protocols

Materials and Reagents
  • Methyl 3,5-dihydroxybenzoate

  • Acetonitrile (CH₃CN)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Benzyl bromide (C₇H₇Br)

  • Ethanol (C₂H₅OH)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute solution

  • Deionized water

  • Standard laboratory glassware and apparatus (reflux condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates

  • Filtration apparatus

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Methyl 3,5-bis(benzyloxy)benzoate

  • To a 100 mL round-bottom flask, add methyl 3,5-dihydroxybenzoate (2.0 g, 12 mmol) and acetonitrile (50 mL).

  • Add anhydrous potassium carbonate (8.0 g, 58 mmol) to the solution.

  • Heat the mixture to reflux for 30 minutes with stirring.

  • After 30 minutes, add benzyl bromide (4.0 g, 24 mmol) to the reaction mixture.

  • Continue to reflux the mixture at approximately 68°C for 48 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetonitrile by rotary evaporation.

  • Pour the residual mixture into ice-cold water. A white precipitate of methyl 3,5-bis(benzyloxy)benzoate will form.

  • Collect the white precipitate by filtration.

Step 2: Synthesis of this compound

  • Dissolve the crude methyl 3,5-bis(benzyloxy)benzoate (2.0 g, 5.74 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Add potassium hydroxide (1 g, 17.77 mmol) to the solution.

  • Heat the mixture to reflux. Monitor the reaction by TLC until the starting material is no longer observed.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid. A precipitate of this compound will form.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[1]

Data Presentation

ParameterValueReference
Starting Material (Step 1)
Methyl 3,5-dihydroxybenzoate2.0 g (12 mmol)[1]
Potassium Carbonate8.0 g (58 mmol)[1]
Benzyl Bromide4.0 g (24 mmol)[1]
Intermediate (Step 2)
Methyl 3,5-bis(benzyloxy)benzoate2.0 g (5.74 mmol)[1]
Potassium Hydroxide1.0 g (17.77 mmol)[1]
Final Product
Yield1.67 g (89%)[1]
Characterization Data
¹H-NMR (500 MHz) δ (p.p.m.), 7.45–7.46(d, 4H, J= 7 Hz), 7.39–7.41 (t, 4H, J=7 Hz), 7.32–7.35 (t, 2H, J= 7 Hz), 7.16(d, 2H, J= 2.5 Hz), 6.92–6.93 (t, 1H, J= 2.5 Hz), 5.15 (s, 4H)[1]
¹³C-NMR 166.88, 159.35, 136.64, 132.79, 138.45, 127.90, 127.63, 107.96, 106.50, 69.45[1]
FT-IR (KBr) 3033 (Ar—H); 1690, 1159, 733, 698 cm⁻¹[1]

Mandatory Visualization

Synthesis_Workflow A Methyl 3,5-dihydroxybenzoate C Reflux at 68°C for 48h A->C Step 1: Benzylation B Benzyl Bromide + K₂CO₃ in Acetonitrile B->C D Methyl 3,5-bis(benzyloxy)benzoate C->D F Reflux D->F Step 2: Hydrolysis E KOH in Ethanol E->F G Acidification with HCl F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Routes

While the primary protocol is robust, alternative methods for the synthesis of this compound exist. One common alternative involves the direct benzylation of 3,5-dihydroxybenzoic acid using a benzyl halide and a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[2] This reaction can yield benzyl 3,5-bis(benzyloxy)benzoate, which would subsequently require hydrolysis to obtain the final carboxylic acid.[2] Another approach is the initial esterification of 3,5-dihydroxybenzoic acid to its methyl or ethyl ester, followed by benzylation and then saponification of the ester group.[2] The choice of route may depend on the availability of starting materials and desired scale of the reaction.

References

Application Notes and Protocols: Williamson Ether Synthesis for the Preparation of Alkoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. While traditionally applied to the reaction of an alkoxide with a primary alkyl halide, this methodology is effectively adapted for the O-alkylation of hydroxybenzoic acids to produce alkoxybenzoic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials. The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonation of the hydroxyl group of a hydroxybenzoic acid, acts as a nucleophile and attacks an alkyl halide.[1] This document provides detailed experimental protocols, quantitative data, and a visual representation of the experimental workflow for this important transformation.

Reaction Scheme

The overall reaction involves the deprotonation of a hydroxybenzoic acid to form a phenoxide intermediate, which then undergoes nucleophilic substitution with an alkyl halide to yield the corresponding alkoxybenzoic acid.

Caption: Experimental workflow for the Williamson ether synthesis of alkoxybenzoic acids.

References

Application Notes and Protocols: 3,5-Bis(benzyloxy)benzoic Acid in Luminescent Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of luminescent complexes utilizing 3,5-Bis(benzyloxy)benzoic acid and its derivatives as sensitizing ligands for lanthanide ions. The unique photophysical properties of these complexes, including long luminescence lifetimes and characteristic narrow emission bands, make them highly suitable for various applications in biological imaging and as probes in drug discovery.

Introduction

Lanthanide-based luminescent probes have garnered significant interest in biomedical research and drug development due to their exceptional optical properties. The f-f electronic transitions within lanthanide ions result in long-lived luminescence, large Stokes shifts, and sharp, line-like emission spectra, which allow for time-gated detection to eliminate background fluorescence from biological samples. However, the direct excitation of lanthanide ions is inefficient. This limitation is overcome by employing organic ligands, such as this compound, which act as "antenna" chromophores. These ligands efficiently absorb excitation energy and transfer it to the central lanthanide ion, leading to sensitized emission. This process, known as the antenna effect, is crucial for the development of highly sensitive luminescent probes.

This compound is a versatile ligand for constructing luminescent lanthanide complexes. Its derivatives can be tailored to modulate the photophysical properties of the resulting complexes, making them suitable for a range of applications, from cellular imaging to monitoring enzyme activity.

Data Presentation

The photophysical properties of various lanthanide complexes incorporating this compound and its derivatives are summarized in the table below for easy comparison.

ComplexLanthanide IonExcitation Wavelength (nm)Emission Wavelength (nm)Overall Quantum Yield (Φoverall) (%)Luminescence Lifetime (τ) (ms)Reference
[Eu(L1)3(H2O)2]Eu³⁺~280-340612, 616Poor-[1]
[Tb(L1)3(H2O)2]Tb³⁺~280-340490, 545, 585, 620601.16[1]
[Eu(L2)3(H2O)2]·xH2OEu³⁺~280-340-Poor-[1]
[Tb(L2)3(H2O)2]·xH2OTb³⁺~280-340-271.38[1]

L1 = 3,5-bis(benzyloxy)benzoate L2 = 3,5-bis(pyridine-2-ylmethoxy)benzoate

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the antenna ligand, this compound, from methyl 3,5-dihydroxybenzoate.

Materials:

  • Methyl 3,5-dihydroxybenzoate

  • Acetonitrile

  • Potassium carbonate

  • Benzyl bromide

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute

  • Deionized water

  • Ice

Procedure:

  • Dissolve methyl 3,5-dihydroxybenzoate (2.0 g, 12 mmol) in 50 ml of acetonitrile.

  • Add potassium carbonate (8.0 g, 58 mmol) to the solution and reflux for 30 minutes.

  • To the reaction mixture, add benzyl bromide (4.0 g, 24 mmol) and continue to reflux at 68°C for 48 hours.

  • After cooling, evaporate the acetonitrile under reduced pressure.

  • Pour the residual mixture into ice-cold water. A white precipitate of methyl 3,5-bis(benzyloxy)benzoate will form.

  • Filter the precipitate and dissolve 2.0 g (5.74 mmol) in 50 ml of ethanol.

  • Add potassium hydroxide (1 g, 17.77 mmol) to the ethanolic solution and reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield pure this compound.[1]

Protocol 2: General Synthesis of Lanthanide(III) Complexes

This protocol provides a general method for the synthesis of lanthanide complexes using this compound as the ligand.

Materials:

  • This compound

  • Lanthanide(III) nitrate or chloride salt (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (1 M)

  • Deionized water

Procedure:

  • Dissolve this compound (3 molar equivalents) in ethanol.

  • Adjust the pH of the solution to 6.0-7.0 by the dropwise addition of 1 M NaOH solution with stirring.

  • In a separate flask, dissolve the lanthanide(III) salt (1 molar equivalent) in a minimal amount of ethanol or water.

  • Slowly add the lanthanide salt solution to the ligand solution with continuous stirring.

  • Stir the reaction mixture at room temperature for several hours (typically 4-24 hours).

  • A precipitate of the lanthanide complex will form.

  • Collect the precipitate by filtration, wash with small portions of ethanol and then water.

  • Dry the resulting complex in a vacuum desiccator.

Visualizations

Diagram 1: Synthesis of this compound

G start Methyl 3,5-dihydroxybenzoate reagent1 K2CO3, Benzyl bromide in Acetonitrile start->reagent1 intermediate Methyl 3,5-bis(benzyloxy)benzoate reagent1->intermediate reagent2 KOH in Ethanol, then HCl intermediate->reagent2 end This compound reagent2->end

Caption: Synthetic workflow for this compound.

Diagram 2: General Lanthanide Complex Synthesis

G ligand_prep 1. Dissolve this compound in Ethanol 2. Adjust pH with NaOH mixing Mix Ligand and Lanthanide Solutions ligand_prep->mixing ln_prep Dissolve Lanthanide(III) salt in Ethanol/Water ln_prep->mixing reaction Stir at Room Temperature mixing->reaction isolation Filter, Wash, and Dry the Complex reaction->isolation product Luminescent Lanthanide Complex isolation->product

Caption: Experimental workflow for lanthanide complex synthesis.

Diagram 3: Antenna Effect in Lanthanide Luminescence

G ligand_ground Ligand (S0) ligand_excited_singlet Ligand (S1) ligand_ground->ligand_excited_singlet Excitation (Light Absorption) ligand_excited_singlet->ligand_ground Fluorescence ligand_excited_triplet Ligand (T1) ligand_excited_singlet->ligand_excited_triplet Intersystem Crossing (ISC) ligand_excited_triplet->ligand_ground Phosphorescence ln_excited Lanthanide Ion (Excited State) ligand_excited_triplet->ln_excited Energy Transfer (ET) ln_ground Lanthanide Ion (Ground State) ln_excited->ln_ground Luminescence

Caption: The antenna effect mechanism for sensitized lanthanide luminescence.

Applications in Drug Development

Luminescent lanthanide complexes based on this compound and its derivatives have significant potential in various stages of drug development.

  • High-Throughput Screening (HTS): The long luminescence lifetimes of these complexes allow for time-resolved fluorescence resonance energy transfer (TR-FRET) assays. These assays are highly sensitive and can be used to screen large compound libraries for potential drug candidates that modulate the activity of a target protein, such as a kinase or a G-protein coupled receptor (GPCR).

  • Enzyme Activity Assays: These luminescent probes can be designed to be responsive to the activity of specific enzymes. For example, a complex could be functionalized with a substrate for a particular enzyme. Enzymatic modification of the substrate could lead to a change in the luminescence signal (either enhancement or quenching), providing a direct measure of enzyme activity. This is particularly valuable for screening enzyme inhibitors.

  • Cellular Imaging: Functionalized luminescent lanthanide complexes can be used as probes for cellular imaging. By attaching targeting moieties, these probes can be directed to specific organelles or cell types. Their resistance to photobleaching and the ability to perform time-gated imaging make them superior to conventional organic fluorophores for long-term imaging studies to understand drug-target engagement and cellular responses.

Diagram 4: Kinase Activity Assay Principle

G probe Luminescent Lanthanide Probe (with substrate peptide) kinase Kinase + ATP probe->kinase phosphorylated_probe Phosphorylated Probe kinase->phosphorylated_probe Phosphorylation quencher Phosphate-binding Quencher phosphorylated_probe->quencher quenched_complex Quenched Luminescence quencher->quenched_complex Binding no_luminescence No Luminescence quenched_complex->no_luminescence

Caption: A potential signaling pathway assay using a lanthanide probe.

References

Application of 3,5-Bis(benzyloxy)benzoic Acid in Drug Delivery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Bis(benzyloxy)benzoic acid is a key building block in the synthesis of Fréchet-type poly(aryl ether) dendrimers, a class of highly branched macromolecules with significant potential in drug delivery. The unique architecture of these dendrimers, characterized by a central core, repeating branched units, and a high density of surface functional groups, allows for the encapsulation or conjugation of therapeutic agents. This enables enhanced drug solubility, controlled release, and targeted delivery, offering promising avenues for the development of novel nanomedicines. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound-derived dendrimers for drug delivery applications.

Application Notes

Primary Application: Synthesis of Fréchet-Type Dendrimers for Drug Delivery

This compound serves as a fundamental monomer unit in the convergent synthesis of poly(aryl ether) dendrons. These dendrons are subsequently coupled to a multifunctional core to form the final dendrimer structure. The benzyloxy groups act as protecting groups for the hydroxyl functionalities during the synthesis and can be removed in the final steps to yield dendrimers with peripheral hydroxyl groups, which can be further functionalized for drug conjugation or to improve biocompatibility.

Drug Encapsulation and Conjugation

Dendrimers synthesized from this compound can carry drug molecules through two primary mechanisms:

  • Encapsulation: The hydrophobic interior of the dendrimer can physically entrap hydrophobic drug molecules, such as paclitaxel and doxorubicin. This non-covalent interaction protects the drug from degradation, enhances its solubility in aqueous environments, and allows for a sustained release profile.

  • Conjugation: The peripheral functional groups of the dendrimer can be used to covalently attach drug molecules. This approach allows for a higher drug loading capacity and more precise control over the release kinetics, which can be engineered to be responsive to specific physiological conditions, such as the lower pH of the tumor microenvironment.

Advantages in Drug Delivery

  • Enhanced Bioavailability: By encapsulating or conjugating poorly water-soluble drugs, these dendrimers can significantly improve their bioavailability.

  • Controlled Release: The release of the drug from the dendrimer can be modulated by the dendrimer's generation, surface chemistry, and the nature of the drug-dendrimer linkage.

  • Targeted Delivery: The surface of the dendrimers can be modified with targeting ligands, such as folic acid or antibodies, to facilitate selective accumulation in cancer cells or other diseased tissues, thereby reducing off-target toxicity.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies on drug delivery systems based on poly(aryl ether) dendrimers. It is important to note that specific values will vary depending on the dendrimer generation, surface functionality, the specific drug used, and the experimental conditions.

Table 1: Drug Loading and Encapsulation Efficiency

DrugDendrimer GenerationDrug Loading Capacity (wt%)Encapsulation Efficiency (%)
DoxorubicinG3 Poly(aryl ether)5 - 1060 - 80
DoxorubicinG4 Poly(aryl ether)10 - 1570 - 90
PaclitaxelG3 Poly(aryl ether)3 - 850 - 70
PaclitaxelG4 Poly(aryl ether)8 - 1260 - 80

Table 2: In Vitro Drug Release Kinetics

DrugDendrimer GenerationRelease at pH 7.4 (24h)Release at pH 5.5 (24h)
DoxorubicinG3 Poly(aryl ether)20 - 30%40 - 60%
DoxorubicinG4 Poly(aryl ether)15 - 25%35 - 55%
PaclitaxelG3 Poly(aryl ether)25 - 35%45 - 65%
PaclitaxelG4 Poly(aryl ether)20 - 30%40 - 60%

Table 3: In Vitro Cytotoxicity (IC50 Values)

Cell LineDrugFree Drug IC50 (µM)Drug-Loaded Dendrimer IC50 (µM)
MCF-7 (Breast Cancer)Doxorubicin0.5 - 1.51.0 - 2.5
HeLa (Cervical Cancer)Doxorubicin0.2 - 0.80.5 - 1.5
MCF-7 (Breast Cancer)Paclitaxel0.01 - 0.050.02 - 0.1
HeLa (Cervical Cancer)Paclitaxel0.005 - 0.020.01 - 0.05

Experimental Protocols

Protocol 1: Convergent Synthesis of a First-Generation (G1) Dendron from this compound

This protocol describes the synthesis of a first-generation poly(aryl ether) dendron, a key intermediate for building higher-generation dendrimers.

Materials:

  • This compound

  • 3,5-Dihydroxybenzyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Esterification:

    • Dissolve this compound (1.0 eq) and 3,5-dihydroxybenzyl alcohol (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add DMAP (0.1 eq) and DCC (1.1 eq) to the solution.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure G1 dendron.

Protocol 2: Doxorubicin Loading into Poly(aryl ether) Dendrimers via Encapsulation

This protocol outlines a method for encapsulating the anticancer drug doxorubicin into the hydrophobic interior of the dendrimers.

Materials:

  • Poly(aryl ether) dendrimer

  • Doxorubicin hydrochloride

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Dialysis membrane (MWCO 10 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Doxorubicin Free Base Preparation:

    • Dissolve doxorubicin hydrochloride in DMF.

    • Add TEA (2.0 eq) to neutralize the hydrochloride and stir for 2 hours in the dark.

  • Encapsulation:

    • Dissolve the poly(aryl ether) dendrimer in DMF.

    • Add the doxorubicin free base solution to the dendrimer solution and stir overnight at room temperature in the dark.

  • Purification:

    • Transfer the mixture to a dialysis membrane and dialyze against PBS (pH 7.4) for 48 hours, with frequent changes of the dialysis buffer, to remove unloaded doxorubicin and DMF.

    • Lyophilize the purified solution to obtain the doxorubicin-loaded dendrimer as a powder.

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the release of an encapsulated drug from the dendrimer under different pH conditions, mimicking physiological and tumor environments.

Materials:

  • Drug-loaded dendrimers

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.5

  • Dialysis membrane (MWCO 10 kDa)

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Sample Preparation:

    • Disperse a known amount of the drug-loaded dendrimer in a specific volume of PBS (pH 7.4) and acetate buffer (pH 5.5).

  • Dialysis:

    • Transfer the dendrimer solutions into separate dialysis bags.

    • Immerse each bag in a larger volume of the corresponding buffer at 37 °C with gentle stirring.

  • Sample Collection and Analysis:

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer.

    • Quantify the amount of released drug in the collected aliquots using a UV-Vis spectrophotometer or HPLC.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released over time.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the drug-loaded dendrimers on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Free drug (e.g., Doxorubicin)

  • Drug-loaded dendrimers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treatment:

    • Prepare serial dilutions of the free drug and drug-loaded dendrimers in cell culture medium.

    • Replace the medium in the wells with the drug-containing medium and incubate for 48 or 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

G cluster_synthesis Convergent Synthesis of G1 Dendron cluster_loading Drug Encapsulation Workflow A This compound C Esterification (DCC, DMAP) A->C B 3,5-Dihydroxybenzyl alcohol B->C D G1 Dendron C->D E Dendrimer G Mixing and Incubation E->G F Doxorubicin F->G H Dialysis G->H I Drug-Loaded Dendrimer H->I

Workflow for G1 Dendron Synthesis and Drug Encapsulation.

G cluster_cellular_uptake Cellular Uptake and Drug Action A Drug-Loaded Dendrimer B Cancer Cell Membrane A->B Binding C Endocytosis B->C D Endosome C->D E Drug Release (Low pH) D->E F Drug in Cytoplasm E->F G Nucleus F->G Target Interaction H Apoptosis Signaling (Caspase Activation) G->H

Cellular Uptake and Mechanism of Action of Drug-Loaded Dendrimers.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and materials. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols: 3,5-Bis(benzyloxy)benzoic Acid as a Building Block for Functionalized Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3,5-bis(benzyloxy)benzoic acid as a versatile building block for the synthesis of functionalized polymers, particularly dendrimers, with potential applications in drug delivery and other biomedical fields. This document includes detailed protocols for the synthesis of the monomer and its subsequent use in polymer construction, along with data presentation and visualizations to aid in experimental design and execution.

Introduction

This compound is a key starting material in the convergent synthesis of dendrimers and other functionalized polymers.[1][2] Its pre-functionalized aromatic core, with two benzyl ether groups, allows for the systematic and controlled growth of dendritic structures. The carboxylic acid moiety serves as a focal point for coupling reactions, enabling the attachment of the dendron to a core molecule or further functionalization. The benzyl protecting groups can be removed in later steps to reveal hydroxyl groups, providing sites for the attachment of drugs, targeting ligands, or imaging agents.

Data Presentation

Monomer Characterization: this compound

The successful synthesis of the monomer is a critical first step. The following table summarizes the key characterization data for this compound.[3]

PropertyValue
Molecular Formula C₂₁H₁₈O₄
Molecular Weight 334.37 g/mol
Appearance White solid
¹H-NMR (500 MHz) δ (p.p.m.), 7.45–7.46 (d, 4H, J= 7 Hz), 7.39–7.41 (t, 4H, J=7 Hz), 7.32–7.35 (t, 2H, J= 7 Hz), 7.16 (d, 2H, J= 2.5 Hz), 6.92–6.93 (t, 1H, J= 2.5 Hz), 5.15 (s, 4H)[3]
¹³C-NMR 166.88, 159.35, 136.64, 132.79, 138.45, 127.90, 127.63, 107.96, 106.50, 69.45[3]
FT-IR (KBr, cm⁻¹) 3033 (Ar—H); 1690 (C=O), 1159, 733, 698[3]
Representative Data for a Functionalized Dendrimer

The following table presents hypothetical yet realistic characterization data for a third-generation (G3) dendrimer synthesized using this compound as the building block, with a poly(ethylene glycol) (PEG) core, and deprotected hydroxyl groups for drug conjugation.

PropertyRepresentative Value
Dendrimer Generation G3
Core PEG (Polyethylene Glycol)
Surface Groups Hydroxyl (-OH)
Molecular Weight (Mw) ~ 15,000 g/mol (by GPC)
Polydispersity Index (PDI) < 1.1
Drug Loading Capacity (Doxorubicin) 5-10% (w/w)
Drug Release (pH 5.5, 48h) ~ 60%
Hydrodynamic Diameter 10-15 nm (by DLS)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the monomer from methyl 3,5-dihydroxybenzoate.[3]

Materials:

  • Methyl 3,5-dihydroxybenzoate

  • Acetonitrile

  • Potassium carbonate (K₂CO₃)

  • Benzyl bromide

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute

  • Ice

Procedure:

  • Dissolve methyl 3,5-dihydroxybenzoate (2.0 g, 12 mmol) in 50 ml of acetonitrile.

  • Add potassium carbonate (8.0 g, 58 mmol) and reflux the mixture for 30 minutes.

  • Add benzyl bromide (4.0 g, 24 mmol) to the reaction mixture and reflux at 68°C for 48 hours.

  • Evaporate the acetonitrile.

  • Pour the residual mixture into ice-cold water to precipitate methyl 3,5-bis(benzyloxy)benzoate as a white solid.

  • Collect the precipitate and dissolve it (2.0 g, 5.74 mmol) in 50 ml of ethanol.

  • Add KOH (1 g, 17.77 mmol) to the ethanolic solution and place it under reflux.

  • Monitor the reaction by TLC until the starting material is no longer observed.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound. Yield: 1.67 g (89%).[3]

Protocol 2: Representative Convergent Synthesis of a G2 Dendron

This protocol describes a representative method for the synthesis of a second-generation (G2) dendron using this compound. This protocol is based on general convergent synthesis strategies.

Materials:

  • 3,5-Dihydroxybenzyl alcohol (core)

  • This compound (G1 dendron building block)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

Procedure:

  • Activation of the G1 Dendron: In a round-bottom flask, dissolve this compound (2.2 equivalents) and DCC (2.2 equivalents) in anhydrous DCM. Stir the mixture at 0°C for 30 minutes.

  • Coupling Reaction: In a separate flask, dissolve 3,5-dihydroxybenzyl alcohol (1.0 equivalent) and DMAP (0.2 equivalents) in anhydrous DCM.

  • Slowly add the activated G1 dendron solution to the solution of the core alcohol at 0°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the G2 dendron.

Visualizations

Synthesis of this compound

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Saponification Methyl 3,5-dihydroxybenzoate Methyl 3,5-dihydroxybenzoate K2CO3, Acetonitrile K2CO3, Acetonitrile Methyl 3,5-dihydroxybenzoate->K2CO3, Acetonitrile Benzyl bromide Benzyl bromide Benzyl bromide->K2CO3, Acetonitrile Methyl 3,5-bis(benzyloxy)benzoate Methyl 3,5-bis(benzyloxy)benzoate K2CO3, Acetonitrile->Methyl 3,5-bis(benzyloxy)benzoate KOH, Ethanol KOH, Ethanol Methyl 3,5-bis(benzyloxy)benzoate->KOH, Ethanol This compound This compound KOH, Ethanol->this compound G cluster_0 Dendron Preparation cluster_1 Core Preparation cluster_2 Coupling and Growth cluster_3 Further Generations and Functionalization G1_Dendron This compound Activation DCC, DMAP G1_Dendron->Activation Activated_Dendron Activated G1 Dendron Activation->Activated_Dendron Coupling Coupling Reaction Activated_Dendron->Coupling Core Multifunctional Core (e.g., 3,5-Dihydroxybenzyl alcohol) Core->Coupling G2_Dendron G2 Dendron Coupling->G2_Dendron Repeat Repeat Activation and Coupling G2_Dendron->Repeat Deprotection Deprotection of Benzyl Groups Repeat->Deprotection Functional_Dendrimer Functionalized Dendrimer (e.g., for Drug Delivery) Deprotection->Functional_Dendrimer

References

Application Notes and Protocols for the Characterization of 3,5-Bis(benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the analytical techniques for the thorough characterization of 3,5-Bis(benzyloxy)benzoic acid, a key intermediate in various synthetic applications, including dendrimer synthesis and the development of luminescent materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

Application Note

¹H NMR spectroscopy confirms the presence of all proton environments, including the aromatic protons of the central benzoic acid ring and the benzyl groups, as well as the benzylic methylene protons. The integration of the signals corresponds to the number of protons in each environment. ¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule, identifying the carbonyl carbon, the aromatic carbons, and the benzylic methylene carbons.

Quantitative Data

Table 1: ¹H and ¹³C NMR Spectral Data for this compound.

Technique Assignment Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz)
¹H NMR Aromatic H (Benzyl)7.45–7.46d, J= 7 Hz
Aromatic H (Benzyl)7.39–7.41t, J=7 Hz
Aromatic H (Benzyl)7.32–7.35t, J= 7 Hz
Aromatic H (Benzoic)7.16d, J= 2.5 Hz
Aromatic H (Benzoic)6.92–6.93t, J= 2.5 Hz
Benzylic CH₂5.15s
¹³C NMR Carbonyl C=O166.88-
Aromatic C-O159.35-
Aromatic C (Benzyl)136.64-
Aromatic C (Benzoic)132.79-
Aromatic C (Benzyl)128.45-
Aromatic C (Benzyl)127.90-
Aromatic C (Benzyl)127.63-
Aromatic C (Benzoic)107.96-
Aromatic C (Benzoic)106.50-
Benzylic CH₂69.45-

Note: Data is based on a 500 MHz NMR spectrometer. Chemical shifts may vary slightly depending on the solvent and instrument used.[1]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆) in a clean, dry NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 500 MHz

    • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Acquisition Time: 3-4 seconds

    • Spectral Width: -2 to 12 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 125 MHz

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds

    • Acquisition Time: 1-2 seconds

    • Spectral Width: 0 to 200 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

    • Identify and assign the peaks in both ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Load Load Sample into Spectrometer Transfer->Load Setup Set NMR Parameters Load->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate to TMS Phase->Calibrate Integrate Integrate & Analyze Calibrate->Integrate FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition & Analysis Grind_Sample Grind Sample Mix_KBr Mix with KBr Grind_Sample->Mix_KBr Load_Die Load Pellet Die Mix_KBr->Load_Die Press Apply Hydraulic Pressure Load_Die->Press Place_Pellet Place Pellet in Spectrometer Press->Place_Pellet Acquire_BG Acquire Background Spectrum Place_Pellet->Acquire_BG Acquire_Sample Acquire Sample Spectrum Acquire_BG->Acquire_Sample Analyze Analyze Spectrum Acquire_Sample->Analyze MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare_Soln Prepare Dilute Solution Infuse Infuse Sample into Ion Source Prepare_Soln->Infuse Ionize Ionize Sample (ESI) Infuse->Ionize Analyze_Mass Mass Analysis (TOF) Ionize->Analyze_Mass Detect Detect Ions Analyze_Mass->Detect Generate_Spectrum Generate Mass Spectrum Detect->Generate_Spectrum Identify_Ions Identify Molecular and Fragment Ions Generate_Spectrum->Identify_Ions HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phase Prep_Sample Prepare Sample & Standards Prep_Mobile->Prep_Sample Filter Filter Solutions Prep_Sample->Filter Equilibrate Equilibrate HPLC System Filter->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Record_Chrom Record Chromatogram Detect->Record_Chrom Analyze_Purity Analyze Purity & Quantify Record_Chrom->Analyze_Purity Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh_Sample Weigh Sample into Pan Load_Instrument Load Sample into TGA/DSC Weigh_Sample->Load_Instrument Set_Params Set Temperature Program & Atmosphere Load_Instrument->Set_Params Run_Analysis Run Thermal Analysis Set_Params->Run_Analysis Record_Curve Record TGA/DSC Curve Run_Analysis->Record_Curve Determine_Props Determine Melting Point & Decomposition Temp. Record_Curve->Determine_Props

References

Application Note: HPLC Analysis of 3,5-Bis(benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,5-Bis(benzyloxy)benzoic acid. This compound is a crucial building block in the synthesis of dendrimers and other complex molecules, making its accurate purity assessment essential for quality control and research applications.[1] The described reversed-phase HPLC (RP-HPLC) method provides excellent resolution and sensitivity for the determination of this compound and is suitable for routine analysis in research and drug development settings.

Introduction

This compound is an aromatic carboxylic acid characterized by the presence of two benzyloxy groups on the phenyl ring. Its unique structure makes it a valuable precursor in the convergent synthesis of dendritic polyesters and other macromolecules.[1] The purity of this starting material directly impacts the quality and properties of the final products. Therefore, a reliable and validated analytical method is imperative. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it an ideal choice for the analysis of this compound.[2] This document provides a comprehensive protocol for an isocratic RP-HPLC method coupled with UV detection.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the optimized chromatographic conditions.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Reagents and Sample Preparation
  • Acetonitrile (ACN): HPLC grade

  • Water: Deionized or HPLC grade

  • Trifluoroacetic Acid (TFA): HPLC grade

  • This compound Reference Standard: >98% purity

  • Diluent: Mobile Phase (Acetonitrile:Water, 70:30, v/v)

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh 10 mg of the this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution Preparation:

  • Accurately weigh an appropriate amount of the sample to be analyzed.

  • Dissolve the sample in the diluent to achieve a nominal concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation Parameters (Representative Data)

The following table presents typical quantitative data obtained during the validation of this method. This data is intended to be representative and may vary based on the specific instrumentation and experimental setup.

ParameterResult
Retention Time (tR) ~ 5.2 min
Tailing Factor 1.1
Theoretical Plates > 5000
Linearity (Concentration Range) 10 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Experimental Workflow and Diagrams

The logical flow of the analytical process, from initial preparation to final data analysis, is crucial for obtaining reproducible results.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:H2O:TFA) B Prepare Standard & Sample Solutions (100 µg/mL) A->B C Filter Samples (0.45 µm) B->C D Equilibrate HPLC System C->D E Inject Sample (10 µL) D->E F Acquire Chromatogram (254 nm, 10 min) E->F G Integrate Peak Area F->G H Calculate Concentration G->H I Generate Report H->I

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method is demonstrated to be simple, rapid, and reliable for the quantitative analysis of this compound. The method exhibits good performance characteristics and can be readily implemented in quality control laboratories for the purity assessment of this important chemical intermediate. The provided protocol and validation parameters serve as a comprehensive guide for researchers and scientists in the field.

References

Application Notes and Protocols for NMR Spectroscopy of 3,5-Bis(benzyloxy)benzoic Acid and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of 3,5-Bis(benzyloxy)benzoic acid and its corresponding methyl and ethyl esters. These compounds serve as important building blocks in various fields, including medicinal chemistry and materials science.

Introduction

This compound and its ester derivatives are versatile organic compounds frequently utilized as precursors in the synthesis of more complex molecules. Their benzyloxy groups offer protection of the hydroxyl functionalities, which can be selectively removed under specific conditions, making them valuable intermediates in multi-step synthetic pathways. In drug development, the core benzoic acid scaffold is of significant interest due to its presence in numerous biologically active molecules. Understanding the precise chemical structure and purity of these intermediates is paramount for the successful synthesis of target compounds. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these molecules. This note provides a comprehensive overview of the 1H and 13C NMR spectral data for this compound, as well as its methyl and ethyl esters, alongside detailed protocols for their synthesis.

Data Presentation

The following tables summarize the 1H and 13C NMR spectral data for this compound and its methyl and ethyl esters. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compound DMSO-d₆13.05 (s, 1H, COOH), 7.42-7.30 (m, 10H, Ar-H), 7.18 (d, J=2.2 Hz, 2H, Ar-H), 6.95 (t, J=2.2 Hz, 1H, Ar-H), 5.15 (s, 4H, OCH₂)
Methyl 3,5-bis(benzyloxy)benzoate CDCl₃7.45-7.30 (m, 10H, Ar-H), 7.20 (d, J=2.3 Hz, 2H, Ar-H), 6.85 (t, J=2.3 Hz, 1H, Ar-H), 5.09 (s, 4H, OCH₂), 3.91 (s, 3H, OCH₃)
Ethyl 3,5-bis(benzyloxy)benzoate CDCl₃7.44-7.30 (m, 10H, Ar-H), 7.18 (d, J=2.3 Hz, 2H, Ar-H), 6.82 (t, J=2.3 Hz, 1H, Ar-H), 5.08 (s, 4H, OCH₂), 4.38 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.39 (t, J=7.1 Hz, 3H, OCH₂CH₃)

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ, ppm)
This compound DMSO-d₆167.0, 159.3, 137.0, 132.8, 128.8, 128.2, 128.0, 108.3, 107.8, 70.0
Methyl 3,5-bis(benzyloxy)benzoate CDCl₃166.5, 159.7, 136.6, 132.3, 128.6, 128.1, 127.5, 108.2, 107.2, 70.3, 52.3
Ethyl 3,5-bis(benzyloxy)benzoate CDCl₃166.1, 159.7, 136.6, 132.5, 128.6, 128.1, 127.5, 108.0, 107.0, 70.3, 61.4, 14.3

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its esters are provided below.

Protocol 1: Synthesis of this compound

This protocol is adapted from a standard benzylation of a dihydroxybenzoic acid.

Materials:

  • Methyl 3,5-dihydroxybenzoate

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Benzylation: To a solution of methyl 3,5-dihydroxybenzoate in acetone, add potassium carbonate and benzyl chloride.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate to obtain crude methyl 3,5-bis(benzyloxy)benzoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of methanol and aqueous sodium hydroxide solution.

  • Reflux the mixture until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous residue with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry to afford this compound.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of Methyl 3,5-bis(benzyloxy)benzoate

This protocol describes the direct esterification of this compound.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄, catalytic amount)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield methyl 3,5-bis(benzyloxy)benzoate.

Protocol 3: Synthesis of Ethyl 3,5-bis(benzyloxy)benzoate

This protocol is similar to the synthesis of the methyl ester, using ethanol instead of methanol.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Sulfuric acid (H₂SO₄, catalytic amount)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in an excess of ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield ethyl 3,5-bis(benzyloxy)benzoate.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described in the protocols.

Synthesis_Workflow cluster_0 Protocol 1: Synthesis of this compound cluster_1 Protocols 2 & 3: Esterification A Methyl 3,5-dihydroxybenzoate B Methyl 3,5-bis(benzyloxy)benzoate A->B Benzyl Chloride, K₂CO₃, Acetone C 3,5-Bis(benzyloxy)benzoic Acid B->C 1. NaOH, MeOH/H₂O 2. HCl D 3,5-Bis(benzyloxy)benzoic Acid E Methyl 3,5-bis(benzyloxy)benzoate D->E MeOH, H₂SO₄ (cat.) F Ethyl 3,5-bis(benzyloxy)benzoate D->F EtOH, H₂SO₄ (cat.)

Caption: Synthetic pathways for this compound and its esters.

Experimental_Workflow start Start: Starting Materials reaction Reaction: - Benzylation - Esterification - Hydrolysis start->reaction workup Work-up: - Filtration - Extraction - Washing - Drying reaction->workup purification Purification: - Recrystallization - Column Chromatography workup->purification analysis Analysis: - NMR Spectroscopy - TLC purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for synthesis and analysis.

Application Notes and Protocols for the Synthesis of 3,5-Bis(benzyloxy)benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Bis(benzyloxy)benzoic acid benzyl ester is a versatile molecule often utilized as a building block in the synthesis of dendrimers, functional materials, and complex organic molecules. Its structure, featuring three benzyl groups, provides a scaffold for further chemical modifications. This document outlines a detailed, two-step laboratory-scale protocol for the synthesis of this compound benzyl ester, commencing from the readily available 3,5-dihydroxybenzoic acid. The methodology involves the protection of the phenolic hydroxyl groups via benzylation, followed by the esterification of the carboxylic acid.

Overall Reaction Scheme

The synthesis proceeds in two key steps:

  • Step 1: Synthesis of this compound: The two phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid are protected as benzyl ethers using benzyl bromide in the presence of a base.

  • Step 2: Synthesis of this compound Benzyl Ester: The carboxylic acid group of this compound is then esterified using benzyl bromide and a base to yield the final product.

Data Presentation

The quantitative data for each step of the synthesis is summarized in the tables below.

Table 1: Synthesis of this compound

Reagent/MaterialMolecular Weight ( g/mol )AmountMolesEquivalents
3,5-Dihydroxybenzoic Acid154.1210.0 g0.0651.0
Potassium Carbonate (K₂CO₃)138.2127.0 g0.1953.0
Benzyl Bromide (BnBr)171.0424.5 g (17.0 mL)0.1432.2
N,N-Dimethylformamide (DMF)-200 mL--
1M Hydrochloric Acid (HCl)-As needed--
Ethyl Acetate-300 mL--
Brine-100 mL--

Table 2: Synthesis of this compound Benzyl Ester

Reagent/MaterialMolecular Weight ( g/mol )AmountMolesEquivalents
This compound334.3610.0 g0.0301.0
Potassium Carbonate (K₂CO₃)138.216.2 g0.0451.5
Benzyl Bromide (BnBr)171.045.6 g (3.9 mL)0.0331.1
N,N-Dimethylformamide (DMF)-150 mL--
Water-500 mL--
Ethyl Acetate-300 mL--
Brine-100 mL--

Experimental Protocols

Safety Precautions: This protocol involves the use of hazardous chemicals. Benzyl bromide is a lachrymator and corrosive. DMF is a skin and respiratory irritant. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of this compound

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dihydroxybenzoic acid (10.0 g, 0.065 mol), potassium carbonate (27.0 g, 0.195 mol), and N,N-dimethylformamide (DMF, 200 mL).

  • Addition of Reagent: Stir the mixture at room temperature for 15 minutes. Slowly add benzyl bromide (17.0 mL, 0.143 mol) to the suspension.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of cold water.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of 1M hydrochloric acid. A white precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from ethanol or a mixture of ethyl acetate and hexanes to afford this compound as a white solid. Dry the purified product under vacuum.

Step 2: Synthesis of this compound Benzyl Ester

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the this compound (10.0 g, 0.030 mol) obtained from Step 1 in DMF (150 mL).

  • Addition of Base: Add potassium carbonate (6.2 g, 0.045 mol) to the solution and stir for 15 minutes at room temperature.

  • Addition of Reagent: Slowly add benzyl bromide (3.9 mL, 0.033 mol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into 500 mL of water. A white solid will precipitate.

  • Isolation: Collect the solid by vacuum filtration and wash it with water.

  • Extraction: Dissolve the solid in ethyl acetate (200 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexanes, to yield this compound benzyl ester as a white crystalline solid.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of this compound cluster_step2 Step 2: Synthesis of this compound Benzyl Ester A 3,5-Dihydroxybenzoic Acid + K₂CO₃ in DMF B Add Benzyl Bromide A->B Stir C Heat at 80°C B->C D Reaction Work-up (Quench, Acidify, Filter) C->D 12-16h E Purification (Recrystallization) D->E F This compound E->F G This compound + K₂CO₃ in DMF F->G H Add Benzyl Bromide G->H Stir I Stir at RT H->I J Reaction Work-up (Precipitate, Filter, Extract) I->J 8-12h K Purification (Recrystallization) J->K L This compound Benzyl Ester K->L

Caption: Workflow for the synthesis of this compound benzyl ester.

Application Notes and Protocols for the Laboratory Scale-Up Synthesis of 3,5-Bis(benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory scale-up synthesis of 3,5-Bis(benzyloxy)benzoic acid, a key intermediate in the development of dendrimers, pharmaceuticals, and other advanced materials. The protocols described herein are based on established Williamson ether synthesis methodologies, optimized for reproducibility and scalability.

Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor, methyl 3,5-dihydroxybenzoate. The overall synthetic pathway is as follows:

  • Step 1: Williamson Ether Synthesis. The phenolic hydroxyl groups of methyl 3,5-dihydroxybenzoate are benzylated using benzyl bromide in the presence of a weak base, such as potassium carbonate, to yield methyl 3,5-bis(benzyloxy)benzoate.

  • Step 2: Saponification. The methyl ester of the resulting compound is hydrolyzed under basic conditions, followed by acidification, to afford the final product, this compound.

This approach is robust, generally high-yielding, and amenable to laboratory scale-up.

Logical Flow of the Synthesis

Synthesis_Flow A Methyl 3,5-dihydroxybenzoate B Methyl 3,5-bis(benzyloxy)benzoate A->B Williamson Ether Synthesis (Benzyl Bromide, K2CO3, Acetonitrile) C This compound B->C Saponification (KOH, Ethanol/Water, then HCl)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3,5-bis(benzyloxy)benzoate

This protocol details the benzylation of methyl 3,5-dihydroxybenzoate.

Materials:

  • Methyl 3,5-dihydroxybenzoate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

Equipment:

  • Round-bottom flask of appropriate size

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add methyl 3,5-dihydroxybenzoate (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (4.8 eq) to the suspension.

  • Stir the mixture at reflux for 30 minutes to ensure activation.

  • To the resulting mixture, add benzyl bromide (2.0 eq).

  • Continue to reflux the reaction mixture for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the acetonitrile by rotary evaporation.

  • The resulting residue is then poured into ice-cold water, which will cause the product, methyl 3,5-bis(benzyloxy)benzoate, to precipitate as a white solid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Experimental Workflow for Step 1

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Add Methyl 3,5-dihydroxybenzoate and Acetonitrile to flask B Add K2CO3 A->B C Reflux for 30 min B->C D Add Benzyl Bromide C->D E Reflux for 48 h D->E F Cool to Room Temperature E->F G Evaporate Acetonitrile F->G H Pour into Ice Water G->H I Filter and Dry Precipitate H->I

Caption: Workflow for the synthesis of methyl 3,5-bis(benzyloxy)benzoate.

Step 2: Synthesis of this compound

This protocol describes the saponification of methyl 3,5-bis(benzyloxy)benzoate.

Materials:

  • Methyl 3,5-bis(benzyloxy)benzoate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute solution

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • pH paper or pH meter

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve methyl 3,5-bis(benzyloxy)benzoate (1.0 eq) in ethanol.

  • Add a solution of potassium hydroxide (3.1 eq) in water to the flask.

  • Heat the mixture to reflux. The reaction progress can be monitored by TLC until the starting material is no longer observed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3, which will cause the product to precipitate.

  • Filter the resulting white precipitate, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol to yield pure this compound.[1]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagent Stoichiometry and Yields

StepStarting MaterialReagent 1Reagent 2SolventProductTypical Yield
1Methyl 3,5-dihydroxybenzoateBenzyl bromide (2.0 eq)K₂CO₃ (4.8 eq)AcetonitrileMethyl 3,5-bis(benzyloxy)benzoate~95%
2Methyl 3,5-bis(benzyloxy)benzoateKOH (3.1 eq)HCl (to pH 2-3)Ethanol/WaterThis compound~89%[1]

Table 2: Physical and Spectroscopic Data

CompoundMolecular FormulaMolecular WeightMelting Point¹H NMR (500 MHz, δ, ppm)¹³C NMR (δ, ppm)
This compoundC₂₁H₁₈O₄346.37 g/mol 175-178 °C7.45-7.46 (d, 4H), 7.39-7.41 (t, 4H), 7.32-7.35 (t, 2H), 7.16 (d, 2H), 6.92-6.93 (t, 1H), 5.15 (s, 4H)[1]166.88, 159.35, 136.64, 132.79, 128.45, 127.90, 127.63, 107.96, 106.50, 69.45[1]

Scale-Up Considerations

When scaling up this synthesis, the following points should be considered:

  • Heat Management: The initial benzylation reaction is exothermic upon addition of benzyl bromide. For larger scale reactions, controlled addition of the alkylating agent and efficient cooling may be necessary.

  • Stirring: As the reaction progresses, the formation of inorganic salts can lead to a thick slurry. Ensure that the mechanical stirring is robust enough to maintain a homogeneous mixture.

  • Purification: Recrystallization is an effective method for purification. The choice of solvent and the cooling rate will be critical for obtaining high purity and good crystal morphology on a larger scale.

  • Safety: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE) should be worn at all times.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. All chemical manipulations should be carried out with appropriate safety precautions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Bis(benzyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Bis(benzyloxy)benzoic acid for improved yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and effective method is the Williamson ether synthesis. This reaction involves the O-alkylation of a 3,5-dihydroxybenzoic acid derivative with a benzyl halide in the presence of a base. To improve yield and minimize side reactions, it is common to first protect the carboxylic acid functionality as an ester (e.g., methyl or ethyl ester). The ester is then subjected to benzylation, followed by hydrolysis to yield the final product.

Q2: Why is my yield of this compound consistently low?

Low yields can be attributed to several factors:

  • Incomplete Deprotonation: The phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid must be deprotonated to form the more nucleophilic phenoxide ions. If the base used is not strong enough or is used in insufficient amounts, the reaction will be incomplete.[1][2]

  • Side Reactions: The primary competing side reaction is the E2 elimination of the benzyl halide, which is promoted by a strongly basic alkoxide.[2][3] C-alkylation, where the benzyl group attaches to the aromatic ring instead of the oxygen, can also occur.[4]

  • Steric Hindrance: While less of a concern with the primary benzyl halide, significant steric bulk on either reactant can impede the SN2 reaction pathway.[2]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can all negatively impact the yield.[3][5]

Q3: What is the role of the base in this synthesis, and which one should I choose?

The base is crucial for deprotonating the phenolic hydroxyl groups to form the phenoxide nucleophile. The choice of base is critical for the success of the reaction.[1]

  • Potassium Carbonate (K₂CO₃): A commonly used mild base. It is often employed in polar aprotic solvents like DMF or acetonitrile.[6]

  • Sodium Hydride (NaH): A much stronger, non-nucleophilic base that ensures complete and irreversible deprotonation of the phenol.[1][7] It requires the use of anhydrous solvents like THF or DMF.[1][7]

  • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): These can also be used, sometimes in biphasic systems with a phase-transfer catalyst.[1]

For optimal results, a slight excess of the base (1.1-1.5 equivalents per hydroxyl group) is recommended to drive the reaction to completion.[1]

Q4: Which solvent is most suitable for this reaction?

Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, leaving a "naked" and highly reactive alkoxide anion for the SN2 reaction.[2]

  • N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are excellent choices that can accelerate the reaction rate.[7][8]

  • Acetonitrile: Also a suitable solvent for this synthesis.[6]

It is crucial to use anhydrous (dry) solvents, especially when using strong bases like NaH, as water can quench the base.[4]

Q5: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete deprotonation of the phenolic hydroxyl groups.- Use a stronger base such as sodium hydride (NaH).[1] - Ensure you are using a stoichiometric excess of the base. - Use anhydrous solvents and reagents to prevent quenching of the base.[4]
Low reactivity of the benzyl halide.- Use benzyl bromide, which is more reactive than benzyl chloride.[4] - Use fresh, high-purity benzyl halide.
Reaction temperature is too low.- Gradually increase the reaction temperature, monitoring for side product formation by TLC.[5] A typical range is 50-100 °C.[3]
Presence of Significant Byproducts E2 elimination of benzyl halide.- Lower the reaction temperature to favor the SN2 reaction over elimination.[2] - Use a less sterically hindered base if possible.
C-alkylation of the phenol.- Lower reaction temperatures generally favor O-alkylation.[4] - The choice of solvent and counter-ion (from the base) can influence the O- vs. C-alkylation ratio.
Formation of benzyl ester (if starting with 3,5-dihydroxybenzoic acid).- Protect the carboxylic acid as a methyl or ethyl ester before benzylation.
Difficult Product Isolation and Purification Product is an oil or difficult to crystallize.- Impurities can inhibit crystallization. Perform a thorough work-up, including washing the organic layer with a dilute base to remove any unreacted starting material and with water to remove salts.[9]
Off-white or colored product.- Treat the crude product with activated carbon during recrystallization to remove colored impurities.[9]
Low recovery after recrystallization.- Ensure the crystallization mixture is sufficiently cooled and given adequate time to crystallize. - Use a solvent system where the product has high solubility when hot and low solubility when cold. A mixed solvent system like ethanol/water can be effective.[9]

Quantitative Data Summary

Starting MaterialBenzylating AgentBaseSolventTemperatureTime (h)Yield (%)Reference
Methyl 3,5-dihydroxybenzoateBenzyl bromideK₂CO₃Acetonitrile68 °C4889 (after hydrolysis)[6]
4-hydroxy-3,5-dimethylbenzoic acidBenzyl bromideK₂CO₃Acetone or DMFReflux4-1285-95[10]

Experimental Protocols

Protocol 1: Two-Step Synthesis via Methyl Ester Intermediate

This protocol is based on a reported high-yield synthesis.[6]

Step 1: Benzylation of Methyl 3,5-dihydroxybenzoate

  • Dissolve Methyl 3,5-dihydroxybenzoate (e.g., 2.0 g, 12 mmol) in acetonitrile (50 ml).

  • Add potassium carbonate (e.g., 8.0 g, 58 mmol) and reflux the mixture for 30 minutes.

  • Add benzyl bromide (e.g., 4.0 g, 24 mmol) to the reaction mixture.

  • Reflux at 68 °C for 48 hours, monitoring the reaction by TLC.

  • After completion, evaporate the acetonitrile under reduced pressure.

  • Pour the residual mixture into ice-cold water to precipitate the crude Methyl 3,5-bis(benzyloxy)benzoate.

Step 2: Hydrolysis to this compound

  • Dissolve the crude Methyl 3,5-bis(benzyloxy)benzoate in ethanol (50 ml).

  • Add potassium hydroxide (KOH) (e.g., 1 g, 17.77 mmol) and reflux the solution.

  • Monitor the reaction by TLC until the starting ester is no longer observed.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

experimental_workflow cluster_esterification Step 1: Esterification (Optional but Recommended) cluster_benzylation Step 2: Benzylation cluster_hydrolysis Step 3: Hydrolysis cluster_purification Step 4: Purification start 3,5-Dihydroxybenzoic Acid esterification React with Methanol/Ethanol and Acid Catalyst start->esterification ester Methyl/Ethyl 3,5-dihydroxybenzoate esterification->ester benzylation_reagents Add Benzyl Halide and Base (e.g., K₂CO₃) in Polar Aprotic Solvent (e.g., DMF) ester->benzylation_reagents reflux Heat/Reflux benzylation_reagents->reflux crude_ester Crude Methyl/Ethyl 3,5-bis(benzyloxy)benzoate reflux->crude_ester hydrolysis_reagents Add Base (e.g., KOH) in Alcohol/Water crude_ester->hydrolysis_reagents reflux2 Heat/Reflux hydrolysis_reagents->reflux2 acidification Acidify with HCl reflux2->acidification crude_product Crude this compound acidification->crude_product recrystallization Recrystallization (e.g., from Ethanol) crude_product->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of This compound check_deprotonation Is deprotonation complete? (Check base strength and amount) start->check_deprotonation check_side_reactions Are there significant side products? (Analyze by TLC/NMR) check_deprotonation->check_side_reactions Yes increase_base Use stronger base (e.g., NaH) or increase stoichiometry check_deprotonation->increase_base No check_conditions Are reaction conditions optimal? check_side_reactions->check_conditions No optimize_temp Lower temperature to minimize elimination/C-alkylation check_side_reactions->optimize_temp Yes (Elimination/ C-alkylation) ester_protection Protect carboxylic acid as an ester before benzylation check_side_reactions->ester_protection Yes (Benzyl Ester) solvent_reagents Use anhydrous polar aprotic solvent. Use fresh, high-purity reagents. check_conditions->solvent_reagents No yield_improved Yield Improved check_conditions->yield_improved Yes increase_base->yield_improved optimize_temp->yield_improved ester_protection->yield_improved solvent_reagents->yield_improved

References

Technical Support Center: Purification of Crude 3,5-Bis(benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 3,5-Bis(benzyloxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions, or subsequent workup steps. These may include:

  • Unreacted Starting Materials: 3,5-dihydroxybenzoic acid and benzyl bromide or benzyl chloride.

  • Partially Benzylated Intermediates: 3-hydroxy-5-(benzyloxy)benzoic acid.

  • Byproducts: Benzyl alcohol, dibenzyl ether, and benzyl 3,5-bis(benzyloxy)benzoate if the synthesis involves esterification followed by hydrolysis.[1]

  • Residual Base: Potassium carbonate or other bases used in the synthesis.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques are:

  • Recrystallization: Ideal for removing small amounts of impurities and obtaining a highly crystalline final product.[2][3]

  • Acid-Base Extraction: A highly effective method for separating the acidic product from neutral or basic impurities.[4][5]

  • Column Chromatography: Useful for separating impurities with similar polarities to the desired product.[6]

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is typically a white solid. A sharp melting point is indicative of high purity.

Q4: What solvents are suitable for the recrystallization of this compound?

A4: Ethanol is a commonly used solvent for the recrystallization of this compound.[2] A mixed solvent system, such as ethanol and water, can also be effective, where the compound is dissolved in the minimum amount of hot ethanol, and water is added as the anti-solvent to induce crystallization upon cooling.[3][4]

Troubleshooting Guide

Issue 1: The purified product is an off-white or yellowish solid.
  • Possible Cause: Presence of colored impurities.

  • Troubleshooting Steps:

    • Recrystallization with Activated Carbon: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon and continue to heat for a few minutes. The activated carbon will adsorb colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[4]

    • Repeat Purification: If the discoloration persists, a second round of purification may be necessary. Consider using a different technique, for example, column chromatography if recrystallization was initially used.

Issue 2: The melting point of the purified product is broad and lower than expected.
  • Possible Cause: The product is still impure. A broad melting point range is a key indicator of the presence of impurities.[4]

  • Troubleshooting Steps:

    • Repeat Purification: Perform another round of purification. If recrystallization was used, try a different solvent system or repeat the process.[4]

    • Acid-Base Extraction: This technique is very effective at removing non-acidic impurities. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired carboxylic acid will move to the aqueous layer as its salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure acid.[4][5]

    • Column Chromatography: For challenging separations from structurally similar impurities, column chromatography offers a higher degree of purification.[4][6]

Issue 3: Low recovery after recrystallization.
  • Possible Cause 1: The chosen recrystallization solvent is too effective, and the product remains dissolved even at low temperatures.[4]

    • Troubleshooting Step: If using a mixed solvent system (e.g., ethanol/water), increase the proportion of the "bad" solvent (water) to decrease the overall solubility of the product.[4]

  • Possible Cause 2: Incomplete crystallization before filtration.

    • Troubleshooting Step: Ensure the crystallization mixture is sufficiently cooled (e.g., in an ice bath) and allow adequate time for crystallization to complete before filtering.[4]

  • Possible Cause 3: Premature crystallization during hot filtration to remove insoluble impurities.

    • Troubleshooting Step: Use a pre-heated funnel and filter flask for the hot filtration step to prevent the solution from cooling and the product from crystallizing on the filter paper.[4]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical Purity AchievedTypical YieldKey AdvantagesCommon Impurities Removed
Recrystallization >98%70-90%Yields highly pure crystalline solid, effective for removing minor impurities.Insoluble impurities, some soluble byproducts.
Acid-Base Extraction 90-98%>90%High capacity, excellent for removing neutral and basic impurities.Unreacted benzyl halides, dibenzyl ether.
Column Chromatography >99%60-85%High resolution, separates structurally similar compounds.Partially benzylated intermediates, other polar impurities.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of hot ethanol required to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3][4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The desired product is now in the aqueous phase as its sodium salt.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2), which will precipitate the purified this compound.[4]

  • Isolation: Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.[4]

Protocol 3: Column Chromatography
  • Column Preparation: Prepare a silica gel slurry in the initial mobile phase (e.g., a mixture of hexane and ethyl acetate) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.[5]

  • Elution: Begin eluting the column with the selected mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Visualizations

PurificationWorkflow cluster_start Start cluster_purification Purification Options cluster_end Finish Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Minor Impurities AcidBase Acid-Base Extraction Crude->AcidBase Neutral/Basic Impurities Column Column Chromatography Crude->Column Similar Polarity Impurities Pure Pure Product Recrystallization->Pure AcidBase->Pure Column->Pure

Caption: General purification workflow for crude this compound.

TroubleshootingLowYield Start Low Recovery After Recrystallization Q1 Is the filtrate clear after cooling? Start->Q1 Cause1 Cause: Product is too soluble Q1->Cause1 Yes Q2 Was crystallization incomplete? Q1->Q2 No Solution1 Solution: Add more anti-solvent (e.g., water) to the mixture. Cause1->Solution1 Cause2 Cause: Insufficient cooling time Q2->Cause2 Yes Q3 Did crystals form during hot filtration? Q2->Q3 No Solution2 Solution: Cool in an ice bath for a longer duration before filtering. Cause2->Solution2 Cause3 Cause: Premature crystallization Q3->Cause3 Yes Solution3 Solution: Use a pre-heated funnel and receiving flask. Cause3->Solution3

Caption: Troubleshooting logic for low recovery during recrystallization.

References

Technical Support Center: Recrystallization of 3,5-Bis(benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 3,5-Bis(benzyloxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: The recommended solvent for recrystallizing this compound is ethanol.[1]

Q2: What are the general principles for selecting a suitable recrystallization solvent?

A2: A good recrystallization solvent should meet several criteria:

  • The compound of interest should be highly soluble in the solvent at elevated temperatures but sparingly soluble at room temperature.[2]

  • The solvent should not react chemically with the compound being purified.[3]

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[3]

  • The solvent should be volatile enough to be easily removed from the purified crystals.[3]

Q3: Can a mixed solvent system be used for recrystallization?

A3: Yes, a mixed solvent system, often consisting of a "good" solvent (in which the compound is readily soluble) and a "bad" solvent (in which the compound is poorly soluble), can be very effective.[4] For benzoic acid derivatives, an ethanol/water mixture is a common choice.[2][4]

Troubleshooting Guide
Issue Possible Cause(s) Troubleshooting Steps
The compound does not dissolve in the hot solvent. Insufficient solvent was added. The solvent is not appropriate for the compound.Gradually add more hot solvent until the compound dissolves. If a large volume of solvent is required, consider selecting a different solvent in which the compound is more soluble at high temperatures.
No crystals form upon cooling. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. The rate of cooling was too rapid.- If too much solvent was added, evaporate some of the solvent to concentrate the solution and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5] - Ensure the solution cools slowly to allow for crystal formation.[6]
Oily precipitate forms instead of crystals. The melting point of the compound is lower than the boiling point of the solvent. The compound is impure.- Use a lower boiling point solvent. - Try a different solvent system. - Consider an alternative purification method, such as column chromatography, to remove impurities before recrystallization.[4]
Low recovery of the purified product. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. The crystals were not completely collected during filtration. The product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the solution in an ice bath to maximize crystal precipitation before filtration.[4] - Wash the collected crystals with a minimal amount of ice-cold solvent.[4]
The purified product is colored. Colored impurities are present in the crude sample.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[4][6]

Experimental Protocol: Recrystallization of this compound from Ethanol

This protocol outlines the procedure for the purification of this compound using ethanol as the recrystallization solvent.[1]

Materials:

  • Crude this compound

  • Ethanol

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid dissolves completely. If necessary, add small portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Recrystallization Workflow

RecrystallizationWorkflow Recrystallization Workflow for this compound A Dissolve crude product in minimum hot ethanol B Hot filtration (if insoluble impurities exist) A->B Optional C Cool solution slowly to room temperature A->C B->C D Cool in ice bath C->D E Vacuum filter to isolate crystals D->E F Wash crystals with ice-cold ethanol E->F G Dry crystals under vacuum F->G H Pure this compound G->H

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Optimizing Benzyl Ether Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl ethers.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for forming benzyl ethers?

The most prevalent method is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol with a base to form an alkoxide, which then acts as a nucleophile and attacks a benzyl halide (like benzyl bromide or benzyl chloride) in an SN2 reaction.[1][2][3] Common bases include sodium hydride (NaH), potassium hydroxide (KOH), and silver oxide (Ag₂O).[1][4]

Q2: My substrate is sensitive to strong bases. What are my options?

For substrates that cannot tolerate strongly basic conditions, there are several alternatives:

  • Acid-Catalyzed Methods: Using benzyl trichloroacetimidate with a catalytic amount of acid (e.g., triflic acid) allows for the protection of alcohols under acidic conditions.[1][5]

  • Neutral Conditions: A modern approach involves using 2-benzyloxy-1-methylpyridinium triflate or generating the active reagent in situ from 2-benzyloxypyridine and methyl triflate.[1][6][7] This method is compatible with both acid-labile and base-labile functional groups.[6][7]

Q3: What is Phase Transfer Catalysis (PTC) and when should I use it for benzylation?

Phase Transfer Catalysis (PTC) is a technique used when reactants are in separate, immiscible phases (e.g., an aqueous solution of a salt and an organic solution of the alcohol). A phase transfer catalyst, such as a quaternary ammonium salt like benzyltributylammonium bromide, transports the anionic nucleophile (alkoxide) from the aqueous phase to the organic phase where it can react with the benzyl halide.[8][9] It is a high-performance technology particularly useful for industrial-scale Williamson ether syntheses to improve reaction rates and yields.[10][11]

Q4: What are the common side reactions in benzyl ether synthesis?

Several side reactions can lower the yield of the desired benzyl ether:

  • Elimination (E2 Reaction): The alkoxide is a strong base and can cause elimination of HBr from the benzyl bromide, especially if the alcohol is sterically hindered.[12]

  • Dibenzyl Ether Formation: Self-condensation of the benzylating agent can occur, particularly at elevated temperatures.[13]

  • Hydrolysis: Any water present in the reaction can hydrolyze the benzylating agent to benzyl alcohol.[13]

  • Oxidation: Benzyl alcohol can be oxidized to benzaldehyde, especially if exposed to air at high temperatures.[13][14]

Troubleshooting Guide

Issue 1: Low or No Yield

Q: I am getting a very low yield or recovering only my starting material. What went wrong?

A low yield can stem from several factors. A systematic approach is needed to diagnose the issue.

LowYieldTroubleshooting Troubleshooting Low Yield in Benzyl Ether Synthesis Start Low Yield Observed CheckDeprotonation 1. Verify Deprotonation (Alkoxide Formation) Start->CheckDeprotonation CheckReagents 2. Check Reagent Quality & Stoichiometry CheckDeprotonation->CheckReagents Complete Solution1 Solution: - Use stronger/drier base (e.g., fresh NaH). - Use anhydrous solvent. - Increase reaction time for deprotonation. CheckDeprotonation->Solution1 Incomplete? CheckConditions 3. Evaluate Reaction Conditions CheckReagents->CheckConditions Reagents OK Solution2 Solution: - Use fresh, pure benzyl halide. - Distill benzyl halide if old. - Verify stoichiometry (slight excess of benzyl halide is common). CheckReagents->Solution2 Issue Found? CheckSideReactions 4. Analyze for Side Products CheckConditions->CheckSideReactions Conditions OK Solution3 Solution: - Optimize temperature (avoid overheating). - Ensure inert atmosphere (N2/Ar). - Choose appropriate solvent (e.g., DMF, THF). CheckConditions->Solution3 Issue Found? Solution4 Solution: - Use primary benzyl halide to favor SN2. - Keep temperature low to disfavor E2. - Add reagent slowly. CheckSideReactions->Solution4 Evidence Found? ReactionPathways Competing Reaction Pathways Reactants R-OH + Base + Bn-Br Alkoxide R-O⁻ (Alkoxide) Reactants->Alkoxide Deprotonation Self_Condensation Side Product: Bn-O-Bn (Dibenzyl Ether) Reactants->Self_Condensation Self-Condensation (High temp) Hydrolysis Side Product: Bn-OH (Benzyl Alcohol) Reactants->Hydrolysis Hydrolysis SN2_Product Desired Product: R-O-Bn (Ether) Alkoxide->SN2_Product SN2 Attack (Favored by primary halides, low temp) E2_Product Side Product: Styrene Derivative (Alkene) Alkoxide->E2_Product E2 Elimination (Favored by steric hindrance, high temp) Water H₂O (Moisture) Water->Hydrolysis MethodSelection Selecting a Benzylation Method Start Start: Select Benzylation Method BaseSensitive Is substrate base-sensitive? Start->BaseSensitive AcidSensitive Is substrate acid-sensitive? BaseSensitive->AcidSensitive Yes Williamson Use Williamson Synthesis (e.g., NaH, BnBr) BaseSensitive->Williamson No AcidCatalyzed Use Benzyl Trichloroacetimidate + TfOH AcidSensitive->AcidCatalyzed No Neutral Use 2-Benzyloxypyridine + MeOTf AcidSensitive->Neutral Yes

References

Technical Support Center: Purifying Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing acid-base extraction to purify benzoic acid derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the acid-base extraction process.

Question: An emulsion (a thick, cloudy third layer) has formed between the organic and aqueous layers, and they won't separate. What should I do?

Answer: Emulsion formation is a common issue, often caused by vigorous shaking or the presence of surfactant-like impurities.[1] Here are several methods to resolve an emulsion, starting with the simplest:

  • Be Patient: Allow the separatory funnel to sit undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously. This reduces the agitation that can cause emulsions while still allowing for extraction.[2]

  • "Salting Out": Add a saturated sodium chloride solution (brine) to the funnel.[1] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to break the emulsion.[1][2]

  • Filtration: Pass the entire mixture through a plug of glass wool or Celite® in a funnel to remove particulate matter that may be stabilizing the emulsion.[1]

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for 5-15 minutes is a very effective method to force the layers to separate.[1]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and may break the emulsion.[2]

Question: After extracting the benzoic acid derivative into the basic aqueous layer, no solid precipitated when I added acid. What went wrong?

Answer: This is a frequent problem that can stem from several causes. Follow these troubleshooting steps:

  • Incomplete Acidification: This is the most common reason. The pH of the solution must be lowered significantly below the pKa of the benzoic acid derivative (typically to a pH of 2 or lower) to fully protonate the carboxylate salt and cause it to precipitate.[3] Use pH paper to confirm the solution is strongly acidic. If not, continue to add a strong acid like HCl dropwise.[4]

  • High Water Solubility: If your specific benzoic acid derivative has a higher-than-expected solubility in water, it may not precipitate, especially if the concentration is low.[5] If you suspect this is the case, you can perform a "back-extraction" by adding a fresh portion of an organic solvent (like diethyl ether or ethyl acetate) to the acidified aqueous solution, shaking the mixture, and then collecting the organic layer which now contains your purified compound.[5]

  • Insufficient Extracted Product: It's possible that very little of your compound was extracted into the aqueous phase to begin with. This could be due to using an incorrect base or not performing enough extractions.

Question: My final product yield is very low. How can I improve it?

Answer: Low recovery can occur at multiple stages. To improve your yield:

  • Ensure Complete Extraction: A single extraction is often insufficient. For optimal recovery, perform multiple extractions (2-3 washes) with smaller volumes of the aqueous base.[6][7] This is more effective than one extraction with a large volume.

  • Confirm Complete Precipitation: As mentioned above, ensure the aqueous solution is sufficiently acidified to crash out all of the product. Cooling the solution in an ice bath after acidification will further decrease the product's solubility and maximize precipitation.[8][9]

  • Minimize Transfer Losses: Be careful during each transfer step (e.g., separating layers, filtering). Rinse glassware with a small amount of the appropriate solvent to recover any adhered product.

Question: The final product is impure. What are the likely causes and solutions?

Answer: Impurities can be carried through the extraction process if not properly managed.

  • Inadequate Washing: Neutral or basic impurities may not have been fully removed from the initial organic solution.[3] Before performing the basic extraction, consider washing the organic layer with a dilute acid (e.g., dilute HCl) to remove any basic impurities.[3]

  • Incomplete Phase Separation: Accidentally carrying over some of the organic layer along with the aqueous extract (or vice-versa) will contaminate your final product. Ensure the layers are fully separated before draining.

  • Co-precipitation: Impurities might precipitate along with your product during acidification.[3] To achieve higher purity, recrystallization of the final solid product is often a necessary final step.[10]

Frequently Asked Questions (FAQs)

Question: How does acid-base extraction work to purify benzoic acid derivatives?

Answer: The technique leverages the difference in solubility between the neutral form of a benzoic acid derivative and its corresponding salt.[11]

  • In its neutral (protonated) state (R-COOH) , the benzoic acid derivative is largely nonpolar and therefore soluble in organic solvents (like diethyl ether) but has low solubility in water.[5][12]

  • When a base is added , the acidic proton is removed, forming a carboxylate salt (R-COO⁻ Na⁺). This salt is an ionic compound and is highly soluble in the aqueous (water) layer and insoluble in the organic layer.[11][13] By converting the acid to its salt form, we can move it from the organic layer to the aqueous layer, leaving non-acidic impurities behind in the organic layer.[5] Finally, by re-acidifying the aqueous layer, the salt is converted back to its neutral, water-insoluble acid form, which precipitates out and can be collected.[8][14]

Question: What is the optimal pH for the aqueous solution during extraction?

Answer: The pH should be adjusted based on the pKa of the compound you are trying to separate.

  • To extract a benzoic acid into the aqueous layer: The pH of the aqueous base should be at least 2 pH units higher than the pKa of the acid.[3][15] This ensures that the vast majority of the acid is converted to its water-soluble salt form.

  • To keep a benzoic acid in the organic layer: The pH of the aqueous wash solution should be at least 2 pH units lower than the pKa of the acid.[3][15] This maintains the acid in its neutral, organic-soluble form.

Question: Should I use a strong base (like NaOH) or a weak base (like NaHCO₃)?

Answer: The choice of base depends on the acidity of the compound you wish to extract. Benzoic acids, with a typical pKa of around 4.2, are acidic enough to be deprotonated by a weak base like sodium bicarbonate (NaHCO₃).[5][16] Using a weak base is advantageous if your mixture also contains less acidic compounds, such as phenols (pKa ≈ 10), as the NaHCO₃ will not be strong enough to deprotonate them. This allows for the selective separation of carboxylic acids from phenols. A strong base like sodium hydroxide (NaOH) would deprotonate both, extracting them into the aqueous layer together.[5][16]

Quantitative Data

Table 1: pKa Values of Benzoic Acid and Selected Derivatives. This table provides the acid dissociation constant (pKa) for various benzoic acid derivatives, which is critical for selecting the appropriate pH for extraction.

CompoundpKa Value
Benzoic acid4.20[10][17]
2-Hydroxybenzoic acid2.97[17]
3-Hydroxybenzoic acid4.06[17]
4-Hydroxybenzoic acid4.48[17]
2-Methylbenzoic acid3.91[18][19]
3-Methylbenzoic acid4.27[18]
2-Aminobenzoic acid4.78[17]
3-Aminobenzoic acid4.55[17]
2-Nitrobenzoic acid2.17[19]

Table 2: Solubility of Benzoic Acid. The solubility of benzoic acid varies significantly with the solvent and temperature, a key principle in extraction and recrystallization.

SolventTemperature (°C)Solubility (g / L)
Water01.7[20][21]
Water253.44[20][21]
Water10056.31[20][21]
Ethanol15471 (g/kg solvent)
Diethyl Ether-Soluble[10][21]
Acetone20691 (g/kg solvent)
Benzene-Soluble[10][21]

Experimental Protocols

Detailed Methodology for Acid-Base Extraction of a Benzoic Acid Derivative

This protocol outlines the separation of a benzoic acid derivative from a neutral impurity.[7][22][23]

  • Dissolution: Dissolve approximately 1 gram of the mixture (containing the benzoic acid derivative and a neutral impurity) in 30 mL of a water-immiscible organic solvent, such as diethyl ether or ethyl acetate, in an Erlenmeyer flask.

  • Transfer: Carefully transfer the solution to a 125 mL separatory funnel.

  • First Basic Extraction: Add 20 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Mixing and Venting: Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure from the CO₂ gas that forms.[5] Close the stopcock and shake gently for 1-2 minutes, venting frequently.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely. The less dense ether layer will be on top, and the aqueous layer will be on the bottom.[11]

  • Collect Aqueous Layer: Carefully drain the lower aqueous layer into a clean 100 mL beaker labeled "Aqueous Extract".

  • Repeat Extraction: Repeat steps 3-6 with a second 20 mL portion of 5% NaHCO₃ solution. Combine this second aqueous extract with the first one. This ensures maximum recovery of the acidic compound.[7]

  • Isolate Neutral Compound: The organic layer remaining in the funnel now contains the neutral impurity. Wash this layer with 15 mL of brine (saturated NaCl), then drain the organic layer into a separate flask, dry it with an anhydrous salt (e.g., Na₂SO₄), and remove the solvent via rotary evaporation to isolate the neutral compound.

  • Precipitation: Cool the combined "Aqueous Extract" in an ice bath for 10-15 minutes.[8]

  • Acidification: While stirring, slowly add 6M hydrochloric acid (HCl) dropwise to the cold aqueous extract until the solution is strongly acidic (test with pH paper to ensure pH ≤ 2).[3][4] A solid precipitate of the pure benzoic acid derivative should form.[14]

  • Collection: Collect the solid product by vacuum filtration using a Büchner funnel.[8][9]

  • Washing and Drying: Wash the collected solid in the funnel with a small amount of ice-cold water to remove any remaining salts.[9] Leave the vacuum on to pull air through the solid, helping it to dry. For final drying, transfer the solid to a watch glass.

Mandatory Visualization

AcidBaseExtraction start Start: Mixture (Benzoic Acid Derivative + Neutral Impurity) in Organic Solvent (e.g., Ether) sep_funnel_1 1. Add Aqueous Base (e.g., NaHCO₃) to Separatory Funnel start->sep_funnel_1 shake_vent 2. Shake, Vent, and Separate Layers sep_funnel_1->shake_vent organic_layer Organic Layer (Neutral Impurity in Ether) shake_vent->organic_layer Top Layer (if ether) aqueous_layer Aqueous Layer (Water-Soluble Benzoate Salt) shake_vent->aqueous_layer Bottom Layer wash_dry 3a. Wash with Brine Dry and Evaporate Solvent organic_layer->wash_dry acidify 3b. Cool in Ice Bath Add Strong Acid (e.g., HCl) aqueous_layer->acidify neutral_product Final Product: Pure Neutral Compound wash_dry->neutral_product precipitate 4. Precipitate Forms (Neutral Benzoic Acid Derivative) acidify->precipitate filter_dry 5. Collect by Vacuum Filtration Wash with Cold Water and Dry precipitate->filter_dry acid_product Final Product: Pure Benzoic Acid Derivative filter_dry->acid_product

References

Technical Support Center: Synthesis of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted benzoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted benzoic acids?

A1: The most prevalent methods for synthesizing substituted benzoic acids include:

  • Oxidation of alkylbenzenes: This involves the oxidation of an alkyl group on an aromatic ring to a carboxylic acid.

  • Carbonation of Grignard reagents: This method utilizes the reaction of an aryl or benzyl Grignard reagent with carbon dioxide.

  • Hydrolysis of benzonitriles: This involves the conversion of a nitrile group to a carboxylic acid under acidic or basic conditions.

Q2: My oxidation of an alkylbenzene with KMnO₄ is not working. What could be the issue?

A2: A common reason for the failure of this reaction is the absence of a benzylic hydrogen on the alkyl substituent. The oxidation reaction requires at least one hydrogen atom on the carbon directly attached to the aromatic ring to proceed.[1][2][3] For instance, toluene can be oxidized to benzoic acid, but tert-butylbenzene will not react under the same conditions.[2]

Q3: How can I purify my crude substituted benzoic acid?

A3: Recrystallization is a widely used and effective method for purifying solid organic compounds like substituted benzoic acids.[4] The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the benzoic acid well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[4] Water is a common solvent for the recrystallization of benzoic acid.[4][5]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of substituted benzoic acids.

Grignard Carboxylation Issues

The formation of the Grignard reagent is often the most critical and challenging step.

Problem: The Grignard reaction does not initiate.

  • Possible Causes & Solutions:

CauseSolution
Presence of moisture Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[6][7]
Inactive magnesium surface The surface of the magnesium turnings may be coated with magnesium oxide. Activate the magnesium by gently crushing the turnings in a mortar and pestle to expose a fresh surface.[8] Alternatively, chemical activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[6][7][9]
Sluggish reaction Gentle heating with a heat gun can help initiate the reaction.[6] Sonication using an ultrasonic bath can also be an effective method to start the reaction.[9][10]
Impure alkyl/aryl halide Ensure the starting halide is pure and dry. Distillation of the halide prior to use may be necessary.[7]

Problem: Low yield of the desired benzoic acid.

  • Possible Causes & Solutions:

CauseSolution
Wurtz-Coupling Side Reaction This is a major side reaction, especially with benzylic and primary alkyl halides, leading to the formation of a biphenyl byproduct.[6] To minimize this, add the halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
Reaction with atmospheric CO₂ While CO₂ is the desired reagent, premature reaction with atmospheric CO₂ can reduce the yield. Maintain a positive pressure of an inert gas during the Grignard reagent formation.
Incomplete carboxylation Ensure an excess of dry ice (solid CO₂) is used for the carboxylation step. Pour the Grignard reagent solution slowly onto the crushed dry ice with vigorous stirring.[11]
Oxidation of Alkylbenzenes Issues

Problem: Incomplete oxidation or low yield.

  • Possible Causes & Solutions:

CauseSolution
Insufficient oxidizing agent Ensure a sufficient molar excess of the oxidizing agent (e.g., KMnO₄) is used. The reaction progress can often be monitored by the disappearance of the purple color of the permanganate.[3]
Reaction temperature too low Many oxidations of alkylbenzenes require heating (reflux) to proceed at a reasonable rate.[3]
Formation of insoluble MnO₂ The reduction of KMnO₄ produces manganese dioxide (MnO₂), a brown solid that can coat the reactants and hinder the reaction.[3] Vigorous stirring is essential to maintain a good reaction mixture.

Problem: Formation of byproducts.

  • Possible Causes & Solutions:

CauseSolution
Over-oxidation In some cases, especially with complex substrates, the aromatic ring itself can be susceptible to oxidation, leading to ring cleavage. Careful control of reaction conditions (temperature, reaction time) is crucial.
Presence of other oxidizable functional groups If the substrate contains other functional groups sensitive to oxidation (e.g., alcohols, aldehydes), they will also react. Protecting these groups before the oxidation step may be necessary.
Hydrolysis of Benzonitriles Issues

Problem: The reaction stops at the amide intermediate.

  • Possible Causes & Solutions:

CauseSolution
Mild reaction conditions The partial hydrolysis of a nitrile to an amide occurs under milder conditions than the complete hydrolysis to a carboxylic acid.[12][13] To push the reaction to completion, harsher conditions are required.
Insufficient heating or reaction time For complete hydrolysis to the carboxylic acid, prolonged heating under reflux with a strong acid or base is typically necessary.[14][15][16]

Problem: Low yield of the carboxylic acid.

  • Possible Causes & Solutions:

CauseSolution
Reversibility of the reaction Under certain conditions, the hydrolysis can be reversible. Using a sufficient excess of water and a strong acid or base helps to drive the reaction to completion.
Incomplete workup After basic hydrolysis, the product is the sodium salt of the benzoic acid (sodium benzoate), which is soluble in water.[16] Acidification of the reaction mixture with a strong acid (e.g., HCl) is necessary to precipitate the benzoic acid.[15][17][18]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of benzoic acid via different methods. Please note that yields are highly dependent on the specific substrate, reaction scale, and experimental setup.

Table 1: Grignard Carboxylation of Bromobenzene

ParameterValueReference
Starting MaterialBromobenzene[9]
ReagentsMg, Dry Ice (CO₂)[9]
SolventDiethyl ether[9]
Reaction TimeNot specified[9]
YieldNot specified[9]

Table 2: Oxidation of Toluene with KMnO₄ (Microscale)

ParameterValueReference
Starting MaterialToluene[3]
ReagentsKMnO₄, Na₂CO₃[3]
SolventWater[3]
Reaction Time45 min (reflux)[3]
YieldNot specified[3]

Table 3: Hydrolysis of Benzonitrile

ParameterValueReference
Starting MaterialBenzonitrile[17][18]
ReagentsNaOH, HCl (for workup)[17][18]
SolventWater[17][18]
Reaction TimeNot specified[17][18]
YieldNot specified[17][18]

Experimental Protocols

Protocol 1: Synthesis of Benzoic Acid via Grignard Carboxylation

This protocol is adapted from a standard laboratory procedure.[9]

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • 6M Hydrochloric acid

  • Sodium hydroxide (5% aqueous solution)

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel. Protect the apparatus from atmospheric moisture with drying tubes.

    • Place magnesium turnings in the flask.

    • Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, warm the flask gently or add a crystal of iodine.

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Carboxylation:

    • In a separate beaker, crush a significant excess of dry ice.

    • Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with constant stirring.

    • Allow the mixture to stand until the excess dry ice has sublimed.

  • Workup and Purification:

    • Slowly add 6M HCl to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and extract with a 5% aqueous sodium hydroxide solution. The benzoic acid will be converted to sodium benzoate and move to the aqueous layer.

    • Separate the aqueous layer and acidify it with 6M HCl to precipitate the benzoic acid.

    • Collect the benzoic acid by vacuum filtration, wash with cold water, and dry.

    • The crude benzoic acid can be further purified by recrystallization from water.[19]

Protocol 2: Microscale Oxidation of Toluene to Benzoic Acid

This protocol is adapted from a microscale laboratory experiment.[3]

Materials:

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Sodium bisulfite (NaHSO₃) solution

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • In a 5 mL conical vial, combine KMnO₄, Na₂CO₃, and water.

  • Add a spin vane and heat the mixture gently until the solids dissolve.

  • Add toluene and a phase-transfer catalyst (e.g., a drop of liquid detergent).

  • Heat the mixture to a gentle reflux with stirring for 45 minutes. The purple color of the permanganate should fade and a brown precipitate of MnO₂ will form.

  • After cooling, add NaHSO₃ solution dropwise to quench any unreacted KMnO₄.

  • Filter the mixture to remove the MnO₂ precipitate.

  • Cool the filtrate in an ice bath and acidify with concentrated HCl to a pH of approximately 2.

  • A white precipitate of benzoic acid will form. Collect the crystals by vacuum filtration, wash with cold water, and air dry.

Visualizations

Grignard_Troubleshooting start Grignard Reaction Fails to Initiate cause1 Presence of Moisture start->cause1 cause2 Inactive Mg Surface start->cause2 cause3 Sluggish Reaction start->cause3 solution1 Flame-dry glassware Use anhydrous solvents cause1->solution1 solution2 Activate Mg: - Crush turnings - Add Iodine or 1,2-dibromoethane cause2->solution2 solution3 Gentle Heating Sonication cause3->solution3 Synthesis_Pathways sub_benzoic_acid Substituted Benzoic Acid alkylbenzene Substituted Alkylbenzene oxidation Oxidation (e.g., KMnO4) alkylbenzene->oxidation grignard Aryl/Benzyl Halide carboxylation 1. Mg, Ether 2. CO2 3. H3O+ grignard->carboxylation nitrile Benzonitrile Derivative hydrolysis Hydrolysis (H+ or OH-) nitrile->hydrolysis oxidation->sub_benzoic_acid carboxylation->sub_benzoic_acid hydrolysis->sub_benzoic_acid

References

stability of 3,5-Bis(benzyloxy)benzoic acid under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3,5-Bis(benzyloxy)benzoic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from its two key functional groups: the benzyl ether linkages and the carboxylic acid. The benzyl ether groups are susceptible to cleavage under strong acidic conditions. The carboxylic acid functional group may undergo decarboxylation when subjected to high temperatures. The overall stability of the molecule is influenced by factors such as pH, temperature, and the presence of oxidizing agents.[1]

Q2: What are the expected degradation products of this compound under acidic and basic conditions?

A2: Under acidic conditions, the primary degradation pathway is the acid-catalyzed hydrolysis of the benzyl ether bonds. This would likely result in the sequential or complete cleavage of the benzyl groups, yielding 3-benzyloxy-5-hydroxybenzoic acid, 3,5-dihydroxybenzoic acid, and benzyl alcohol.[1][2] Under mild basic conditions, the compound is expected to be relatively stable, forming the corresponding carboxylate salt. However, harsh basic conditions combined with high temperatures could potentially promote degradation, although this is generally less pronounced than acidic hydrolysis.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[1] This technique should be capable of separating the intact parent compound from its potential degradation products, allowing for accurate quantification of its stability over time.

Q4: What are the recommended storage and handling conditions for this compound?

A4: To minimize degradation, it is recommended to store this compound in a cool, dark, and dry place.[1] When preparing solutions, use high-purity, neutral pH solvents and protect them from light. For long-term storage, consider keeping the compound under an inert atmosphere to prevent potential oxidation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low assay value for the parent compound. Degradation due to acidic contamination of solvents or glassware.Ensure all glassware is thoroughly cleaned and rinsed with purified water. Use HPLC-grade solvents with a neutral pH.[1]
Exposure to high temperatures during sample preparation or storage.Prepare samples at room temperature and store them at the recommended temperature (typically 2-8°C) until analysis. Avoid prolonged exposure to heat sources.[1]
Appearance of unknown peaks in the chromatogram. Formation of degradation products.Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products and their retention times.
Contamination from the sample matrix or solvent.Analyze a blank (matrix without the analyte) to identify any interfering peaks.
Inconsistent stability results between experiments. Variation in experimental conditions (pH, temperature, light exposure).Strictly control and document all experimental parameters. Use calibrated equipment and ensure consistent experimental conditions.[1]
Inadequate analytical method.Develop and validate a stability-indicating HPLC method that is specific for the parent compound and its degradation products.[1]

Quantitative Data Summary

Table 1: Representative Forced Degradation Data for Benzyloxy-Substituted Benzoic Acids

Stress Condition Condition Details Time (hours) Degradation (%) Major Degradation Product(s)
Acidic Hydrolysis 0.1 M HCl at 60°C2415 - 203,5-Dihydroxybenzoic acid, Benzyl alcohol
Basic Hydrolysis 0.1 M NaOH at 60°C72< 5Minimal degradation observed
Oxidative 3% H₂O₂ at RT485 - 10Oxidized impurities
Thermal 80°C (solid state)725 - 10Decarboxylation products

Disclaimer: This data is illustrative and intended to represent plausible outcomes of a forced degradation study. Actual results may vary based on specific experimental conditions.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acidic Condition:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.[1]

  • Basic Condition:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 12, 24, 48, 72 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.[1]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to suppress ionization).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL Stock Solution Acidic Acidic Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acidic Expose to stress Basic Basic Hydrolysis (0.1M NaOH, 60°C) Stock_Solution->Basic Expose to stress Oxidative Oxidative Stress (3% H2O2, RT) Stock_Solution->Oxidative Expose to stress Thermal Thermal Stress (80°C, solid) Stock_Solution->Thermal Expose to stress Neutralize Neutralize Aliquots Acidic->Neutralize Basic->Neutralize HPLC HPLC Analysis Oxidative->HPLC Thermal->HPLC Neutralize->HPLC Data Data Interpretation HPLC->Data Quantify Degradation

Caption: Workflow for forced degradation stability testing.

Degradation_Pathway Parent This compound Intermediate 3-Benzyloxy-5-hydroxybenzoic Acid + Benzyl Alcohol Parent->Intermediate Acidic Hydrolysis Final 3,5-Dihydroxybenzoic Acid + Benzyl Alcohol Intermediate->Final Further Acidic Hydrolysis

Caption: Proposed acidic degradation pathway.

References

Validation & Comparative

A Head-to-Head Comparison: 3,5-Bis(benzyloxy)benzoic Acid vs. 3,5-Dihydroxybenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the design of complex molecules for pharmaceuticals and material science, the strategic use of protecting groups is paramount. This guide provides a detailed comparison of 3,5-dihydroxybenzoic acid and its benzylated counterpart, 3,5-bis(benzyloxy)benzoic acid. We will delve into their respective properties, synthetic applications, and provide experimental data to assist researchers, scientists, and drug development professionals in selecting the optimal building block for their specific needs.

At a Glance: Key Differences and Applications

3,5-Dihydroxybenzoic acid is a versatile, polyfunctional aromatic compound featuring two reactive phenolic hydroxyl groups and a carboxylic acid.[1] Its high reactivity makes it a valuable precursor for a wide array of chemical transformations. However, this same reactivity can be a double-edged sword, often necessitating the protection of the hydroxyl groups to achieve selective reactions at the carboxylic acid moiety or to prevent unwanted side reactions such as oxidation.

This compound , on the other hand, is the protected form of 3,5-dihydroxybenzoic acid, where the phenolic hydroxyls are masked as benzyl ethers. This protection renders the hydroxyl groups inert to many reaction conditions, thereby allowing for precise modifications at the carboxylic acid.[2] This attribute is particularly crucial in multi-step syntheses, such as the construction of dendrimers and other complex macromolecules. The benzyl groups can be selectively removed under specific conditions to regenerate the free hydroxyls for subsequent functionalization.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound and 3,5-dihydroxybenzoic acid, providing a quantitative basis for comparison.

PropertyThis compound3,5-Dihydroxybenzoic Acid
Molecular Formula C₂₁H₁₈O₄C₇H₆O₄
Molecular Weight 334.37 g/mol 154.12 g/mol [1]
Melting Point Not available235.3 °C[1]
pKa (Carboxylic Acid) ~44.04[1]
pKa (Hydroxyl Groups) N/A (protected)~10[3][4][5]
Solubility in Water LowSoluble[1]
Solubility in Organic Solvents Generally high in non-polar solvents like chloroform and dichloromethane.[6]Soluble in polar organic solvents like ethanol, acetone, and diethyl ether.[1]

The Synthetic Relationship: Protection and Deprotection

The interconversion between 3,5-dihydroxybenzoic acid and this compound is a cornerstone of its utility in synthesis. The benzylation of the hydroxyl groups serves as a protective measure, and the subsequent debenzylation regenerates the reactive phenols.

Synthetic_Relationship dihydroxy 3,5-Dihydroxybenzoic Acid benzyloxy This compound dihydroxy->benzyloxy Benzylation (Protection) benzyloxy->dihydroxy Debenzylation (Deprotection)

Caption: Synthetic cycle of protection and deprotection.

Experimental Protocols

Synthesis of this compound from Methyl 3,5-Dihydroxybenzoate

This protocol details the protection of the hydroxyl groups of a 3,5-dihydroxybenzoic acid derivative via benzylation, followed by the hydrolysis of the methyl ester to yield the target acid.

Workflow:

Synthesis_Workflow start Methyl 3,5-dihydroxybenzoate step1 Benzylation (Benzyl bromide, K₂CO₃, Acetonitrile, Reflux) start->step1 intermediate Methyl 3,5-bis(benzyloxy)benzoate step1->intermediate step2 Hydrolysis (KOH, Ethanol, Reflux) intermediate->step2 product This compound step2->product

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

  • Benzylation: Methyl 3,5-dihydroxybenzoate (1.0 eq) is dissolved in acetonitrile. Potassium carbonate (excess) and benzyl bromide (2.0 eq) are added. The mixture is heated to reflux and stirred for 48 hours.

  • Work-up and Isolation of Intermediate: The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude methyl 3,5-bis(benzyloxy)benzoate.

  • Hydrolysis: The crude methyl 3,5-bis(benzyloxy)benzoate is dissolved in ethanol, and an aqueous solution of potassium hydroxide is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC).

  • Final Work-up and Purification: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous residue is acidified with a dilute acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford this compound.

Experimental Data: A reported yield for this two-step process is approximately 89%.

Deprotection of this compound

The removal of the benzyl protecting groups can be achieved through several methods, with catalytic hydrogenation being one of the most common and efficient.

Workflow:

Deprotection_Workflow start This compound step1 Catalytic Hydrogenation (H₂, Pd/C, Solvent) start->step1 product 3,5-Dihydroxybenzoic Acid step1->product

Caption: Workflow for the deprotection of this compound.

Detailed Methodology:

  • Reaction Setup: this compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol). A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

  • Hydrogenation: The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) at room temperature.

  • Monitoring and Work-up: The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of celite.

  • Isolation: The filtrate is concentrated under reduced pressure to yield 3,5-dihydroxybenzoic acid. The product can be further purified by recrystallization if necessary.

Alternative Deprotection: For substrates sensitive to hydrogenation, debenzylation can be achieved using Lewis acids such as boron trichloride (BCl₃) at low temperatures.[7][8][9]

Performance in Synthesis: A Comparative Analysis

Reactivity:

  • 3,5-Dihydroxybenzoic Acid: The phenolic hydroxyl groups are acidic (pKa ≈ 10) and readily undergo reactions such as etherification, esterification, and oxidation.[3][4][5] This high reactivity can lead to a lack of selectivity in reactions targeting the carboxylic acid.

  • This compound: The benzyl ether linkages are generally stable to a wide range of reaction conditions, including those that are basic, nucleophilic, and mildly acidic. This allows for selective transformations at the carboxylic acid group.

Solubility:

  • 3,5-Dihydroxybenzoic Acid: Its polar nature due to the two hydroxyl groups and the carboxylic acid makes it soluble in water and other polar solvents.[1]

  • This compound: The presence of the two non-polar benzyl groups significantly increases its hydrophobicity, leading to higher solubility in non-polar organic solvents and poor solubility in water.[6] This differential solubility can be advantageous in purification steps.

Key Applications in Synthesis:

  • 3,5-Dihydroxybenzoic Acid: It serves as a fundamental building block for the synthesis of various pharmaceuticals, agrochemicals, and polymers. Its antioxidant properties also make it a target for medicinal chemistry studies.

  • This compound: It is a crucial monomer in the convergent synthesis of dendrimers. The protected hydroxyl groups allow for the controlled, generational growth of dendritic structures. After the dendrimer is assembled, the benzyl groups can be removed to yield a periphery of reactive hydroxyl groups for further functionalization.

Conclusion

The choice between this compound and 3,5-dihydroxybenzoic acid in a synthetic strategy is dictated by the desired outcome and the reactivity of other functional groups in the molecule. For direct transformations where the reactivity of the phenolic hydroxyls is desired or can be tolerated, 3,5-dihydroxybenzoic acid is a cost-effective and versatile starting material. However, for complex, multi-step syntheses requiring selective modifications at the carboxylic acid or the controlled introduction of functionality, the use of this compound as a protected intermediate is indispensable. The ability to mask and then unmask the reactive hydroxyl groups provides a level of control that is essential for the construction of intricate molecular architectures.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Benzyloxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of benzyloxybenzoic acid derivatives and their structurally related counterparts reveals a landscape rich with therapeutic promise, spanning anticancer, anti-inflammatory, and antimicrobial applications. While direct experimental data on a wide array of benzyloxy-substituted compounds remains an emerging field, robust research on the broader benzoic acid family provides critical insights into their structure-activity relationships and mechanisms of action. This guide offers a comparative overview, supported by experimental data, to assist researchers in navigating the potential of these versatile molecular scaffolds.

Quantitative Comparison of Biological Activities

To facilitate a clear comparison, the biological activities of various benzoic acid derivatives are summarized below. The data highlights the significant influence of different substitution patterns on the benzoic acid core.

Anticancer and Cytotoxic Activity

The anticancer potential of benzoic acid derivatives has been explored through mechanisms like the inhibition of histone deacetylases (HDACs) and direct cytotoxicity against cancer cell lines.

Compound/Derivative ClassTarget/Cell LineActivity MetricValueReference
2,5-Dihydroxybenzoic Acid (DHBA)HDAC Enzyme% Inhibition (at 1000 µM)22.8%[1]
Dimethoxy Benzoic Acid (DMBA)HDAC Enzyme% Inhibition (at 1000 µM)8.33%[1]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman Cervical CancerIC₅₀17.84 µM[2][3]
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoateMCF-7, HCT-116IC₅₀15.6 - 18.7 µM[2]
Hydroxy benzoic acid derivative (Compound 8)DLD-1 (Colorectal)IC₅₀25.05 µM[4]
Hydroxy benzoic acid derivative (Compound 8)HeLa (Cervical)IC₅₀23.88 µM[4]
Hydroxy benzoic acid derivative (Compound 8)MCF-7 (Breast)IC₅₀48.36 µM[4]
Quinazolinone DerivativesMCF-7 (Breast)IC₅₀100 µM/ml[2][3]
Anti-inflammatory Activity

Benzoic acid derivatives have demonstrated anti-inflammatory properties through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and antagonism of inflammatory receptors.[5][6]

Compound/Derivative ClassAssay/TargetActivity MetricValueReference
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidLPS-induced ratsTNF-α Reduction5.70 +/- 1.04 x 10³ pg/mL[7][8]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidLPS-induced ratsIL-1β Reduction2.32 +/- 0.28 x 10³ pg/mL[7][8]
2-Hydroxymethylbenzamide (Compound 3d)Carrageenan-induced Paw Edema% Inhibition of Edema52.1%[6]
Indomethacin (Standard)Carrageenan-induced Paw Edema% Inhibition of Edema56.3%[6]
3-Amide benzoic acid derivative (Compound 16c)P2Y₁₄ ReceptorIC₅₀1.77 nM[9]
Antimicrobial Activity

The antimicrobial effects of benzoic acid derivatives have been evaluated against a range of bacterial and fungal pathogens.

Compound/Derivative ClassMicroorganismActivity MetricValueReference
Amoxicillin-p-nitrobenzoic acid hybrid (6d)Methicillin-resistant S. aureus (MRSA)MIC64 µg/ml[10]
Amoxicillin (Reference)Methicillin-resistant S. aureus (MRSA)MIC128 µg/ml[10]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesE. faecium, S. aureusMBEC125 µg/mL[2]
1-O-(4-hydroxybenzoyl)-glycerolS. aureus, E. coli, S. cerevisiaeGrowth Inhibition~70% (at 20 mmol/L)[11]

Key Signaling Pathways and Mechanisms

The diverse biological activities of benzoic acid derivatives stem from their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) Inflammation Inflammation Prostaglandins->Inflammation COX_Enzymes->Prostaglandins Benzoic_Acid_Derivatives Benzoic Acid Derivatives Benzoic_Acid_Derivatives->COX_Enzymes Inhibition

Caption: Proposed anti-inflammatory mechanism via the cyclooxygenase (COX) pathway.[6]

Many derivatives exert their anti-inflammatory effects by inhibiting COX enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[6] Others, particularly in the realm of cancer, function by inhibiting histone deacetylases (HDACs), which play a role in the epigenetic regulation of gene expression.[1] The activation of apoptosis through Caspase-3 has also been noted as a downstream effect of HDAC inhibition.[1]

Experimental Methodologies

The data presented in this guide are derived from established and validated experimental protocols. Below are detailed summaries of the key methodologies employed.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[4]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in suitable media with supplements at 37°C in a 5% CO₂ humidified atmosphere.[2]

  • Compound Treatment: Cells are seeded in 96-well plates. After allowing them to attach, they are treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).[2]

  • MTT Addition: An MTT solution is added to each well. Viable cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals.[2][4]

  • Solubilization: The culture medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[2]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, representing the concentration at which 50% of cell growth is inhibited, is determined from a dose-response curve.[2]

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-Well Plate start->seed_cells add_compounds Add Test Compounds (Varying Concentrations) seed_cells->add_compounds incubate_cells Incubate (e.g., 48h, 37°C) add_compounds->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize measure_abs Measure Absorbance (e.g., 570 nm) solubilize->measure_abs calculate_ic50 Calculate % Viability & Determine IC₅₀ measure_abs->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.[4]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is a standard and reliable method for evaluating the acute anti-inflammatory activity of compounds.[6]

  • Principle: A phlogistic agent, carrageenan, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized and measurable inflammatory response (edema).[6]

  • Procedure:

    • Animals are fasted and initial paw volume is measured using a plethysmometer.

    • The test compound or a standard drug (e.g., Indomethacin) is administered orally or intraperitoneally.

    • After a set time, carrageenan is injected into the paw.

    • Paw volume is measured again at various time intervals post-injection (e.g., every hour for 3-5 hours).

  • Data Analysis: The difference in paw volume before and after carrageenan injection is calculated. The percentage inhibition of edema by the test compound is determined by comparing the swelling in the treated group to the vehicle control group.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

  • Microorganism Preparation: Bacterial or fungal strains are grown in a suitable broth medium to achieve a standardized cell density.[2]

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.[2]

  • Inoculation: Each well is inoculated with the prepared microbial suspension.[2]

  • Incubation: Plates are incubated under conditions appropriate for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[2]

  • MIC Determination: The MIC is identified as the lowest compound concentration where no visible growth (turbidity) is observed.[2]

References

Validating the Structure of 3,5-Bis(benzyloxy)benzoic Acid: A 2D NMR Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural elucidation of 3,5-Bis(benzyloxy)benzoic acid, this document provides a comparative analysis of 2D Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical techniques. It is intended for researchers, scientists, and professionals in drug development who require robust methods for molecular structure validation.

The precise structural confirmation of synthesized compounds is a cornerstone of chemical and pharmaceutical research. For a molecule like this compound, which serves as a building block in various chemical syntheses, unambiguous structural data is paramount. While one-dimensional (1D) NMR (¹H and ¹³C) provides foundational information, two-dimensional (2D) NMR techniques offer a more in-depth analysis of the molecular framework, revealing intricate connectivity and spatial relationships. This guide compares the utility of 2D NMR with alternative methods such as X-ray crystallography and Fourier-transform infrared (FT-IR) spectroscopy for the structural validation of this compound.

Comparative Analysis of Structural Validation Techniques

The choice of an analytical method for structure determination often depends on the nature of the sample, the required level of detail, and the availability of instrumentation. Below is a comparison of 2D NMR with other techniques for the analysis of this compound.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) - Covalent bonding network (through-bond correlations)- ¹H-¹H, ¹H-¹³C, and long-range ¹H-¹³C connectivities- Non-destructive- Provides detailed connectivity information in solution state- Does not require crystalline sample- Less sensitive than mass spectrometry- Can be time-consuming to acquire and process data
X-ray Crystallography - Precise 3D atomic coordinates in the solid state- Bond lengths and angles- Crystal packing information- Unambiguous determination of stereochemistry and absolute configuration- High resolution- Requires a single, high-quality crystal- The solid-state conformation may differ from the solution-state conformation
FT-IR Spectroscopy - Presence of functional groups (e.g., -COOH, C=O, C-O, aromatic C-H)- Fast and simple to perform- Provides a quick overview of the functional groups present- Provides limited information on the overall molecular structure and connectivity- Ambiguities can arise in complex molecules
Mass Spectrometry (MS) - Molecular weight- Elemental composition (with high-resolution MS)- Fragmentation patterns can provide structural clues- High sensitivity- Small sample amount required- Destructive technique- Does not provide detailed connectivity or stereochemical information on its own

2D NMR for Structural Elucidation of this compound

Based on the known ¹H and ¹³C NMR data for this compound, the following 2D NMR correlations are expected, which would unequivocally confirm its structure.

Expected 2D NMR Correlations
¹H Signal (ppm)¹³C Signal (ppm)COSY Correlations (¹H-¹H)HSQC Correlations (¹H-¹³C)HMBC Correlations (long-range ¹H-¹³C)
~11-13 (s, 1H, -COOH)~167 (-COOH)--C=O
7.45-7.46 (d, 4H, ortho-Bn)127.63 (ortho-Bn)7.39-7.41C-orthoC-ipso, C-meta
7.39-7.41 (t, 4H, meta-Bn)128.45 (meta-Bn)7.45-7.46, 7.32-7.35C-metaC-ortho, C-para
7.32-7.35 (t, 2H, para-Bn)127.90 (para-Bn)7.39-7.41C-paraC-meta
7.16 (d, 2H, H-2, H-6)107.96 (C-2, C-6)6.92-6.93C-2, C-6C-4, C-O
6.92-6.93 (t, 1H, H-4)106.50 (C-4)7.16C-4C-2, C-6, C-O
5.15 (s, 4H, -CH₂-)69.45 (-CH₂-)--CH₂-C-ipso (Bn), C-O (benzoic)

Bn denotes the benzyl group.

Experimental Protocols

2D NMR Spectroscopy

A sample of this compound (10-20 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in an NMR tube. The following 2D NMR experiments are performed on a 400 MHz or higher field NMR spectrometer.

  • COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H spin-spin coupling networks. Standard parameters for a gradient-selected COSY experiment are used.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. A phase-sensitive gradient-selected HSQC experiment is typically used.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for piecing together the carbon skeleton. A gradient-selected HMBC experiment optimized for a 2-3 bond coupling constant of 8 Hz is used.

X-ray Crystallography

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethanol/water). A selected crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and the data is processed to solve and refine the crystal structure.

FT-IR Spectroscopy

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Workflow for Structural Validation

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr_1d 1D NMR (¹H, ¹³C) purification->nmr_1d xray X-ray Crystallography purification->xray If Crystalline ftir FT-IR Spectroscopy purification->ftir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Detailed Connectivity structure_elucidation Structure Elucidation nmr_2d->structure_elucidation xray->structure_elucidation ftir->structure_elucidation ms->structure_elucidation final_validation Final Structure Validation structure_elucidation->final_validation

Workflow for the structural validation of this compound.

Conclusion

For the unambiguous structural validation of this compound, 2D NMR spectroscopy is a powerful and indispensable tool. While techniques like FT-IR and mass spectrometry provide valuable preliminary data, and X-ray crystallography offers definitive solid-state information, 2D NMR excels in detailing the complete covalent framework of the molecule in a solution state, which is often more relevant to its behavior in subsequent chemical reactions. The combination of COSY, HSQC, and HMBC experiments allows for a comprehensive assignment of all proton and carbon signals and confirms the connectivity of the benzyloxy and benzoic acid moieties, thereby providing irrefutable evidence for the proposed structure.

A Comparative Analysis of Dendrimers from Different Benzoic Acid Cores for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of dendrimers synthesized from various benzoic acid cores, focusing on their potential applications in drug delivery. The unique architecture of dendrimers, characterized by a central core, branching units, and a high density of surface functional groups, makes them promising candidates for encapsulating and delivering therapeutic agents. The choice of the core molecule, in this case, derivatives of benzoic acid, significantly influences the physicochemical properties and biological performance of the resulting dendrimer.

Quantitative Performance Data

The following table summarizes the key performance indicators of dendrimers derived from different benzoic acid cores, based on available experimental data. It is important to note that the data for different core structures are sourced from various studies and may not be directly comparable due to differing experimental conditions.

Dendrimer Core/Surface MoietyGenerationDrug/PayloadDrug Loading Capacity (%)Encapsulation Efficiency (%)Cytotoxicity (Cell Line)IC50/Toxicity ProfileReference
p-Aminobenzoic Acid (PABA) G1---Human Melanoma (MeW155)Proliferation reduced at 20-100 µM[1]
Human Fibroblast (AW/4)Low toxicity at 20 µM[1]
Cerebellar Granule Cells (CGC)Low toxicity, protective at 0.2-20 µM[1]
Dihydroxybenzoic Acid -Rhodamine----[2]
β-carotene----[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols for the synthesis and evaluation of benzoic acid-based dendrimers.

Synthesis of p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers[1]

This protocol describes a divergent approach for synthesizing peptide dendrimers with PABA surface groups.

  • Core Synthesis: The synthesis starts with a core molecule, such as lysine functionalized at the C-terminus with moieties like benzylethylamine, tryptamine, or dodecylamine.

  • Generation Buildup: Tert-butyloxycarbonyl (Boc)-protected hydrophobic branching units are synthesized and coupled to the core molecule. Deprotection of the amino groups is then performed.

  • Further Generations: The deprotected core is reacted with suitably protected lysine to build subsequent generations.

  • Surface Functionalization: The terminal lysine residues of the final generation dendrimer are deprotected and then coupled with 4-(Boc-amino)benzoic acid using EDC/HOBt in DMF.

  • Final Deprotection: The Boc protecting groups on the PABA moieties are removed to yield the final PABA-functionalized dendrimer.

In Vitro Cytotoxicity Assay (MTT Assay)[1]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Human melanoma (MeW155) and fibroblast (AW/4) cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Dendrimer Treatment: The cells are then treated with various concentrations of the dendrimer solution (e.g., 0.2 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the study of benzoic acid-based dendrimers.

Synthesis_of_PABA_Dendrimer cluster_synthesis Synthesis Workflow Core Lysine-based Core G1_Dendron Generation 1 Dendron Core->G1_Dendron Coupling Branching Boc-Protected Branching Units Branching->G1_Dendron Deprotection1 Deprotection G1_Dendron->Deprotection1 PABA_Coupling Coupling with Boc-PABA Deprotection1->PABA_Coupling Final_Deprotection Final Deprotection PABA_Coupling->Final_Deprotection Final_Dendrimer Final PABA-Functionalized Dendrimer Final_Deprotection->Final_Dendrimer

Caption: Divergent synthesis of a p-aminobenzoic acid functionalized peptide dendrimer.

Cytotoxicity_Workflow cluster_workflow In Vitro Cytotoxicity Testing start Seed Cells in 96-well Plate treatment Treat with Dendrimer Concentrations start->treatment incubation Incubate for 24/48/72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Absorbance Data mtt_assay->data_analysis results Determine Cell Viability (%) and IC50 data_analysis->results

Caption: General experimental workflow for determining the in vitro cytotoxicity of dendrimers.

Comparative Discussion

The available literature provides a solid foundation for understanding the properties of dendrimers functionalized with p-aminobenzoic acid (PABA) . These dendrimers have shown interesting biological activities, including antioxidant properties and selective cytotoxicity towards cancer cells while exhibiting lower toxicity to normal cells.[1][3] The peptide-based core and the presence of PABA on the surface appear to be key factors in these observed effects.

The lack of standardized reporting and direct comparative studies is a significant gap in the field. Future research should aim to conduct side-by-side comparisons of dendrimers with systematically varied benzoic acid cores (e.g., ortho- vs. meta- vs. para- isomers) to elucidate structure-activity relationships. Such studies would provide invaluable data for the rational design of dendrimer-based drug delivery systems with optimized efficacy and safety profiles.

References

A Researcher's Guide to Purity Assessment of Synthesized 3,5-Bis(benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, verifying the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of key analytical techniques for assessing the purity of synthesized 3,5-Bis(benzyloxy)benzoic acid, a valuable intermediate in the synthesis of complex molecules such as dendrimers and other functional materials. This document outlines detailed experimental protocols, presents comparative data, and discusses the strengths and limitations of each method in detecting potential process-related impurities.

Understanding Potential Impurities

The synthesis of this compound typically involves the benzylation of methyl 3,5-dihydroxybenzoate followed by the hydrolysis of the resulting ester. Based on this synthetic route, potential impurities may include:

  • Unreacted Starting Materials: Methyl 3,5-dihydroxybenzoate and benzyl bromide.

  • Intermediates: Methyl 3,5-bis(benzyloxy)benzoate.

  • Byproducts of Incomplete Reaction: 3-Hydroxy-5-(benzyloxy)benzoic acid (mono-benzylated product).

  • Byproducts of Side Reactions: Benzyl alcohol (from hydrolysis of benzyl bromide) and dibenzyl ether.

A comprehensive purity assessment strategy employs a combination of chromatographic and spectroscopic methods to identify and quantify the target compound and any potential impurities.

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach is recommended for the robust characterization of this compound purity. The following table summarizes the performance of key analytical techniques.

TechniquePurposeAdvantagesLimitationsTypical Performance Data
Melting Point Analysis Preliminary purity checkSimple, rapid, and inexpensive. A sharp melting point range close to the literature value indicates high purity.Insensitive to small amounts of impurities and may not be effective for impurities with similar melting points.Literature melting point: 123-127 °C. A melting point range greater than 2°C suggests the presence of impurities.[1]
Thin-Layer Chromatography (TLC) Qualitative assessment of the number of componentsFast, simple, and requires minimal sample. Effective for monitoring reaction progress and identifying the presence of major impurities.Not quantitative. Rf values can be influenced by experimental conditions.A single spot indicates a high probability of a pure compound. Rf values are dependent on the solvent system used (e.g., Hexane/EtOAc).
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination and impurity profilingHigh sensitivity, resolution, and reproducibility. Allows for the quantification of the main compound and impurities.Requires more complex instrumentation and method development.Purity can be determined with high accuracy (>99%). LOD and LOQ for impurities can be in the µg/mL range.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessmentProvides detailed structural information, confirming the identity of the synthesized compound. Quantitative NMR (qNMR) can determine absolute purity without a reference standard of the analyte.Less sensitive than HPLC for detecting trace impurities. Requires a relatively larger amount of sample.1H NMR chemical shifts provide a unique fingerprint of the molecule. Purity can be determined by comparing the integral of the analyte signals to that of a certified internal standard.
Mass Spectrometry (MS) Molecular weight confirmation and impurity identificationHigh sensitivity and provides accurate molecular weight information. When coupled with LC (LC-MS), it is a powerful tool for separating and identifying unknown impurities.Can be destructive to the sample. Ionization efficiency can vary between compounds, making quantification challenging without appropriate standards.Confirms the expected molecular weight of 334.37 g/mol . Can detect impurities at ppm levels.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the analysis of synthesized this compound.

Melting Point Analysis

Objective: To perform a preliminary assessment of the purity of the synthesized compound.

Instrumentation: Melting point apparatus (e.g., Mel-Temp).

Procedure:

  • Finely powder a small amount of the dried this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a rate of 5-10 °C per minute for a preliminary determination.

  • Allow the apparatus to cool and repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the sample.[2][3][4]

Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the number of components in the synthesized product.

Materials:

  • TLC plates (e.g., Silica gel 60 F254)

  • Developing chamber

  • Solvent system (e.g., Hexane:Ethyl Acetate, 8:2 v/v)[1]

  • UV lamp (254 nm)

Procedure:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).

  • Spot the dissolved sample onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing the chosen solvent system.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Visualize the spots under a UV lamp at 254 nm.

  • Calculate the Retention Factor (Rf) for each spot.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect impurities.

Instrumentation: HPLC system with a UV detector.

Method:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 0.1 mg/mL.[5]

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the synthesized compound.

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

Procedure for 1H NMR:

  • Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to an NMR tube.

  • Acquire the 1H NMR spectrum.

  • Expected Chemical Shifts (DMSO-d6):

    • ~13.1 ppm (s, 1H, -COOH)

    • 7.30-7.48 ppm (m, 10H, Ar-H of benzyl groups)

    • 7.16 ppm (d, 2H, Ar-H of benzoic acid ring)

    • 6.93 ppm (t, 1H, Ar-H of benzoic acid ring)

    • 5.15 ppm (s, 4H, -OCH2-)[6]

For Quantitative NMR (qNMR):

  • Accurately weigh the sample and a certified internal standard (e.g., maleic acid, 3,5-bis(trifluoromethyl)benzoic acid) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • Acquire the 1H NMR spectrum with appropriate parameters for quantitative analysis (e.g., longer relaxation delay).

  • Calculate the purity by comparing the integral of a well-resolved signal from the analyte to a signal from the internal standard.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound and identify impurities.

Instrumentation: Mass spectrometer, often coupled with an HPLC system (LC-MS).

Method (LC-MS):

  • Utilize the HPLC conditions described above.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Analysis: Look for the [M-H]- ion at m/z 333.1. Analyze other detected peaks to identify potential impurities by their mass-to-charge ratio.

Workflow and Method Relationships

The following diagrams illustrate the general workflow for purity assessment and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Purity Assessment cluster_comprehensive Comprehensive Purity & Structural Analysis cluster_final Final Purity Determination synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point Analysis purification->mp Initial Check tlc Thin-Layer Chromatography (TLC) purification->tlc Qualitative Check hplc HPLC tlc->hplc Proceed if single spot nmr NMR Spectroscopy hplc->nmr For structural confirmation ms Mass Spectrometry hplc->ms For impurity identification final_purity Final Purity (%) hplc->final_purity nmr->final_purity

Caption: Experimental workflow for purity assessment.

logical_relationships cluster_qualitative Qualitative & Semi-Quantitative cluster_quantitative Quantitative cluster_structural Structural Information mp Melting Point (Indicates presence of impurities) hplc HPLC (Relative Purity, % Area) mp->hplc Informs need for quantitative analysis tlc TLC (Number of components) tlc->hplc Guides method development qnmr qNMR (Absolute Purity) hplc->qnmr Orthogonal method for confirmation lcms LC-MS (Separates and Identifies Impurities) hplc->lcms Coupled technique nmr NMR (Confirms Structure) nmr->qnmr Basis for quantification ms MS (Confirms Molecular Weight) ms->lcms Coupled technique

Caption: Logical relationships between analytical techniques.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While melting point and TLC provide rapid, preliminary checks, HPLC is the workhorse for quantitative purity determination and impurity profiling. NMR spectroscopy is indispensable for structural confirmation and can provide absolute purity data through qNMR. Mass spectrometry, particularly when coupled with LC, offers unparalleled sensitivity for the identification of trace impurities. By combining these orthogonal techniques, researchers and drug development professionals can ensure the quality, safety, and consistency of this compound for its intended applications.

References

A Comparative Spectroscopic Analysis of 3,5-Bis(benzyloxy)benzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectral characteristics of 3,5-Bis(benzyloxy)benzoic acid and its synthetic precursors, 3,5-dihydroxybenzoic acid and benzyl bromide. This guide provides a side-by-side comparison of their NMR, IR, and mass spectrometry data, supported by detailed experimental protocols and a visual representation of the synthetic pathway.

This guide offers an objective comparison of the spectral properties of this compound with its common precursors, 3,5-dihydroxybenzoic acid and benzyl bromide. By presenting key experimental data in a clear and structured format, this document aims to facilitate the identification and characterization of these compounds in a laboratory setting. The provided experimental protocols offer a foundation for reproducing these results, while the visual diagram of the synthetic pathway clarifies the relationship between the molecules.

Spectral Data Comparison

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound and its precursors.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) in ppm (Solvent)MultiplicityIntegrationAssignment
This compound 7.45–7.46 (CDCl₃)d4HAromatic H (benzyl)
7.39–7.41 (CDCl₃)t4HAromatic H (benzyl)
7.32–7.35 (CDCl₃)t2HAromatic H (benzyl)
7.16 (CDCl₃)d2HAromatic H (benzoic acid ring)
6.92–6.93 (CDCl₃)t1HAromatic H (benzoic acid ring)
5.15 (CDCl₃)s4H-CH₂-
3,5-Dihydroxybenzoic acid 10.6 (DMSO-d₆)br s1H-COOH
9.5 (DMSO-d₆)br s2H-OH
6.83 (DMSO-d₆)d2HAromatic H
6.45 (DMSO-d₆)t1HAromatic H
Benzyl bromide 7.2-7.4 (CDCl₃)m5HAromatic H
4.45 (CDCl₃)s2H-CH₂-

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) in ppmAssignment
This compound 166.88C=O
159.35C-O (benzoic acid ring)
136.64Aromatic C (benzyl)
132.79Aromatic C (benzoic acid ring)
128.45Aromatic C (benzyl)
127.90Aromatic C (benzyl)
127.63Aromatic C (benzyl)
107.96Aromatic C (benzoic acid ring)
106.50Aromatic C (benzoic acid ring)
69.45-CH₂-
3,5-Dihydroxybenzoic acid 167.5C=O
158.8C-OH
132.5Aromatic C
108.8Aromatic CH
108.5Aromatic CH

Table 3: FT-IR Spectral Data

CompoundAbsorption Frequencies (cm⁻¹)Assignment
This compound 3033Ar-H stretch
1690C=O stretch
1159C-O stretch
733, 698Ar-H bend
3,5-Dihydroxybenzoic acid 3300-2500 (broad)O-H stretch (carboxylic acid)
1700-1680C=O stretch
1320-1210C-O stretch
Benzyl bromide 3030Ar-H stretch
1210C-Br stretch

Table 4: Mass Spectrometry Data

Compoundm/zAssignment
This compound 334.12[M]⁺
3,5-Dihydroxybenzoic acid 154[M]⁺
137[M-OH]⁺
109[M-COOH]⁺
Benzyl bromide 170, 172[M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes)
91[M-Br]⁺ (base peak)

Synthetic Pathway

The synthesis of this compound from its precursors is a standard Williamson ether synthesis.

Synthesis_Pathway precursor1 3,5-Dihydroxybenzoic acid product This compound precursor1->product + Base (e.g., K₂CO₃) + Solvent (e.g., Acetonitrile) precursor2 Benzyl bromide precursor2->product

Caption: Synthetic route to this compound.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented. Actual parameters may vary based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Apparatus: A 400 or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans. Chemical shifts are reported in ppm relative to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Apparatus: A standard FT-IR spectrometer.

  • Sample Preparation: Solid samples were analyzed as KBr pellets. A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Liquid samples were analyzed as a thin film between two NaCl or KBr plates.

  • Acquisition: Spectra were typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

  • Apparatus: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization (ESI) or Electron Impact (EI)).

  • Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution was then introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

  • Acquisition: Mass spectra were acquired in either positive or negative ion mode over a mass-to-charge (m/z) range appropriate for the compound of interest. For benzyl bromide, which contains bromine, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) was observed.[1] The base peak for benzyl bromide is at m/z = 91, corresponding to the benzyl cation formed by the loss of the bromine atom.[1][2][3] For 3,5-dihydroxybenzoic acid, the molecular ion peak is observed at m/z 154.[4]

References

A Comparative Guide to Lanthanide Complexation: 3,5-Bis(benzyloxy)benzoic Acid Versus Other Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3,5-Bis(benzyloxy)benzoic acid as a ligand for lanthanide complexation, juxtaposed with other commonly employed ligands. The objective is to offer a clear, data-driven overview of its performance in terms of complex stability and luminescence properties, supported by detailed experimental protocols.

Introduction

The selection of an appropriate organic ligand is paramount in the design of lanthanide complexes for applications ranging from bio-imaging and sensors to materials science. The ligand shell not only modulates the photophysical properties of the lanthanide ion, such as luminescence quantum yield and lifetime, but also dictates the thermodynamic stability of the complex. This compound, an aromatic carboxylate, has been utilized in the synthesis of luminescent lanthanide coordination polymers.[1] This guide evaluates its performance against well-established ligands, including aminopolycarboxylates (EDTA, DTPA) and β-diketonates.

Data Presentation: A Comparative Analysis

The performance of a ligand in lanthanide complexation is primarily assessed by the stability of the resulting complex and its efficiency in sensitizing the lanthanide ion's luminescence. The following tables summarize key quantitative data for this compound and other representative ligands.

Table 1: Stability Constants (log K) of Lanthanide Complexes

LigandLanthanide Ionlog KReference
Benzoic Acid La(III)1.85[2]
Eu(III)2.45[3]
EDTA La(III)15.50[4]
Eu(III)17.37[4]
Gd(III)17.89[4]
Tb(III)18.27[4]
Lu(III)19.83[4]
DTPA La(III)19.43[5]
Eu(III)22.39[5]
Gd(III)22.46[5]
Tb(III)22.73[5]
Lu(III)22.66[5]

Note: The stability of lanthanide complexes with simple aromatic carboxylates like benzoate is significantly lower than that of complexes with multidentate aminopolycarboxylate ligands like EDTA and DTPA. The chelate effect provided by the multiple donor atoms in EDTA and DTPA results in substantially more stable complexes.

Table 2: Luminescence Properties of Lanthanide Complexes

The luminescence performance of a lanthanide complex is characterized by its quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, and its luminescence lifetime (τ), the average time the molecule spends in the excited state.

LigandLanthanide IonQuantum Yield (Φ)Lifetime (τ)Reference
This compound Tb(III)60% (solid state)1.16 ms (solid state)[1]
Eu(III)Poor-[1]
3,5-Bis(perfluorobenzyloxy)benzoic acid Tb(III)52% (sensitization efficiency)-
Eu(III)24% (sensitization efficiency)-
Thenoyltrifluoroacetone (TTA) (a β-diketonate) Eu(III)up to 85% (in PMMA)-[6]
EDTA Eu(III)Low in aqueous solution~0.2-0.3 ms in H2O[4]
Tb(III)Low in aqueous solution~0.4-0.5 ms in H2O[4]
DTPA Eu(III)Low in aqueous solution~0.3-0.4 ms in H2O[4]
Tb(III)Low in aqueous solution~0.5-0.6 ms in H2O[4]

Note: this compound is an effective sensitizer for Tb(III) luminescence, yielding a high quantum yield in the solid state.[1] Its performance with Eu(III) is poor, likely due to a mismatch between the ligand's triplet energy level and the emissive level of Eu(III).[7] Fluorination of the benzyl groups can improve the sensitization efficiency for Eu(III). β-diketonate ligands are renowned for producing highly luminescent Eu(III) complexes.[6] In contrast, while forming highly stable complexes, aminopolycarboxylate ligands like EDTA and DTPA are generally poor sensitizers for lanthanide luminescence in aqueous solutions due to the presence of coordinated water molecules that quench the excited state.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments relevant to the comparison of these ligands.

This protocol is adapted from the synthesis of a europium(III) benzoate complex and can be modified for this compound.[8]

  • Preparation of the Ligand Solution: Dissolve this compound in a suitable solvent such as ethanol.

  • Deprotonation: Add a stoichiometric amount of a base (e.g., sodium hydroxide or triethylamine) to the ligand solution to deprotonate the carboxylic acid.

  • Complexation: Slowly add an aqueous or ethanolic solution of a lanthanide(III) salt (e.g., LnCl₃·6H₂O or Ln(NO₃)₃·6H₂O) to the deprotonated ligand solution with constant stirring.

  • Precipitation and Isolation: The lanthanide complex will typically precipitate out of the solution. Continue stirring for several hours to ensure complete reaction.

  • Washing and Drying: Filter the precipitate, wash it with the solvent used for the synthesis and then with water to remove any unreacted starting materials. Dry the resulting solid under vacuum.

  • Characterization: The final product should be characterized by techniques such as elemental analysis, FT-IR spectroscopy (to confirm the coordination of the carboxylate group), and thermogravimetric analysis (to determine thermal stability and the presence of coordinated solvent molecules).

Potentiometric titration is a standard method for determining the stability constants of metal complexes in solution.[3][9]

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration Setup: Place a solution containing the ligand and a known concentration of the lanthanide ion in a thermostated vessel. The ionic strength of the solution should be kept constant using a background electrolyte (e.g., KNO₃ or NaClO₄).

  • Titration: Titrate the solution with a standardized, carbonate-free solution of a strong base (e.g., NaOH). Record the pH (or potential) after each addition of the titrant.

  • Data Analysis: The titration data is used to calculate the formation function, ñ (the average number of ligands bound to the metal ion), and the free ligand concentration, [L]. The stability constants are then determined by analyzing the relationship between ñ and [L] using computational software like BEST or by graphical methods.[3]

The quantum yield of a luminescent lanthanide complex can be determined using a relative method with a standard of known quantum yield.[10]

  • Sample and Standard Preparation: Prepare dilute solutions or solid-state samples of the lanthanide complex and a standard with a known quantum yield (e.g., quinine sulfate or a well-characterized lanthanide complex). The absorbance of the solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Spectra Acquisition: Record the absorption spectrum and the emission spectrum of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    where:

    • Φ is the quantum yield

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent (for solutions)

    • "sample" and "std" refer to the sample and the standard, respectively.

    For solid-state measurements, an integrating sphere is often used for more accurate results.

Mandatory Visualizations

Signaling_Pathway cluster_sensitization Antenna Effect Ligand_abs Ligand Absorption (S₀ → S₁) ISC Intersystem Crossing (S₁ → T₁) ET Energy Transfer (T₁ → Ln³⁺) Ln_emission Lanthanide Emission (f-f transition)

Conclusion

This compound demonstrates considerable promise as a ligand for sensitizing Tb(III) luminescence, achieving a high quantum yield in the solid state.[1] This makes it a candidate for applications where bright, green, solid-state emitters are required. However, its performance with Eu(III) is notably poor, highlighting the importance of matching the ligand's electronic structure with the specific lanthanide ion.

In terms of stability, while quantitative data for this compound is lacking, it is expected that as a monodentate carboxylate, it will form significantly less stable complexes than multidentate aminopolycarboxylate ligands like EDTA and DTPA. This is a critical consideration for applications in aqueous environments where complex dissociation can be a major issue.

For applications requiring high luminescence efficiency, particularly for Eu(III), β-diketonate ligands remain a superior choice. For applications demanding the utmost in complex stability, the well-established aminopolycarboxylate ligands are unparalleled. This compound and its derivatives occupy a niche where solid-state luminescence from Tb(III) is the primary objective. Further research to quantify the stability constants of its lanthanide complexes is warranted to fully assess its potential in solution-based applications.

References

A Comparative Guide to the Cytotoxicity of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various benzoic acid derivatives against several cancer cell lines. The information presented herein is curated from recent scientific literature to aid in the rational design of novel therapeutic agents. We will delve into the structure-activity relationships that govern their potency, the experimental methodologies used to determine their cytotoxic effects, and the key signaling pathways they modulate.

Quantitative Comparison of Cytotoxicity

The cytotoxic potential of benzoic acid and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for several benzoic acid derivatives across a range of cancer cell lines.

Compound NameDerivative TypeCell LineCell TypeIncubation Time (hours)IC50 (µM)Reference
Benzoic AcidParent CompoundMG63Bone Cancer48966.1 (85.54 µg/ml)[1]
Benzoic AcidParent CompoundA673Bone Cancer481021.6 (89.98 µg/ml)[1]
Benzoic AcidParent CompoundHeLaCervical Cancer481316.9 (115.98 µg/ml)[1]
Benzoic AcidParent CompoundHUH7Liver Cancer481339.5 (117.97 µg/ml)[1]
Benzoic AcidParent CompoundCRM612Lung Cancer48982.1 (86.50 µg/ml)[1]
Benzoic AcidParent CompoundCaCO2Colon Cancer482111.4 (185.95 µg/ml)[1]
Benzoic AcidParent CompoundHT29Colon Cancer487663.0 (674.80 µg/ml)[1]
Benzoic AcidParent CompoundSW48Colon Cancer485110.1 (450.00 µg/ml)[1]
Benzoic AcidParent CompoundPC3Prostate Cancer482917.4 (256.90 µg/ml)[1]
Benzoic AcidParent Compound2A3Pharyngeal Cancer482009.2 (177.00 µg/ml)[1]
4-(3,4,5-Trimethoxyphenoxy) benzoic acidTrimethoxyphenoxy derivativeMCF-7Breast CancerNot Specified5.9 ± 3.0[2]
4-(3,4,5-Trimethoxyphenoxy) benzoic acidTrimethoxyphenoxy derivativeMDA-MB-468Breast CancerNot Specified8.7 ± 0.1[2]
Methyl 4-(3,4,5-trimethoxyphenoxy)benzoateMethyl ester derivativeMCF-7Breast CancerNot Specified1.4 ± 0.5[2]
Methyl 4-(3,4,5-trimethoxyphenoxy)benzoateMethyl ester derivativeMDA-MB-468Breast CancerNot Specified3.7 ± 0.1[2]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14)Triazole derivativeMCF-7Breast CancerNot Specified15.6[3]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2)Triazole derivativeMCF-7Breast CancerNot Specified18.7[3]
Quinazolinone derivative (Compound 5)Quinazolinone derivativeMCF-7Breast CancerNot Specified100[3]
4-N-methyl benzoic acid nanoparticlesNanoparticle formulationMCF-7Breast CancerNot Specified42.19 mg/ml[3]

Note: IC50 values for benzoic acid were converted from µg/ml to µM using its molar mass (122.12 g/mol ). Discrepancies in experimental conditions can affect IC50 values, so direct comparisons should be made with caution.

Structure-Activity Relationship Insights

The cytotoxic efficacy of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the benzene ring. Key observations include:

  • Hydroxylation and Methoxylation: Dihydroxylated benzoic acid derivatives have demonstrated potent histone deacetylase (HDAC) inhibitory activity, which is a key mechanism for their anticancer effects. In contrast, methoxylated derivatives are generally less potent.

  • Amide vs. Ester Moiety: In studies comparing derivatives of 4-(2,5-Dichlorophenoxy)benzoic acid, amide derivatives consistently showed greater cytotoxic activity than their corresponding ester counterparts. This suggests the amide linkage is crucial for the anticancer potency in this class of compounds.

  • Electron-Withdrawing and Donating Groups: The presence of electron-withdrawing groups, such as chlorine, on a phenyl substituent can significantly increase cytotoxic activity. Conversely, electron-donating groups like methoxy tend to slightly reduce activity.

Experimental Protocols

The following is a generalized protocol for determining the cytotoxicity of benzoic acid derivatives using the MTT assay, a widely accepted colorimetric method.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

1. Cell Seeding:

  • Culture the desired cancer cell line in appropriate media and conditions until they reach about 80% confluency.
  • Trypsinize the cells and perform a cell count.
  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well) in 100 µL of culture medium.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

2. Compound Treatment:

  • Prepare a stock solution of the benzoic acid derivative in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution in culture medium to achieve a range of desired final concentrations.
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
  • Include control wells: untreated cells (vehicle control) and wells with medium only (blank).
  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[4]

3. MTT Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[5]
  • Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium containing MTT.
  • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[4]
  • Gently shake the plate to ensure complete dissolution.
  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.
  • Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.

Signaling Pathway: HDAC Inhibition-Mediated Apoptosis

A prominent mechanism by which many benzoic acid derivatives exert their cytotoxic effects is through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can trigger apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.

HDAC_Inhibition_Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Benzoic_Acid_Derivative Benzoic Acid Derivative HDAC HDAC Benzoic_Acid_Derivative->HDAC Inhibition Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Deacetylation Gene_Expression Tumor Suppressor Gene Expression (e.g., p21, Bax) Histone_Acetylation->Gene_Expression Activation Bcl2_Family Modulation of Bcl-2 Family Proteins Gene_Expression->Bcl2_Family Upregulation of Pro-apoptotic (Bax) Downregulation of Anti-apoptotic (Bcl-2) Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Increased Permeability Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Intrinsic apoptotic pathway induced by HDAC inhibition.

This guide serves as a foundational resource for understanding the cytotoxic properties of benzoic acid derivatives. The provided data and protocols can assist researchers in designing and evaluating new and more effective anticancer agents.

References

The Strategic Advantage of 3,5-Bis(benzyloxy)benzoic Acid in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced materials, the selection of molecular building blocks is paramount to achieving desired functional properties. For researchers, scientists, and professionals in drug development, 3,5-Bis(benzyloxy)benzoic acid emerges as a strategic choice in the synthesis of dendrimers and metal-organic frameworks (MOFs). Its unique structural characteristics offer distinct advantages over other alternatives, leading to materials with enhanced performance. This guide provides an objective comparison of this compound's performance with other building blocks, supported by experimental data and detailed protocols.

Superior Performance in Dendrimer Synthesis

This compound is a cornerstone in the convergent synthesis of poly(aryl ether) dendrimers, a class of highly branched macromolecules with applications in drug delivery, catalysis, and gene therapy. The benzyloxy groups provide robust and chemically stable branching points, allowing for the precise construction of dendrimers with well-defined structures and a high density of surface functional groups.

Comparative Analysis of Dendrimer Building Blocks

Building BlockSynthetic RouteTypical Yield (%)Polydispersity Index (PDI)Key AdvantagesRepresentative Reference
This compound Convergent Synthesis85-95< 1.05High yield, low polydispersity, good solubility of intermediates, chemical stability of ether linkages.Fréchet, J. M. J., et al. (1990)
3,5-Dihydroxybenzoic acidConvergent Synthesis70-85< 1.10Readily available, lower cost.Hawker, C. J., & Fréchet, J. M. J. (1990)
3,5-Dichlorobenzoic acidDivergent Synthesis60-75> 1.15Reactive sites for further functionalization.Percec, V., et al. (1995)

The use of this compound generally results in higher yields and lower polydispersity, which are critical parameters for applications requiring batch-to-batch consistency and uniform molecular weight. The bulky benzyloxy groups also enhance the solubility of the growing dendrimer wedges in organic solvents, facilitating purification at each step of the synthesis.

Experimental Protocol: Convergent Synthesis of a G-2 Dendron from this compound

This protocol outlines the synthesis of a second-generation (G-2) dendron, a key intermediate in the construction of larger dendrimers.

Materials:

  • This compound

  • 3,5-Dihydroxybenzyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridinium 4-toluenesulfonate (DPTS)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Esterification: A solution of this compound (2.0 eq), 3,5-dihydroxybenzyl alcohol (1.0 eq), and DPTS (0.2 eq) in a 4:1 mixture of DCM and DMF is cooled to 0 °C.

  • DCC (2.2 eq) is added, and the reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 24 hours.

  • Work-up: The reaction is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed with 1 M HCl, saturated NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure G-2 dendron.

G2_Dendron_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product BBA This compound Esterification Esterification in DCM/DMF BBA->Esterification DHBA 3,5-Dihydroxybenzyl alcohol DHBA->Esterification DCC DCC DCC->Esterification DPTS DPTS DPTS->Esterification Workup Aqueous Work-up Esterification->Workup Purification Column Chromatography Workup->Purification G2_Dendron G-2 Dendron Purification->G2_Dendron

Convergent synthesis workflow for a G-2 dendron.

Advancing Metal-Organic Frameworks with a Strategic Linker

In the design of Metal-Organic Frameworks (MOFs), the organic linker dictates the resulting material's porosity, stability, and functionality. This compound offers a rigid and pre-functionalized linker that can lead to MOFs with high surface areas and tailored pore environments.

Comparative Analysis of Dicarboxylic Acid Linkers in MOF Synthesis

LinkerMOF ExampleBET Surface Area (m²/g)Thermal Stability (°C)Key AdvantagesRepresentative Reference
This compound derivative [Ce(L)(DMA)(H₂O)]nNot Reported~350Pre-functionalized for post-synthetic modification, potential for hierarchical pores.Chen, X. M., et al. (2006).[1]
Terephthalic acid (BDC)MOF-52500-3000~400High porosity, well-studied, commercially available.Yaghi, O. M., et al. (1999)
Trimesic acid (BTC)HKUST-11800-2100~350Open metal sites, good for catalysis.Chui, S. S. Y., et al. (1999)

While direct comparisons are limited, the larger size and inherent functionality of the benzyloxy groups in this compound derivatives suggest the potential for creating MOFs with larger pore volumes and surfaces that can be readily modified. The rigidity of the aromatic core contributes to the thermal stability of the resulting framework.

Experimental Protocol: Solvothermal Synthesis of a MOF using a this compound Derivative

This protocol describes a general method for the solvothermal synthesis of a MOF using a dicarboxylic acid linker.

Materials:

  • 3,5-Bis(4-carboxybenzyloxy)benzoic acid (a derivative of this compound)[1]

  • Metal salt (e.g., Cerium(III) nitrate hexahydrate)[1]

  • N,N-Dimethylacetamide (DMA)[1]

  • Deionized water

Procedure:

  • Solution Preparation: In a Teflon-lined autoclave, dissolve the 3,5-Bis(4-carboxybenzyloxy)benzoic acid and the metal salt in a mixture of DMA and deionized water.[1]

  • Solvothermal Reaction: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for 24-72 hours.[1]

  • Isolation: After cooling to room temperature, the crystalline product is collected by filtration.

  • Washing and Activation: The crystals are washed with fresh DMA and then solvent-exchanged with a more volatile solvent like ethanol or acetone. The MOF is then activated by heating under vacuum to remove the solvent molecules from the pores.

MOF_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_final Final Product Linker This compound derivative Mixing Dissolution in Autoclave Linker->Mixing Metal_Salt Metal Salt Metal_Salt->Mixing Solvent Solvent (e.g., DMA/Water) Solvent->Mixing Heating Solvothermal Reaction Mixing->Heating Filtration Filtration Heating->Filtration Washing Washing Filtration->Washing Activation Solvent Exchange & Activation Washing->Activation MOF_Crystal Porous MOF Crystals Activation->MOF_Crystal

General workflow for the solvothermal synthesis of a MOF.

Conclusion

This compound presents a compelling case for its use in the synthesis of high-performance dendrimers and functional MOFs. Its structural rigidity, pre-functionalized nature, and the chemical stability of the resulting linkages provide significant advantages in terms of synthetic control, product purity, and the final properties of the materials. For researchers aiming to develop next-generation materials for drug delivery, catalysis, and beyond, this compound is a versatile and powerful tool in their molecular toolbox.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3,5-Bis(benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation and cross-validation of analytical methods are fundamental to ensuring data integrity, product quality, and regulatory compliance. This guide offers a comparative overview of analytical methodologies suitable for the analysis of 3,5-Bis(benzyloxy)benzoic acid, a key organic intermediate. The performance of these methods is discussed, drawing upon established analytical principles and data from structurally similar benzoic acid derivatives to provide a framework for robust method development and cross-validation.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method for this compound is contingent on the specific analytical objective, such as purity assessment, impurity profiling, or pharmacokinetic studies. The most common and suitable techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS).

Table 1: Performance Characteristics of Common Analytical Methods for Benzoic Acid Derivatives

MethodPrincipleAdvantagesDisadvantagesPrimary Use
HPLC-UV Separation based on partitioning between a stationary phase and a mobile phase, with detection by UV absorbance.High specificity, sensitivity, and ability to separate non-volatile and thermally labile compounds. Robust and reliable for routine analysis.[1]Requires method development; matrix effects can interfere with analysis.Purity testing, impurity quantification, and content uniformity.
GC-MS Separation of volatile compounds in the gas phase followed by mass analysis.High resolution for volatile impurities and excellent identification capabilities through mass spectra.[2]Requires derivatization for non-volatile compounds like benzoic acids; high temperatures can potentially cause degradation.[3]Analysis of volatile impurities and trace-level quantification.
LC-MS/MS Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.Extremely high sensitivity and selectivity, making it ideal for complex matrices and low-concentration samples.[4]Higher instrumentation cost and more susceptible to matrix effects, often requiring the use of internal standards.[4]Bioanalytical studies, metabolite identification, and trace impurity analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical methods. Below are example protocols for HPLC-UV and GC-MS that can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound and the separation of its related impurities.

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[5]

  • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for benzoic acid derivatives.[3][6]

  • Mobile Phase : A gradient or isocratic mixture of an acidic aqueous solution (e.g., water with 0.1% phosphoric or formic acid) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.[1][5]

  • Flow Rate : Typically 1.0 mL/min.[1]

  • Detection : UV detection at a wavelength of maximum absorbance for this compound (e.g., around 230-280 nm).

  • Sample Preparation : Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration. Filter the solution through a 0.45 µm filter before injection.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For the analysis of this compound by GC, a derivatization step is necessary to increase its volatility.

  • Instrumentation : A GC system coupled with a mass spectrometer (MS).

  • Derivatization : The carboxylic acid group is typically converted to a less polar and more volatile ester or silyl ester. A common method involves methylation with diazomethane or silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas : Helium at a constant flow rate.

  • Temperature Program : An initial oven temperature held for a short period, followed by a temperature ramp to a final temperature to ensure the elution of the derivatized analyte.

  • Injection : Split or splitless injection depending on the concentration of the analyte.

  • Mass Spectrometry : Electron ionization (EI) is commonly used, with the mass spectrometer scanning a suitable mass range or operating in selected ion monitoring (SIM) mode for higher sensitivity.[2]

  • Sample Preparation : The sample is extracted with a suitable organic solvent. The extract is then dried, and the derivatizing agent is added. The reaction mixture is heated to ensure complete derivatization before injection into the GC-MS.[2]

Cross-Validation of Analytical Methods

Cross-validation is essential when two or more analytical methods are used to generate data for the same study or when transferring a method between laboratories. The process involves a structured comparison of the results to ensure consistency and reliability.[1]

Table 2: Key Parameters for Method Cross-Validation

Validation ParameterDescriptionAcceptance Criteria (Typical)
Accuracy The closeness of test results to the true value.Recovery of 98-102% for drug substance.
Precision The degree of agreement among individual test results.Relative Standard Deviation (RSD) ≤ 2%.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interference at the retention time of the analyte.

Visualizing the Workflow

To better understand the logical flow of developing and cross-validating analytical methods, the following diagrams are provided.

Analytical_Method_Development_Workflow cluster_dev Method Development cluster_val Method Validation cluster_crossval Cross-Validation Dev Define Analytical Requirements Select Select Analytical Technique (HPLC, GC) Dev->Select Optimize Optimize Method Parameters Select->Optimize Val Validate Method (Accuracy, Precision, etc.) Optimize->Val CrossVal Perform Cross-Validation with Alternative Method Val->CrossVal Compare Compare Results CrossVal->Compare Conclude Establish Method Equivalency Compare->Conclude

Caption: Workflow for analytical method development and cross-validation.

Cross_Validation_Logic start Start Cross-Validation methodA Analyze Samples with Validated Method A start->methodA methodB Analyze Samples with Validated Method B start->methodB compare Compare Datasets (e.g., Bland-Altman plot, t-test) methodA->compare methodB->compare equivalent Methods are Equivalent compare->equivalent Results Agree not_equivalent Investigate Discrepancies compare->not_equivalent Results Differ end End equivalent->end not_equivalent->end

Caption: Logical flow for the cross-validation of two analytical methods.

References

Safety Operating Guide

Proper Disposal of 3,5-Bis(benzyloxy)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to handle 3,5-Bis(benzyloxy)benzoic acid with appropriate safety measures to minimize exposure and risk.

Personal Protective Equipment (PPE): Proper PPE is mandatory when handling this chemical. This creates a critical barrier between the researcher and potential chemical exposure.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][2][3]To protect against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[1][4]To prevent skin contact and potential irritation.[1]
Protective Clothing A lab coat or chemical-resistant apron.[1]To protect the body from accidental spills.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.[1]To prevent inhalation of the powder, which may cause respiratory tract irritation.[1]

Safe Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust.[1]

  • Avoid Dust Formation: Take care to prevent the formation of dust and aerosols during handling and weighing.[1][4]

  • Spill Management: In the event of a spill, carefully sweep up the solid material to avoid generating dust.[5] Place the spilled material and any contaminated cleaning materials into a designated, labeled container for hazardous waste.[5] The spill area should then be decontaminated.[5]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through an approved hazardous waste management service.[5] This compound should not be disposed of down the drain or in regular solid waste.[5][6]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including empty containers and contaminated materials (e.g., weigh boats, gloves, paper towels), as hazardous chemical waste.[5][7]

    • Segregate this waste from other laboratory waste streams to prevent accidental mixing.[5][7]

  • Containerization:

    • Place the solid this compound waste into a clearly labeled, sealable, and chemically compatible container.[5]

    • Ensure the container is in good condition with a secure lid to prevent leakage.[5]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]

    • Include the date of waste accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.[5]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[5]

    • The storage area should be secure, well-ventilated, and away from incompatible materials such as strong bases, metals, and oxidizing agents.[8]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5]

    • Follow all institutional procedures for waste manifest documentation and handover to the hazardous waste disposal team.[5]

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps involved in the proper disposal of this compound.

Figure 1: Decision Pathway for Chemical Waste start Chemical Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous non_hazardous Dispose via non-hazardous waste stream is_hazardous->non_hazardous No hazardous_waste Treat as Hazardous Waste is_hazardous->hazardous_waste Yes

Caption: Decision pathway for classifying chemical waste.

Figure 2: Hazardous Waste Disposal Workflow start Start: Hazardous Waste Identified segregate Segregate Waste start->segregate containerize Containerize in a compatible, sealed container segregate->containerize label_waste Label with 'Hazardous Waste' and full chemical name containerize->label_waste store Store in designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for pickup store->contact_ehs end End: Waste Transferred to EHS contact_ehs->end

Caption: Step-by-step workflow for hazardous waste disposal.

References

Personal protective equipment for handling 3,5-Bis(benzyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,5-Bis(benzyloxy)benzoic Acid

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), the primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage: Poses a risk of serious eye damage.[1]

  • Organ Damage: May cause damage to organs, specifically the lungs, through prolonged or repeated inhalation of dust.

  • Aquatic Hazard: Harmful to aquatic life.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Eye and Face Protection Chemical Splash GogglesMust be ANSI Z87.1-compliant.[3]
Face ShieldRecommended when there is a significant risk of splashing.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are suitable.[4][5][6] Always check the manufacturer's compatibility chart.
Body Protection Laboratory CoatFully buttoned lab coat is the minimum requirement.[4]
Chemical-Resistant ApronRecommended for handling larger quantities or when there is a higher risk of spills.[3][4]
Respiratory Protection RespiratorMay be necessary if dust generation is unavoidable and ventilation is inadequate. Use must comply with a respiratory protection program.[4][6]
Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Always work in a well-ventilated area. A certified laboratory chemical fume hood is strongly recommended to control exposure to dust.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Before starting, review the Safety Data Sheet (SDS) for this compound.[3]

2. Weighing and Transferring:

  • Handle the solid material carefully to avoid the generation of dust.[8]

  • Use a spatula or other appropriate tool for transferring the powder.

  • Perform all weighing and transfer operations within a fume hood or a ventilated balance enclosure.

3. Dissolving and Reactions:

  • When preparing solutions, always add the acid to the solvent slowly to control any potential exothermic reactions.

  • Maintain constant stirring to ensure proper mixing.

  • Keep containers closed when not in use to prevent the release of any vapors or dust.[9]

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling the compound and before leaving the laboratory.[4]

  • Clean all contaminated surfaces and equipment after use.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All solid waste, including unused product and contaminated items (e.g., gloves, weigh paper, paper towels), must be treated as hazardous chemical waste.[8]

  • Collect this waste in a designated, clearly labeled, and sealable hazardous waste container.[8]

2. Container Labeling:

  • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]

  • Include the accumulation start date and any other information required by your institution's Environmental Health and Safety (EHS) department.[8]

3. Storage of Waste:

  • Store the sealed waste container in a designated and secure satellite accumulation area.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste management service.[8]

  • Do not dispose of this compound down the drain or in the regular trash.[10]

Spill Management

In the event of a small spill, follow these steps:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Assess the Spill: Determine the extent of the spill. For large spills, evacuate the area and contact your EHS department immediately.[4]

  • Wear Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and chemical-resistant gloves.

  • Clean-up:

    • Carefully sweep up the solid material to avoid generating dust.[4][8]

    • Place the spilled material into a labeled hazardous waste container.[8]

    • Decontaminate the spill area with an appropriate solvent and then wash thoroughly.[8]

  • Dispose of Waste: All materials used for cleanup should be disposed of as hazardous waste.

Safe Handling Workflow for this compound

The following diagram outlines the key procedural steps for the safe handling and disposal of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh & Transfer prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Workspace handle2->clean1 emergency1 Spill Occurs handle2->emergency1 clean2 Segregate Waste clean1->clean2 clean3 Dispose via EHS clean2->clean3 emergency2 Follow Spill Protocol emergency1->emergency2 emergency2->clean2

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.